4-Oxopentanoic-13C3 Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo(3,4,5-13C3)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1+1,2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXCMJARBKPKM-STGVANJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-93-6 | |
| Record name | 1391051-93-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Oxopentanoic-13C3 Acid: Properties, Synthesis, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Oxopentanoic-13C3 acid, a stable isotope-labeled analog of levulinic acid. Intended for researchers in metabolic studies, drug development, and analytical chemistry, this document details the chemical properties, a proposed synthesis protocol, and its critical applications, particularly in the field of ¹³C metabolic flux analysis.
Introduction: The Significance of Isotopic Labeling in Metabolic Analysis
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems.[1] this compound, with three carbon-13 isotopes, serves as a valuable tracer for elucidating complex metabolic pathways. Its use in techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) allows for the quantitative measurement of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism under various conditions.[2][3] This level of insight is crucial for understanding disease states, identifying drug targets, and optimizing bioprocesses.
Chemical and Physical Properties
This compound shares its fundamental chemical structure with its unlabeled counterpart, levulinic acid, with the key distinction of isotopic enrichment. This enrichment results in a higher molecular weight, a property that is central to its utility as a tracer in mass spectrometry-based analyses.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | Levulinic-13C3 Acid, γ-Ketovaleric-13C3 Acid, 4-Oxovaleric-13C3 Acid | [4] |
| CAS Number | 1391051-93-6 | |
| Molecular Formula | C₂¹³C₃H₈O₃ | |
| Molecular Weight | 119.09 g/mol | |
| Appearance | Expected to be a white crystalline solid or oil | Inferred from Levulinic Acid |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from Levulinic Acid |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key features based on the known spectra of levulinic acid. The isotopic labeling will most significantly impact the ¹³C NMR and mass spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be very similar to that of unlabeled levulinic acid, showing three main signals corresponding to the methyl, and two methylene groups.
-
~2.2 ppm (singlet, 3H): Methyl protons adjacent to the ketone.
-
~2.8 ppm (triplet, 2H): Methylene protons adjacent to the ketone.
-
~2.6 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid.
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the five carbon atoms. The key difference from the unlabeled compound will be the chemical shifts and potential coupling patterns of the three ¹³C-labeled carbons. The signals for the labeled carbons will be significantly enhanced.
-
~207 ppm: C4 (ketone carbonyl, ¹³C labeled )
-
~177 ppm: C1 (carboxylic acid carbonyl)
-
~38 ppm: C3 (methylene)
-
~30 ppm: C5 (methyl, ¹³C labeled )
-
~28 ppm: C2 (methylene, ¹³C labeled )
Mass Spectrometry
The mass spectrum will be the most informative in distinguishing the labeled compound from its unlabeled counterpart. The molecular ion peak will be shifted by +3 m/z units.
-
[M-H]⁻ for unlabeled levulinic acid: 115.04 m/z
-
Expected [M-H]⁻ for this compound: 118.05 m/z
The fragmentation pattern in tandem MS is also expected to be altered, providing valuable information for tracing the labeled carbons through metabolic pathways. A detailed study of the fragmentation of unlabeled 4-oxopentanoic acid has been reported, which can serve as a basis for interpreting the fragmentation of the labeled analog.[1]
Proposed Synthesis of this compound
A specific, publicly available synthesis protocol for this compound is not readily found. However, a plausible synthetic route can be designed based on established methods for the synthesis of levulinic acid and the introduction of ¹³C labels. One such approach could involve the use of a ¹³C-labeled starting material.
Hypothetical Synthetic Protocol:
This proposed synthesis starts from a commercially available ¹³C-labeled precursor.
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodology:
-
Preparation of ¹³C-labeled Grignard Reagent: Prepare [¹³C]Methylmagnesium iodide from [¹³C]methyl iodide.
-
Grignard Reaction: React succinic anhydride with the prepared [¹³C]Methylmagnesium iodide in an appropriate ether solvent (e.g., diethyl ether or THF) under anhydrous conditions.
-
Acidic Workup: Quench the reaction with an aqueous acid solution (e.g., HCl) to yield [4,5-¹³C₂]-4-oxopentanoic acid.
-
Purification: Purify the product using techniques such as distillation or column chromatography.
-
(Optional) Additional Labeling: To introduce the third ¹³C atom at the C2 position, a subsequent isotopic exchange reaction could be performed, though this would be a more complex procedure. A more direct route would likely involve a starting material with the desired three-carbon labeled fragment.
Self-Validation: The identity and isotopic enrichment of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The purity should be assessed by techniques such as HPLC or GC.
Applications in Metabolic Flux Analysis (MFA)
The primary application of this compound is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[2][3][5] This powerful technique allows for the quantification of the rates (fluxes) of metabolic reactions within a living cell.
Workflow for a ¹³C-MFA Experiment:
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocol:
-
Cell Culture: Culture cells of interest in a defined medium containing this compound as the sole or a supplementary carbon source. It is crucial to ensure the cells reach a metabolic steady state.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).
-
Sample Analysis: Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distribution of key metabolites.
-
Data Analysis: Process the mass spectrometry data to correct for natural isotope abundance and determine the fractional labeling of each metabolite.
-
Flux Calculation: Utilize metabolic modeling software to fit the experimental labeling data to a metabolic network model, thereby calculating the intracellular fluxes.
Causality in Experimental Design: The choice of the labeled substrate is critical. 4-Oxopentanoic acid, as a five-carbon keto acid, can enter central carbon metabolism through various pathways. By tracing the incorporation of its ¹³C atoms into downstream metabolites like amino acids and TCA cycle intermediates, researchers can quantify the activity of these pathways.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, the safety precautions for its unlabeled analog, levulinic acid, should be followed.
-
Hazard Identification: Levulinic acid is known to cause skin and serious eye irritation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in ¹³C-MFA provides a quantitative and dynamic view of metabolic pathways that is unattainable with other methods. While publicly available experimental data for this specific isotopologue is limited, this guide provides a solid foundation of its expected properties, a plausible synthetic approach, and a clear outline of its application in metabolic research. As the field of metabolomics continues to grow, the use of such precisely labeled compounds will undoubtedly play an increasingly important role in advancing our understanding of biology and disease.
References
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Bork, K., et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-2279. [Link]
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FooDB. (2010). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296). Retrieved from [Link]
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NIST. (n.d.). Pentanoic acid, 4-oxo-. In NIST Chemistry WebBook. Retrieved from [Link]
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- Stenutz, R. (n.d.). 4-oxopentanoic acid.
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Yang, C., et al. (2018). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Molecules, 23(7), 1639. [Link]
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Frontiers. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid.... Retrieved from [Link]
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PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid.... Retrieved from [Link]
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A Technical Guide to the Synthesis and Characterization of 4-Oxopentanoic-¹³C₃ Acid
Introduction: The Role of Isotopically Labeled Compounds in Advanced Research
In the realms of drug metabolism, pharmacokinetic studies, and quantitative bioanalysis, stable isotope-labeled internal standards are indispensable tools. 4-Oxopentanoic-¹³C₃ Acid, a labeled variant of levulinic acid, serves as a critical internal standard for mass spectrometry-based quantification and as a tracer for metabolic pathway analysis.[1][2][3] The incorporation of three ¹³C atoms provides a distinct mass shift, enabling precise differentiation from its unlabeled endogenous counterpart without altering its chemical properties.[2] This guide provides a comprehensive overview of a robust synthetic route and the rigorous analytical characterization required to validate 4-Oxopentanoic-¹³C₃ Acid for research and development applications.
Part 1: Strategic Synthesis Pathway
The synthesis of 4-Oxopentanoic-¹³C₃ Acid requires a strategic approach to ensure the precise and efficient incorporation of the ¹³C labels. A common and effective method involves the reaction of a doubly labeled succinic anhydride derivative with a singly labeled methyl Grignard reagent. This pathway is chosen for its reliability and the commercial availability of the necessary labeled precursors.
The core of this synthesis is the nucleophilic attack of the Grignard reagent on one of the carbonyl carbons of the succinic anhydride ring. This reaction opens the ring to form a keto-carboxylate intermediate, which is subsequently protonated during the aqueous workup to yield the final product. By using [2,3-¹³C₂]succinic anhydride and [¹³C]methylmagnesium iodide, the ¹³C labels are incorporated at positions C2, C3, and C5 of the pentanoic acid backbone.
Caption: Synthetic workflow for 4-Oxopentanoic-¹³C₃ Acid.
Detailed Synthetic Protocol
This protocol outlines the step-by-step methodology for the synthesis. All operations involving anhydrous solvents or Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Materials:
-
[2,3-¹³C₂]Succinic Anhydride (1.0 eq)
-
[¹³C]Methylmagnesium Iodide (1.1 eq, 1.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add [2,3-¹³C₂]succinic anhydride and anhydrous THF. Cool the resulting solution to 0°C in an ice bath.
-
Grignard Addition: Add the [¹³C]methylmagnesium iodide solution to the dropping funnel and add it dropwise to the stirred succinic anhydride solution over 30 minutes. The causality here is to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench the reaction by adding 1 M HCl. This step protonates the carboxylate and neutralizes any unreacted Grignard reagent.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is due to its good solvency for the product and immiscibility with water.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical to remove unreacted starting material and any byproducts.
-
Final Product: Collect the fractions containing the pure product (as determined by TLC analysis), combine, and remove the solvent in vacuo to yield 4-Oxopentanoic-¹³C₃ Acid as a white to off-white solid.
Part 2: Rigorous Analytical Characterization
Validation of the final product's identity, purity, and isotopic incorporation is a non-negotiable step. A multi-technique approach ensures the highest degree of confidence.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and the successful incorporation of the three ¹³C isotopes. The molecular weight of unlabeled levulinic acid is 116.12 g/mol , while the target ¹³C₃-labeled compound has an expected molecular weight of 119.09 g/mol .[4]
Expected Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) can be used. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed.[5] Key fragmentation pathways for levulinic acid include the loss of CO₂ and the successive elimination of water and CO.[5] For the labeled compound, these fragments will show corresponding mass shifts, confirming the location of the labels. Common fragments for unlabeled levulinic acid include m/z 73 (loss of -CH₂COOH) and 43 (acetyl cation).[6]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₂¹³C₃H₈O₃ | Incorporation of three ¹³C atoms. |
| Molecular Weight | 119.09 g/mol | Sum of atomic masses with ¹³C. |
| [M+H]⁺ Ion | m/z 120.1 | Protonated molecule in positive ion mode. |
| [M-H]⁻ Ion | m/z 118.1 | Deprotonated molecule in negative ion mode. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the precise structure and the positions of the isotopic labels. Both ¹H and ¹³C NMR spectra provide critical information.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is the most direct evidence of successful labeling. The signals for the labeled carbons (C2, C3, and C5) will be significantly enhanced. The chemical shifts are not substantially altered by the isotopic substitution.
| Carbon Position | Typical ¹³C Shift (ppm) | Expected Observation |
| C1 (-COOH) | ~177-179 | Natural abundance signal. |
| C2 (-¹³CH₂-) | ~37-39 | Strongly enhanced signal. |
| C3 (-¹³CH₂-) | ~27-29 | Strongly enhanced signal. |
| C4 (=C=O) | ~206-208 | Natural abundance signal. |
| C5 (-¹³CH₃) | ~29-31 | Strongly enhanced signal. |
| (Note: Chemical shifts are approximate and can vary based on solvent and concentration).[7][8][9] |
¹H NMR: The proton NMR spectrum will show characteristic splitting patterns due to ¹H-¹³C coupling for the protons attached to the labeled carbons (C2, C3, and C5). This provides definitive proof of the label locations. For instance, the methyl protons at C5, typically a singlet, will appear as a doublet due to coupling with the attached ¹³C nucleus.
Caption: Analytical workflow for product validation.
Conclusion
The synthesis and characterization of 4-Oxopentanoic-¹³C₃ Acid demand precision in both execution and analysis. The described Grignard-based synthetic route offers a reliable method for producing this valuable labeled compound. Rigorous characterization by mass spectrometry and NMR spectroscopy is essential to confirm the molecular identity, isotopic incorporation, and structural integrity of the final product, thereby ensuring its suitability as an internal standard or metabolic tracer in demanding research applications.
References
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Kéki, S., Török, J., & Zsuga, M. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-79. [Link]
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Fitzpatrick, S. W. (2000). Production of levulinic acid and use as a platform chemical for derived products. Resources, Conservation and Recycling, 28(3-4), 227-239. [Link]
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Hayes, D. J., & Becer, C. R. (2020). Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining. In Biorefinery (pp. 123-155). Elsevier. [Link]
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Ortiz-Lejarazu, R., et al. (2017). Metapleural Gland Secretion of the Leaf-cutter Ant Acromyrmex octospinosus: New Compounds and Their Functional Significance. Journal of Chemical Ecology, 43(10), 926-937. [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]
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Isik, M. E., Sardon, H., & Mecerreyes, D. (2016). Efficient, metal-free production of succinic acid by oxidation of biomass-derived levulinic acid with hydrogen peroxide. Green Chemistry, 18(14), 3991-3994. [Link]
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Chatzidimitriou, A., & Bond, J. Q. (2015). Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals. Green Chemistry, 17(10), 4784-4791. [Link]
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LeBlanc, A., et al. (2012). Determination of Isotopic Labeling of Proteins by Precursor Ion Scanning Liquid chromatography/tandem Mass Spectrometry of Derivatized Amino Acids Applied to Nuclear Magnetic Resonance Studies. Rapid Communications in Mass Spectrometry, 26(11), 1269-1276. [Link]
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An In-depth Technical Guide to the Metabolic Fate of 4-Oxopentanoic-13C3 Acid in Cells
Abstract
Stable isotope tracers are indispensable tools for elucidating the complex web of cellular metabolism.[1] 4-Oxopentanoic-13C3 acid, a labeled form of levulinic acid, serves as a powerful probe to investigate the dynamic fluxes through central carbon pathways. This guide provides a comprehensive overview of the predicted metabolic fate of this tracer, grounded in established biochemical principles. We present detailed, field-tested protocols for conducting stable isotope tracing experiments in cultured mammalian cells, from initial cell culture and labeling to metabolite extraction and analysis by mass spectrometry. By explaining the causality behind experimental choices and providing robust, self-validating methodologies, this document aims to empower researchers to confidently design and execute experiments to unravel metabolic reprogramming in various physiological and pathological contexts.
Introduction: The Utility of this compound as a Metabolic Tracer
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[2] Unlike static measurements of metabolite concentrations, MFA provides a dynamic view of cellular physiology.[1] The core principle of MFA involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), into a biological system and tracking its incorporation into downstream metabolites.[3][4]
4-Oxopentanoic acid, also known as levulinic acid, is a five-carbon γ-keto acid. Its labeled isotopologue, this compound, is a valuable tracer. The ¹³C atoms act as a "tag," allowing their journey through various metabolic pathways to be monitored, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] The choice of which carbons to label is crucial; in this compound, the three labeled carbons provide a distinct mass shift that enables precise tracking as the molecule is catabolized and its fragments are incorporated into new biomolecules.
The fundamental premise is that the distribution of these ¹³C labels in the metabolome directly reflects the activity of the enzymatic pathways involved.[2][6] By analyzing the mass isotopomer distribution (MID) of key metabolites, researchers can infer the relative contributions of different pathways to a given metabolite pool, identify metabolic bottlenecks, and discover pathway alterations associated with disease or drug treatment.[7][8]
Predicted Metabolic Pathways and Enzymatic Conversion
While the metabolism of levulinic acid is not as universally characterized in mammalian cells as that of glucose or glutamine, its structure suggests a logical entry point into central carbon metabolism. Research in bacterial systems has identified enzymatic pathways that catabolize levulinic acid into key metabolic intermediates like acetyl-CoA.[9][10] It is plausible that mammalian cells utilize analogous enzymatic machinery, potentially involving promiscuous enzymes from fatty acid or branched-chain amino acid metabolism.[11][12][13]
The most probable metabolic fate of 4-Oxopentanoic acid is its conversion into intermediates of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism responsible for generating energy and biosynthetic precursors.[14][15]
The Proposed Catabolic Pathway:
-
Activation to Levulinyl-CoA: Like fatty acids, 4-Oxopentanoic acid is likely first activated to its coenzyme A (CoA) thioester, 4-oxopentanoyl-CoA (levulinyl-CoA). This step is catalyzed by a CoA ligase or synthetase.
-
Conversion to Acetyl-CoA and Propionyl-CoA: The key catabolic step is hypothesized to be a thiolytic cleavage of 4-oxopentanoyl-CoA. This reaction, analogous to the final step of β-oxidation, would yield one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit).
-
Entry into the TCA Cycle:
-
Acetyl-CoA: The ¹³C-labeled acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle.[16] As the cycle progresses, the ¹³C labels will be incorporated into all subsequent TCA cycle intermediates, including α-ketoglutarate, succinate, fumarate, and malate.[15][17]
-
Propionyl-CoA: Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA. This provides an anaplerotic entry point into the TCA cycle, replenishing cycle intermediates.[14]
-
The diagram below illustrates this predicted metabolic route.
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Harnessing a Novel Substrate: A Technical Guide to 4-Oxopentanoic-¹³C₃ Acid as a Metabolic Tracer for Probing Anaplerosis and Biosynthesis
An In-depth Technical Guide for Researchers
Abstract
Stable isotope tracing is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic fluxes of cellular pathways. While glucose and glutamine tracers have been instrumental, they primarily illuminate the canonical entry points of glycolysis and glutaminolysis into the tricarboxylic acid (TCA) cycle. This guide introduces 4-Oxopentanoic-¹³C₃ Acid (¹³C₃-Levulinic Acid), a novel potential tracer poised to offer a unique window into cellular metabolism. Based on established microbial catabolism, this five-carbon keto acid is postulated to break down into acetyl-CoA and propionyl-CoA. The resulting ¹³C-labeled propionyl-CoA enters the TCA cycle as succinyl-CoA, an anaplerotic route distinct from traditional tracers. This provides a powerful tool for specifically interrogating the activity of propionyl-CoA carboxylase (PCC) and tracing the fate of odd-chain carbon units into gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This document serves as an in-depth technical guide for researchers, drug development professionals, and scientists. It provides the theoretical framework for the tracer's application, a rigorous workflow for its experimental validation, and detailed protocols for its use in quantifying metabolic flux.
Part 1: The Tracer – Biochemical Properties and Postulated Metabolic Fate
4-Oxopentanoic acid, commonly known as levulinic acid, is a keto acid with the chemical formula C₅H₈O₃.[1] As a tracer, it is rendered detectable by analytical instruments through the substitution of three of its natural abundance ¹²C atoms with the stable heavy isotope ¹³C, resulting in 4-Oxopentanoic-¹³C₃ Acid (Molecular Formula: C₂¹³C₃H₈O₃, Molecular Weight: 119.09).
The Critical Question: Positional Isotopic Labeling
Before initiating any experiment, the primary technical consideration is the precise location of the three ¹³C atoms. The catabolism of the molecule dictates which downstream metabolites will carry the label. Based on the known cleavage of the carbon backbone, two labeling patterns are most probable:
-
Scenario A: [1,2,3-¹³C₃]4-Oxopentanoic Acid: The labels reside on the carbons that will form propionyl-CoA. This provides a clean, specific tracer for the anaplerotic pathway.
-
Scenario B: [3,4,5-¹³C₃]4-Oxopentanoic Acid: The labels would be distributed between the resulting propionyl-CoA and acetyl-CoA.
Expert Insight: It is imperative for the researcher to confirm the isotopic labeling pattern with the supplier or, if necessary, determine it independently via ¹³C-NMR spectroscopy. For the remainder of this guide, we will proceed under the assumption of Scenario A ([1,2,3-¹³C₃]) , as it represents the most unique and powerful application of this tracer.
Postulated Metabolic Pathway in Mammalian Cells
While the metabolism of levulinic acid in mammalian cells is not yet fully characterized, a robust metabolic pathway has been identified in bacteria such as Pseudomonas putida.[2] This pathway serves as a strong biochemical precedent for its potential fate in eukaryotic systems. The pathway is hypothesized to proceed as follows:
-
Activation: 4-Oxopentanoic acid is activated to its coenzyme A thioester, Levulinyl-CoA.
-
Catabolism: Through a series of enzymatic steps, Levulinyl-CoA is cleaved to yield one molecule of propionyl-CoA and one molecule of acetyl-CoA .[2]
-
Anaplerotic Entry: In the mitochondrial matrix, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA.[3][4]
-
TCA Cycle Integration: Methylmalonyl-CoA is subsequently converted to succinyl-CoA , which is a direct intermediate of the TCA cycle.[3][4]
This pathway provides a unique entry point into central carbon metabolism, distinct from pyruvate (which forms acetyl-CoA and oxaloacetate) and glutamine (which forms α-ketoglutarate).
Sources
Tracing the Fate of a Versatile Keto Acid: A Guide to the Discovery of 4-Oxopentanoic-13C3 Acid Metabolic Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxopentanoic acid, commonly known as levulinic acid, is a highly versatile platform chemical derived from biomass and a molecule of significant interest in both industrial biotechnology and biomedical research.[1][2][3] Its isotopically labeled form, 4-Oxopentanoic-13C3 Acid, serves as a powerful probe for elucidating metabolic pathways through stable isotope tracing.[4][5] This technical guide provides a comprehensive overview of the known metabolic fates of levulinic acid, detailing the discovery of its catabolic pathway in bacteria and its complex interactions with fundamental eukaryotic pathways like heme biosynthesis. We present not just the established knowledge but also the experimental logic and detailed methodologies required to investigate these pathways, offering researchers a practical framework for applying these techniques in their own work.
Introduction: The Significance of 4-Oxopentanoic Acid
4-Oxopentanoic acid is a gamma-keto acid that exists in living organisms from bacteria to humans.[6][7] Its importance stems from two primary areas:
-
Biotechnology and Biorefining: As a top value-added chemical derivable from lignocellulosic biomass, levulinic acid is a key renewable feedstock for producing fuels and polymers.[1][3] Understanding how microorganisms can metabolize it is crucial for engineering strains that can efficiently convert biomass into valuable products.[3][8][9]
-
Biomedical Research: Levulinic acid is a known competitive inhibitor of the enzyme δ-aminolevulinate dehydratase (ALAD), a critical component of the heme biosynthesis pathway.[10] This inhibitory action makes it a valuable tool for studying heme metabolism and related disorders, such as lead poisoning and porphyrias.[10][11][12]
The use of This compound , a stable isotope-labeled version, allows scientists to trace the journey of its carbon backbone through complex metabolic networks. By using mass spectrometry to detect the mass shift imparted by the 13C atoms, researchers can definitively identify downstream metabolites and quantify metabolic flux, transforming hypotheses into validated pathways.[13][14]
The Primary Catabolic Route: Bacterial Degradation Pathway
The most well-defined metabolic pathway for levulinic acid was discovered in bacteria, notably Pseudomonas putida KT2440.[3][15] This pathway efficiently converts levulinic acid into central metabolites that feed into core cellular processes like the TCA cycle and β-oxidation.
Causality Behind the Discovery: An Experimental Narrative
The discovery was not accidental but a systematic process. Researchers hypothesized that, like other short-chain organic acids, levulinic acid would first be activated to its coenzyme A (CoA) thioester.[3] Early studies feeding levulinic acid to cell lysates showed a corresponding decrease in free CoA and an increase in acetyl-CoA and propionyl-CoA, supporting this initial hypothesis.[3] The definitive breakthrough came from a genetic screen using a transposon mutant library. By searching for mutants of P. putida that could no longer grow on levulinic acid as their sole carbon source, researchers identified a seven-gene operon, lvaABCDEFG, responsible for its catabolism.[3][8]
The Enzymatic Cascade
Reconstitution of the pathway using purified proteins confirmed a five-step enzymatic sequence that converts levulinic acid into 3-hydroxyvaleryl-CoA, a standard intermediate in odd-chain fatty acid oxidation.[8][15]
-
Activation: Levulinic acid is activated to levulinyl-CoA by the CoA ligase LvaE . This step consumes ATP and is essential for committing the molecule to the metabolic pathway.
-
Reduction: The keto group of levulinyl-CoA is reduced to a hydroxyl group, forming 4-hydroxyvaleryl-CoA (4HV-CoA) , a reaction catalyzed by the dehydrogenase LvaD .
-
Phosphorylation: In a unique step, 4HV-CoA is phosphorylated by the kinase LvaAB to yield 4-phosphovaleryl-CoA (4PV-CoA) .[3][8]
-
Dephosphorylation: LvaC , which has dehydrogenase homology, is believed to catalyze the dephosphorylation to a pentenoyl-CoA species.[3]
-
Hydration: The final step involves the hydration of pentenoyl-CoA to 3-hydroxyvaleryl-CoA (3HV-CoA) , which then enters the β-oxidation cycle to yield acetyl-CoA and propionyl-CoA .[3]
Visualization: Bacterial Levulinic Acid Catabolic Pathway
The following diagram illustrates the sequential enzymatic reactions in the lva operon-mediated pathway.
Caption: Inhibition of ALA Dehydratase (ALAD) by 4-Oxopentanoic Acid.
The Technical Core: A Workflow for Tracing this compound
Discovering the metabolic fate of any compound requires a robust analytical workflow. Isotope tracing with this compound combined with mass spectrometry is the gold standard. [13]
Visualization: Experimental Workflow for 13C Isotope Tracing
This flowchart outlines the key stages of a metabolic tracing experiment.
Caption: A step-by-step workflow for a 13C metabolic labeling experiment.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the targeted analysis of this compound and its potential metabolites.
Objective: To quantify the incorporation of 13C atoms from this compound into downstream metabolites in a cellular extract.
Methodology:
-
Sample Preparation (Metabolite Extraction):
-
Culture cells (e.g., HepG2 for liver metabolism studies) in standard media.
-
Replace media with media containing a known concentration (e.g., 100 µM) of this compound. Incubate for various time points (e.g., 0, 1, 4, 12 hours).
-
To quench metabolism, rapidly aspirate media and wash cells with ice-cold saline. Immediately add 1 mL of ice-cold 80% methanol.
-
Scrape cells and collect the cell/methanol mixture. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing polar metabolites.
-
Dry the supernatant under a stream of nitrogen and reconstitute in 100 µL of 50% methanol for LC-MS analysis.
-
Trustworthiness Check: Include a "time zero" sample and a "no-label" control (cells incubated with unlabeled levulinic acid) to establish baseline and check for background interference.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column is suitable for separating organic acids.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of resolving isotopologues. [14] * Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically optimal for organic acids.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to identify all potential labeled compounds.
-
Perform fragmentation (MS/MS) to confirm the identity of metabolites.
-
Extract ion chromatograms for the expected masses of this compound and its potential downstream metabolites (e.g., 13C-labeled acetyl-CoA, propionyl-CoA).
-
Correct the raw data for the natural abundance of 13C to accurately determine the extent of labeling from the tracer. [13]
-
Quantitative Data Presentation
For a targeted analysis, a Multiple Reaction Monitoring (MRM) method can be developed. The table below provides theoretical mass transitions for tracking this compound.
| Compound | Labeled Carbons | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Notes |
| 4-Oxopentanoic Acid | 12C5 | 115.039 | 57.034 | Unlabeled standard |
| This compound | 13C3 | 118.049 | 60.044 | Isotopic Tracer |
| Acetyl-CoA Fragment | 13C2 | Varies | 44.000 (13C2-acetate) | Indirect detection |
| Propionyl-CoA Fragment | 13C3 | Varies | 75.020 (13C3-propionate) | Indirect detection |
Note: Detection of CoA thioesters is complex and often requires specialized methods. The fragments represent the acyl portion after hydrolysis.
Applications in Research and Drug Development
The study of 4-Oxopentanoic acid metabolism has direct applications:
-
Toxicology and Drug Safety: Since many xenobiotics can interfere with heme synthesis, using levulinic acid as a positive control for ALAD inhibition helps validate screening assays for drug candidates.
-
Metabolic Engineering: By understanding the lva pathway, scientists can engineer bacteria to more efficiently consume levulinic acid from biomass, improving the economic viability of biorefineries. [8]* Disease Modeling: Studying the metabolic consequences of ALAD inhibition with levulinic acid provides insights into the pathophysiology of acute intermittent porphyria and the neurological effects of lead toxicity. [11][12]
Conclusion
The discovery of metabolic pathways for this compound is a story told on two distinct fronts: a complete, elegant catabolic pathway in bacteria and a specific, inhibitory interaction in the complex world of eukaryotic heme synthesis. This guide has detailed the core scientific findings and, more importantly, the underlying experimental logic and technical workflows required for their discovery. By leveraging the power of stable isotope tracers like this compound with modern analytical techniques, researchers are well-equipped to continue unraveling the intricate connections of metabolism, driving innovation in fields from sustainable chemistry to human health.
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An In-Depth Technical Guide to 4-Oxopentanoic-13C3 Acid (CAS 1391051-93-6) for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Oxopentanoic-13C3 Acid, a stable isotope-labeled compound with significant applications in analytical chemistry and drug development. We will delve into its core properties, primary applications, and provide detailed experimental protocols, moving beyond a simple recitation of facts to explain the scientific rationale behind its use.
Introduction to this compound: Structure and Properties
4-Oxopentanoic acid, also known as levulinic acid, is a versatile bio-based platform chemical.[1][2] Its isotopically labeled form, this compound, is a powerful tool for researchers. The "-13C3" designation indicates that three of the carbon atoms in the molecule have been replaced with the stable, non-radioactive isotope carbon-13.
Chemical Structure:
This specific labeling on the acetyl group provides a distinct mass shift, which is the cornerstone of its utility in mass spectrometry-based applications.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1391051-93-6 | [3][4] |
| Molecular Formula | C2[13C]3H8O3 | [3][4] |
| Molecular Weight | 119.09 g/mol | [3] |
| Appearance | White to off-white solid | General chemical knowledge |
| Solubility | Soluble in water, alcohols, and ethers | [5] |
The physicochemical properties of the labeled compound are nearly identical to its unlabeled counterpart, ensuring that it behaves similarly in biological and analytical systems.[6]
The Gold Standard: this compound as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
The primary and most critical application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique for highly accurate and precise quantification of analytes in complex matrices.[7][8] This method is considered the gold standard in many clinical and research applications.[9]
The Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample containing the unlabeled analyte of interest.[7] The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[6] Any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the labeled to unlabeled analyte in the mass spectrometer, the exact concentration of the unlabeled analyte in the original sample can be calculated with high precision.[7]
The use of stable isotope-labeled internal standards, such as this compound, is crucial for compensating for matrix effects and ion suppression, which are common challenges in mass spectrometry.[10]
Experimental Workflow: Quantification of a 4-Oxopentanoic Acid Analogue in a Biological Matrix
This section provides a detailed, step-by-step methodology for the quantification of an unlabeled 4-oxopentanoic acid analogue (e.g., a drug candidate or a biomarker) in a biological sample, such as plasma, using this compound as an internal standard.
Experimental Workflow Diagram:
Caption: Workflow for quantitative analysis using an internal standard.
Detailed Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the same biological matrix as the samples.
-
Prepare QC samples at low, medium, and high concentrations of the unlabeled analyte in the same biological matrix.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
Develop a Multiple Reaction Monitoring (MRM) method to monitor specific parent-to-fragment ion transitions for both the unlabeled analyte and this compound. Based on fragmentation studies of 4-oxopentanoic acid, a common fragmentation is the loss of CO2.[11]
-
-
Example MRM Transitions:
| Compound | Parent Ion (m/z) | Fragment Ion (m/z) |
| Unlabeled 4-Oxopentanoic Acid | 115.0 | 71.0 (loss of CO2) |
| This compound | 118.0 | 73.0 (loss of 13CO2) |
-
Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Exploring the Frontiers: this compound as a Metabolic Tracer
While its primary role is as an internal standard, this compound also holds potential as a metabolic tracer to investigate the fate of xenobiotics in biological systems. This is particularly relevant in drug development, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount.[12]
Probing Xenobiotic Metabolism
If a novel drug candidate contains a 4-oxopentanoic acid moiety, administering the 13C3-labeled version allows researchers to trace its metabolic fate. By analyzing biological samples (e.g., urine, feces, plasma) with high-resolution mass spectrometry, it is possible to identify and quantify the parent compound and its metabolites, all of which will carry the distinct 13C3 signature. This approach provides invaluable insights into the biotransformation pathways of the drug.[13]
Conceptual Pathway for Xenobiotic Metabolism Study:
Caption: Probing xenobiotic metabolism with a labeled compound.
Considerations for Metabolic Studies
While promising, using this compound as a metabolic tracer requires careful consideration. The natural metabolic fate of levulinic acid in mammals is not as well-defined as that of central carbon metabolites. While some bacteria can catabolize it, its pathways in higher organisms are less understood.[14][15] Therefore, any observed metabolism of a drug containing this moiety is likely driven by the overall structure of the xenobiotic and the body's detoxification mechanisms.
Conclusion: A Versatile Tool for Modern Research
This compound is a powerful and versatile tool for researchers in the pharmaceutical and life sciences. Its primary application as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision required for rigorous quantitative analysis in complex biological matrices. Furthermore, its potential as a metabolic tracer opens up avenues for detailed investigations into the metabolic fate of novel drug candidates. As analytical technologies continue to advance, the utility of stable isotope-labeled compounds like this compound will undoubtedly continue to grow, enabling new discoveries and facilitating the development of safer and more effective medicines.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to Understanding 13C Labeling in Keto Acids for Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding Metabolic Circuits with 13C-Labeled Keto Acids
In the intricate landscape of cellular metabolism, keto acids stand as critical junctures, directing the flow of carbon skeletons for energy production, biosynthesis, and redox homeostasis.[1] Understanding the dynamics of these pathways is paramount in both fundamental biological research and the development of novel therapeutics. Stable isotope tracing, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool for elucidating these complex metabolic networks.[2][3][4] This guide provides a comprehensive exploration of the principles, methodologies, and applications of ¹³C labeling in the study of keto acid metabolism, tailored for researchers and drug development professionals seeking to leverage this technology to its fullest potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: The Foundation: Principles of ¹³C Labeling in Keto Acid Metabolism
The Essence of Stable Isotope Tracing
Stable isotope tracing is a technique that follows the metabolic fate of a molecule by replacing one or more of its atoms with a stable (non-radioactive) isotope.[2][3] By introducing a ¹³C-labeled substrate, such as a keto acid, into a biological system (e.g., cell culture or an in vivo model), we can track the incorporation of the ¹³C atoms into downstream metabolites.[5][6] This allows for the mapping of metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of metabolites), and the identification of metabolic reprogramming in disease states.[4]
Why Carbon-13?
Carbon is the backbone of all organic molecules, making it the ideal element to trace in metabolic studies. The choice of ¹³C as the tracer offers several key advantages:
-
Natural Abundance: ¹³C has a low natural abundance of approximately 1.1%, meaning that the background signal from endogenous, unlabeled molecules is minimal, providing a high signal-to-noise ratio for detection.[7]
-
Stability and Safety: As a stable isotope, ¹³C is non-radioactive, making it safe for use in a wide range of experimental systems, including human studies, without the need for specialized handling and disposal protocols associated with radioactive isotopes.[7]
-
Chemical Identity: The addition of a neutron in the ¹³C nucleus does not significantly alter the chemical properties of the molecule, ensuring that the labeled keto acid behaves identically to its unlabeled counterpart in biochemical reactions.[]
The Centrality of Keto Acids in Metabolism
Keto acids are organic compounds containing both a carboxylic acid group and a ketone group. Their alpha-keto acids, where the ketone group is adjacent to the carboxylic acid, are of particular biological significance. They are key intermediates in several core metabolic pathways:
-
The Krebs Cycle (Tricarboxylic Acid Cycle): Alpha-ketoglutarate is a central intermediate in this energy-generating pathway.[9][10]
-
Amino Acid Metabolism: Alpha-keto acids are the carbon skeletons of amino acids. The transamination of amino acids yields their corresponding alpha-keto acids, and conversely, the transamination of alpha-keto acids can be used to synthesize amino acids.[1][11]
-
Glycolysis: Pyruvate, the end product of glycolysis, is an alpha-keto acid that links carbohydrate metabolism to the Krebs cycle.[12]
Key ¹³C-Labeled Keto Acids and Their Metabolic Insights
The choice of the ¹³C-labeled keto acid tracer is dictated by the specific metabolic pathway under investigation.
| ¹³C-Labeled Keto Acid | Metabolic Pathway Investigated | Key Insights Gained |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway, Krebs Cycle | Traces the fate of glucose-derived carbons into pyruvate and downstream metabolites.[2] |
| [1-¹³C]Pyruvate | Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) activity | Differentiates between pyruvate entering the Krebs cycle via acetyl-CoA (PDH) or oxaloacetate (PC).[13] |
| [2-¹³C]Pyruvate | Krebs Cycle activity | The label is retained within the Krebs cycle for multiple turns, allowing for the assessment of cycle flux.[14] |
| [U-¹³C₅]Alpha-Ketoglutarate | Krebs Cycle, Glutaminolysis, Reductive Carboxylation | Traces the fate of glutamine-derived carbons and can reveal the directionality of the Krebs cycle.[15] |
| [1-¹³C]Alpha-Ketoisocaproate | Branched-Chain Amino Acid (BCAA) Metabolism | Probes the activity of branched-chain amino acid transferase (BCAT).[16][17] |
Part 2: Experimental Design and Execution
Selecting the Optimal ¹³C-Labeled Tracer
The design of a successful ¹³C labeling experiment begins with the careful selection of the tracer. This choice is not arbitrary and is guided by the specific biological question being addressed.
-
Uniformly Labeled Tracers (e.g., [U-¹³C₆]Glucose): These tracers have ¹³C at every carbon position and are excellent for broad, discovery-based experiments to map all the downstream metabolites of a particular substrate.[2]
-
Positionally Labeled Tracers (e.g., [1-¹³C]Glucose): These tracers have ¹³C at a specific carbon position. They are powerful tools for dissecting specific enzymatic steps or pathways, as the position of the label in the product molecules can reveal the reaction mechanism.[13][18]
For instance, to distinguish between the two primary fates of pyruvate, [1-¹³C]pyruvate is an ideal tracer. The pyruvate dehydrogenase (PDH) complex decarboxylates pyruvate, releasing the C1 carbon as ¹³CO₂. In contrast, pyruvate carboxylase (PC) incorporates the entire three-carbon backbone of pyruvate into oxaloacetate. Thus, a lack of ¹³C in Krebs cycle intermediates when using [1-¹³C]pyruvate suggests dominant PDH activity, while the presence of ¹³C indicates PC-mediated anaplerosis.[13]
Experimental Workflow: A Visual Guide
The following diagram outlines the typical workflow for a ¹³C labeling experiment in cell culture, from tracer introduction to data analysis.
Caption: A typical workflow for a 13C labeling experiment.
Detailed Protocol: ¹³C Labeling of Adherent Mammalian Cells
This protocol provides a step-by-step guide for a typical ¹³C labeling experiment using adherent cells.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI 1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled small molecules.[19]
-
¹³C-labeled substrate (e.g., [U-¹³C₆]Glucose)
-
Phosphate-buffered saline (PBS)
-
Quenching solution: 80:20 methanol/water, pre-chilled to -80°C.[19]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~85% confluency at the time of extraction.[20] Culture cells in standard complete medium.
-
Media Preparation: One hour before labeling, replace the standard medium with fresh medium containing dFBS. This step helps to wash out unlabeled metabolites.[19]
-
Initiation of Labeling: At time zero, aspirate the medium and wash the cells once quickly with PBS. Immediately add the pre-warmed labeling medium containing the ¹³C-labeled substrate.
-
Incubation: Return the plates to the incubator for the desired labeling duration. The time required to reach isotopic steady state varies depending on the cell type and the metabolic pathway of interest, typically ranging from minutes to 24 hours.[19]
-
Metabolic Quenching: To halt all enzymatic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.[19]
-
Metabolite Extraction:
-
Place the plates on dry ice for 10 minutes.
-
Scrape the cells in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
The supernatant contains the extracted metabolites. Transfer it to a new tube for analysis. The pellet contains proteins and other macromolecules.
-
Part 3: Analytical Techniques for Detection and Quantification
Once the ¹³C-labeled metabolites have been extracted, they must be detected and quantified. The two primary analytical techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[21]
Mass Spectrometry (MS) for Isotopologue Analysis
MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[22] In the context of ¹³C labeling, MS is used to measure the distribution of mass isotopologues – molecules that differ only in the number of ¹³C atoms they contain.[22] For example, after labeling with [U-¹³C₆]glucose, pyruvate (a three-carbon molecule) can exist as M+0 (unlabeled), M+1, M+2, or M+3 (fully labeled). The relative abundance of these isotopologues provides a wealth of information about the contribution of the labeled substrate to the product pool.[13]
Workflow for LC-MS based ¹³C-Tracer Analysis:
Caption: The metabolic fate of [1-13C]pyruvate in cancer cells.
Applications in Drug Development
¹³C labeling of keto acids is a powerful tool in the pharmaceutical industry for:
-
Target Validation: Confirming that a drug candidate engages its intended metabolic enzyme target by observing changes in the flux through that pathway.
-
Mechanism of Action Studies: Elucidating the downstream metabolic consequences of drug action. For example, a drug that inhibits a key enzyme in the Krebs cycle would lead to a buildup of ¹³C-labeled intermediates upstream of the block and a depletion of those downstream.
-
Biomarker Discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or toxicity. [21]
Part 5: Advanced Topics and Future Directions
Hyperpolarized ¹³C MRI with Keto Acid Probes
As mentioned, hyperpolarized ¹³C MRI is a rapidly advancing field. [12]Beyond pyruvate, other keto acids like hyperpolarized α-keto[1-¹³C]isocaproate are being developed to image branched-chain amino acid metabolism in tumors, offering a more specific metabolic signature. [17]
The Synergy of ¹³C-Metabolomics and Other 'Omics'
The integration of ¹³C labeling data with genomics, transcriptomics, and proteomics provides a more holistic, systems-level understanding of cellular physiology. This multi-omics approach can uncover novel regulatory mechanisms and identify new drug targets at the interface of gene expression and metabolic function.
Conclusion
¹³C labeling of keto acids is a cornerstone of modern metabolic research. Its ability to provide a dynamic and quantitative view of cellular metabolism is unparalleled. From elucidating fundamental biochemical pathways to accelerating the development of new medicines, the applications of this technology are vast and continue to expand. By carefully designing experiments, utilizing the appropriate analytical techniques, and thoughtfully interpreting the data, researchers can unlock a wealth of information about the metabolic intricacies of life.
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A Technical Guide to the Natural Abundance of 4-Oxopentanoic Acid Isotopes for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the natural isotopic abundance of 4-oxopentanoic acid (C₅H₈O₃), a molecule of significant interest in various chemical and pharmaceutical applications. Understanding the distribution of stable isotopes within this molecule is crucial for advanced analytical characterization, metabolic studies, and ensuring the integrity of drug development processes. This document will delve into the theoretical underpinnings of isotopic abundance, present established analytical methodologies for its determination, and provide practical, field-proven insights for researchers and scientists.
The Foundation: Understanding Natural Isotopic Abundance
The atoms that constitute 4-oxopentanoic acid—carbon, hydrogen, and oxygen—are not uniform entities. In nature, each of these elements exists as a mixture of stable isotopes, which are atoms of the same element with the same number of protons but a different number of neutrons. This variation in neutron number results in differences in atomic mass.
The natural abundance of an isotope refers to the percentage of that specific isotope found in a naturally occurring sample of an element.[1] These abundances are remarkably constant for a given element, irrespective of its source, providing a fundamental baseline for isotopic analysis. However, subtle variations can occur due to kinetic and thermodynamic fractionation effects during physical, chemical, and biological processes.[2]
For drug development professionals, a precise understanding of the natural isotopic distribution is paramount. It influences the molecular weight of a compound and can be a critical parameter in high-resolution mass spectrometry, aiding in elemental formula confirmation.[1][3] Furthermore, any deviation from the expected natural abundance can indicate specific synthetic pathways or the presence of isotopically labeled materials.
Isotopic Composition of 4-Oxopentanoic Acid
4-Oxopentanoic acid, also known as levulinic acid, has the chemical formula C₅H₈O₃.[4][5] Its isotopic composition is a composite of the natural abundances of its constituent elements. The following tables summarize the natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen.
Table 1: Natural Abundance of Stable Carbon Isotopes
| Isotope | Atomic Mass (Da) | Natural Abundance (Mole Fraction) |
| ¹²C | 12.0000000 | 0.9893(8) |
| ¹³C | 13.00335483507 | 0.0107(8) |
Data sourced from NIST and IUPAC.[6]
The vast majority of carbon atoms in a sample of 4-oxopentanoic acid will be ¹²C, with approximately 1.1% being the heavier ¹³C isotope.[7][8] This small percentage is nonetheless crucial for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and provides a basis for isotopic enrichment studies.
Table 2: Natural Abundance of Stable Hydrogen Isotopes
| Isotope | Name | Atomic Mass (Da) | Natural Abundance (Mole Fraction) |
| ¹H | Protium | 1.00782503223 | 0.999885(70) |
| ²H | Deuterium | 2.01410177812 | 0.000115(70) |
Data sourced from NIST and IUPAC.[6][9][10][11][12][13][14]
Hydrogen is predominantly found as ¹H (protium).[9][12] The heavier stable isotope, ²H (deuterium), is present in much smaller quantities.[9][11][12]
Table 3: Natural Abundance of Stable Oxygen Isotopes
| Isotope | Atomic Mass (Da) | Natural Abundance (Mole Fraction) | | :--- | :--- | :--- | :--- | | ¹⁶O | 15.99491461957 | 0.99757(16) | | ¹⁷O | 16.99913175650 | 0.00038(1) | | ¹⁸O | 17.99915961286 | 0.00205(14) |
Data sourced from NIST and IUPAC.[6][15][16][17][18][19]
Oxygen has three stable isotopes, with ¹⁶O being the most abundant by a significant margin.[15][16][18] The presence of ¹⁷O and ¹⁸O, though in small amounts, contributes to the overall isotopic signature of 4-oxopentanoic acid.
The molecular structure of 4-oxopentanoic acid is depicted below, illustrating the arrangement of its constituent atoms.
Caption: Molecular structure of 4-oxopentanoic acid.
Analytical Methodologies for Isotopic Abundance Determination
The precise measurement of isotopic abundance in organic molecules like 4-oxopentanoic acid necessitates high-precision analytical techniques. The two primary methods employed are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a powerful technique for determining the bulk isotopic composition of a sample.[20] It offers exceptional precision for measuring the ratios of stable isotopes.
The general workflow for analyzing the isotopic composition of 4-oxopentanoic acid using IRMS is as follows:
Caption: General workflow for IRMS analysis.
1. Sample Preparation:
-
Homogenization: Ensure the 4-oxopentanoic acid sample is homogenous to obtain a representative measurement.
-
Weighing: Accurately weigh approximately 0.5-1.0 mg of the powdered, dried sample into a tin capsule for C/N analysis or a silver capsule for H/O analysis.[15] The exact amount may need to be optimized based on the elemental composition of the sample.
-
Drying: Dry the sample thoroughly in a vacuum oven at a temperature below its melting point (29-32 °C) to remove any adsorbed water, which could interfere with the hydrogen and oxygen isotope measurements.
2. Combustion/Pyrolysis:
-
The encapsulated sample is introduced into a high-temperature furnace (combustion for C/N, pyrolysis for H/O).
-
For Carbon: The sample is combusted in the presence of excess oxygen to convert all carbon to CO₂ gas.
-
For Hydrogen and Oxygen: The sample is pyrolyzed in the absence of oxygen to produce H₂ and CO gas.
3. Gas Purification and Separation:
-
The resulting gases are passed through a series of traps and a gas chromatography (GC) column to separate the analytes (CO₂, H₂, N₂) and remove any impurities.
4. Mass Analysis and Detection:
-
The purified gases are introduced into the ion source of the IRMS, where they are ionized.
-
The ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
-
Multiple Faraday cup detectors simultaneously collect the different ion beams, allowing for the precise measurement of the isotope ratios (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O).
Causality Behind Experimental Choices: The conversion of the organic molecule into simple gases (CO₂, H₂) is a critical step that allows for high-precision measurements in the gas-phase mass spectrometer. The use of tin or silver capsules facilitates complete and rapid combustion/pyrolysis. Chromatographic separation is essential to prevent isobaric interferences (e.g., N₂ and CO have the same nominal mass).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While IRMS provides bulk isotopic information, NMR spectroscopy offers the unique advantage of determining position-specific isotope ratios within a molecule.[9] This is particularly valuable for understanding reaction mechanisms and for detailed structural elucidation.
Caption: Workflow for position-specific isotopic analysis by NMR.
1. Sample Preparation:
-
Accurately weigh a sufficient amount of 4-oxopentanoic acid and dissolve it in a high-purity deuterated solvent (e.g., CDCl₃, D₂O). The concentration should be optimized to provide a good signal-to-noise ratio in a reasonable acquisition time.
-
For quantitative analysis, the addition of an internal standard with a known concentration and non-overlapping signals can be beneficial.[20]
2. NMR Data Acquisition:
-
For ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. To obtain quantitative data, it is crucial to use a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) to ensure complete relaxation of all nuclei between scans.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Similar to ¹H NMR, a long relaxation delay is necessary for accurate quantification. The use of inverse-gated decoupling can suppress the Nuclear Overhauser Effect (NOE) and ensure that the peak integrals are directly proportional to the number of nuclei.
3. Data Processing and Analysis:
-
Carefully phase and baseline correct the acquired spectra.
-
For Position-Specific ¹³C Abundance from ¹H NMR: The natural abundance of ¹³C results in small "satellite" peaks flanking the main ¹H signals due to ¹H-¹³C coupling. The ratio of the integral of a satellite peak to the integral of the central ¹H peak can be used to determine the ¹³C abundance at the attached carbon position.
-
For ¹³C NMR: The integral of each distinct carbon signal is proportional to the number of carbon atoms it represents. By comparing the integrals, the relative abundance of carbon at each position can be determined.
Causality Behind Experimental Choices: The use of deuterated solvents minimizes solvent signals in ¹H NMR. Long relaxation delays are essential to prevent signal saturation and ensure that the measured signal intensity is directly proportional to the number of nuclei, which is the foundation of quantitative NMR.[20] Inverse-gated decoupling in ¹³C NMR is a standard technique to obtain quantitative spectra by eliminating the non-uniform enhancement of signals from the NOE.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through the inclusion of standards and careful experimental design.
-
IRMS: The analysis of internationally recognized isotopic reference materials (e.g., from NIST or IAEA) alongside the samples is mandatory. This allows for the normalization of the measured isotope ratios to a standard scale and ensures the accuracy and comparability of the data across different laboratories.
-
NMR: The quantitative accuracy of NMR can be validated by analyzing a sample with a known isotopic enrichment or by using a certified quantitative internal standard. The reproducibility of the measurements should be assessed by running multiple acquisitions of the same sample.
By adhering to these principles, researchers can have high confidence in the accuracy and reliability of their isotopic abundance data for 4-oxopentanoic acid.
Conclusion
The natural isotopic abundance of 4-oxopentanoic acid is a fundamental property with significant implications for research, development, and quality control in the pharmaceutical and chemical industries. A thorough understanding of the isotopic composition of its constituent elements—carbon, hydrogen, and oxygen—coupled with the application of high-precision analytical techniques like IRMS and NMR, provides a powerful tool for scientists. The detailed methodologies and the rationale behind the experimental choices presented in this guide are intended to empower researchers to obtain accurate and trustworthy data, thereby advancing their scientific endeavors.
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Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health.[Link]
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Stable isotope analysis of organic carbon in small (µg C) samples and dissolved organic matter using a GasBench preparation device. PubMed.[Link]
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Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy. PubMed.[Link]
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Methodological & Application
Probing Acetyl-CoA Metabolism: A Guide to Metabolic Flux Analysis Using 4-Oxopentanoic-13C3 Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in cellular metabolism, systems biology, and preclinical research.
Foundational Principles: Beyond Static Metabolomics
Metabolic Flux Analysis (MFA) provides a dynamic view of cellular metabolism, quantifying the rates of intracellular reactions.[1][2] Unlike metabolomics, which offers a static snapshot of metabolite concentrations, MFA elucidates the functional output of a metabolic network.[3] The core of MFA lies in the use of stable isotope tracers, such as Carbon-13 (¹³C), to track the transformation of atoms from a nutrient source through interconnected metabolic pathways.[4][5] By measuring the incorporation of ¹³C into downstream metabolites, we can infer the activity of the enzymatic reactions that produced them.[6]
Traditionally, ¹³C-MFA has relied on central carbon sources like glucose or glutamine.[7] However, these canonical tracers may not be optimal for interrogating specific metabolic nodes or pathways that branch off central carbon metabolism. This guide introduces 4-Oxopentanoic-13C3 Acid (also known as Levulinic-13C3 Acid) as a specialized tracer for investigating the fate of Acetyl-Coenzyme A (Acetyl-CoA), a critical metabolic hub.
4-Oxopentanoic acid is a five-carbon keto acid that is not typically present in standard cell culture media.[8][9] Certain microorganisms, and potentially mammalian cells under specific conditions, can catabolize it.[10][11] Its primary metabolic fate is the conversion to Acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle or is utilized for biosynthesis (e.g., fatty acids).[10] By using this compound, researchers can directly introduce a labeled pool of Acetyl-CoA, bypassing upstream pathways like glycolysis. This provides a high-resolution view of TCA cycle dynamics, anaplerosis, and the partitioning of Acetyl-CoA between energy production and biosynthesis.
The Metabolic Journey of this compound
The utility of a tracer is defined by its metabolic pathway. In organisms like Pseudomonas putida, a specific operon has been identified that catabolizes 4-oxopentanoic acid into acetyl-CoA and propionyl-CoA.[11][12] This application note will focus on the conversion to Acetyl-CoA as the primary entry point into central metabolism.
The this compound tracer, with a CAS number of 1391051-93-6, is assumed here to be labeled on the three carbons that will form the acetyl-CoA moiety.[13] Specifically, we will assume labeling on C3, C4 (the keto-carbon), and C5 (the terminal methyl carbon), following standard IUPAC numbering from the carboxylic acid.
The labeled carbons from [3,4,5-¹³C] 4-Oxopentanoic acid are converted to [¹³C₂]Acetyl-CoA and an unlabeled C3 unit. This labeled Acetyl-CoA then condenses with oxaloacetate to form citrate, introducing the ¹³C atoms into the TCA cycle. The subsequent turns of the cycle redistribute these labels throughout the TCA cycle intermediates and connected pathways, such as amino acid and nucleotide synthesis.[5]
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for a steady-state ¹³C-MFA experiment in adherent mammalian cells, adaptable for other systems.
Part A: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates). Allow cells to attach and reach 50-60% confluency in their standard growth medium.
-
Media Preparation: Prepare the experimental medium. This should be identical to the standard medium, but with unlabeled glucose and glutamine replaced by their ¹³C-labeled counterparts if conducting a dual-tracer experiment. For the this compound arm, supplement the medium with the desired concentration of the tracer.
-
Adaptation Phase (Optional but Recommended): To minimize metabolic shock, adapt cells to the experimental medium containing unlabeled 4-oxopentanoic acid for at least 24 hours before introducing the tracer.
-
Labeling Initiation: Aspirate the adaptation medium and replace it with the ¹³C-labeling medium. Place cells back into the incubator.
-
Incubation: Culture the cells for a pre-determined duration to approach isotopic steady state (e.g., 24-48 hours, depending on the cell line's doubling time). Ensure the cells do not exceed 90% confluency by the time of harvest to avoid artifacts from contact inhibition.
Part B: Metabolite Quenching and Extraction
This is the most critical step for preserving the in vivo metabolic state. All steps must be performed as rapidly as possible.
-
Quenching: Remove the culture vessel from the incubator. Immediately aspirate the medium. Wash the cells once with ice-cold saline (0.9% NaCl) to remove extracellular metabolites.
-
Metabolic Arrest: Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C) to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Cell Lysis and Extraction: Place the vessel on dry ice for 15 minutes. Then, transfer to a -20°C freezer for at least 30 minutes.
-
Harvesting: Scrape the frozen cell lysate using a cell scraper and transfer the entire slurry to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Avoid disturbing the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until analysis.
Part C: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of LC-MS grade solvent (e.g., 50-100 µL of a 50:50 acetonitrile:water solution). Vortex briefly and centrifuge to pellet any insoluble material.
-
Chromatographic Separation: Analyze the samples using an LC-MS/MS system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar central carbon metabolites. [7]3. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using a targeted Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) method to detect and quantify the different mass isotopologues of key metabolites (e.g., citrate, malate, glutamate). [7][14]
Parameter Example Setting Rationale LC Column Amide HILIC (e.g., Waters XBridge Amide) Provides good retention and separation of small, polar metabolites. [14] Mobile Phase A Water with 10 mM Ammonium Acetate, pH 9.0 Common buffer system for HILIC in negative mode. Mobile Phase B 95:5 Acetonitrile:Water Strong solvent for eluting metabolites. Ionization Mode Heated Electrospray Ionization (HESI), Negative Most TCA cycle intermediates and related amino acids ionize well in negative mode. Scan Type SRM / PRM Provides high sensitivity and specificity for quantifying known isotopologues. [7] | Collision Energy | Optimized per compound | Each metabolite requires a specific energy to produce characteristic fragments for identification and quantification. |
Data Analysis and Validation: From Peaks to Fluxes
The raw data from the LC-MS/MS is a list of peak areas for each mass isotopologue of each measured metabolite. Converting this data into a quantitative flux map requires a multi-step computational workflow. [1][15]
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Application Note: Tracing Metabolic Pathways with 4-Oxopentanoic-¹³C₃ Acid using High-Resolution NMR Spectroscopy
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 4-Oxopentanoic-¹³C₃ Acid in Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in metabolomics, biochemistry, and drug development, this note elucidates the principles and practical execution of using this stable isotope-labeled compound as a metabolic tracer. We will explore its utility in elucidating enzymatic transformations and quantifying metabolic flux, underpinned by robust, field-proven methodologies. Key sections include foundational principles of ¹³C NMR, detailed protocols for both qualitative and quantitative experiments, and data interpretation strategies.
Introduction: The Power of Stable Isotopes in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and dynamics. While ¹H NMR is highly sensitive, its narrow chemical shift range often leads to significant signal overlap in complex biological mixtures.[1] In contrast, ¹³C NMR offers a much larger chemical shift dispersion (~200 ppm vs. ~10 ppm for ¹H), providing better resolution and less ambiguous signal assignment.[2][3]
The primary challenge of ¹³C NMR is its low natural abundance (1.1%) and smaller gyromagnetic ratio, resulting in inherently low sensitivity.[1] Isotopic labeling—the strategic enrichment of a molecule with ¹³C at specific positions—dramatically overcomes this limitation.[2] By introducing a ¹³C-labeled substrate into a biological system, we can selectively monitor its metabolic fate, tracing the flow of carbon atoms through intricate biochemical pathways. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for understanding cellular metabolism in both healthy and diseased states.[4][5]
4-Oxopentanoic acid, commonly known as levulinic acid, is a key metabolic intermediate and a versatile platform chemical derived from biomass.[6][7][8] Its involvement in various metabolic pathways makes its isotopically labeled form, 4-Oxopentanoic-¹³C₃ Acid, an ideal tracer for studying cellular processes.[6][9] This guide focuses on the practical application of 4-Oxopentanoic-¹³C₃ Acid (labeled at C2, C3, and C4) to probe central carbon metabolism.
Foundational Principles: Why Use 4-Oxopentanoic-¹³C₃ Acid?
The choice of a tracer is critical for a successful metabolic study. 4-Oxopentanoic-¹³C₃ Acid offers several distinct advantages:
-
Strategic Labeling: With ¹³C atoms at positions 2, 3, and 4, this tracer allows for the tracking of a significant portion of the carbon backbone as it is metabolized. The specific pattern of ¹³C incorporation into downstream metabolites provides a unique signature of the active metabolic pathways.
-
Metabolic Relevance: Levulinic acid can be metabolized by certain microorganisms and serves as a precursor for various compounds, making it a useful probe for specific enzymatic pathways.[9][10] For example, its catabolism can feed into the TCA cycle, allowing for the study of central carbon metabolism.
-
Enhanced Signal Detection: The enrichment with three ¹³C nuclei significantly boosts the signal-to-noise ratio in NMR experiments, enabling detection at physiologically relevant concentrations.[2]
-
Reduced Spectral Complexity: By selectively observing only the labeled compounds and their products, the complexity of the NMR spectrum is greatly reduced, simplifying analysis.[2]
The general workflow for a tracer experiment using 4-Oxopentanoic-¹³C₃ Acid is outlined below.
Experimental Protocols
Adherence to meticulous sample preparation and standardized NMR acquisition protocols is paramount for generating high-quality, reproducible data.
Protocol 1: General NMR Sample Preparation for Metabolomics
This protocol outlines the steps for preparing metabolite extracts for NMR analysis.
Materials:
-
Metabolite extract (lyophilized)
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4)
-
Internal standard (e.g., DSS for aqueous samples, TMS for organic)[11]
-
High-quality 5 mm NMR tubes[12]
-
Pipettes and glass wool
Methodology:
-
Reconstitution: Reconstitute the lyophilized metabolite extract in a precise volume of NMR buffer (typically 500-600 µL for a standard NMR tube).[13] The buffer should contain a known concentration of an internal standard for chemical shift referencing and quantification.
-
Solubilization: Vortex the sample thoroughly to ensure complete dissolution. Gentle sonication can be used if necessary, but avoid excessive heating.
-
Particulate Removal: To prevent distortion of the magnetic field homogeneity, which leads to broadened spectral lines, all solid particles must be removed. Filter the sample through a small, tightly packed plug of glass wool in a Pasteur pipette directly into the clean, dry NMR tube.
-
Volume Check: Ensure the sample depth in the NMR tube is appropriate for the spectrometer's detection coil (typically around 4.5-5.0 cm).[12]
-
Labeling: Clearly label the NMR tube cap with a permanent marker.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5-10 minutes before starting data acquisition to ensure thermal stability and minimize shimming artifacts.
Protocol 2: Qualitative ¹³C NMR for Pathway Identification
This experiment is designed to identify which downstream metabolites have incorporated the ¹³C label from 4-Oxopentanoic-¹³C₃ Acid.
Instrument Setup:
-
High-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.
-
Tune and match the ¹³C probe for optimal signal transmission and detection.
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems) is typically used to simplify the spectrum and provide a modest sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[14]
-
Spectral Width: Set to cover the full range of expected ¹³C chemical shifts (e.g., 0-220 ppm).[14]
-
Number of Scans (ns): This is highly dependent on sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A short delay (e.g., 1-2 seconds) is sufficient for qualitative analysis to maximize the number of scans in a given time.[14]
| Parameter | Typical Value | Rationale |
| Pulse Program | zgpg30 | Standard ¹H-decoupled ¹³C experiment.[14] |
| Spectral Width | 220 ppm | Covers all typical organic molecule signals.[14] |
| Acquisition Time | ~1.0 s | Balances resolution and sensitivity. |
| Relaxation Delay | 2.0 s | Sufficient for qualitative assessment. |
| Number of Scans | 1024 - 8192 | Dependent on sample concentration. |
Table 1: Typical Acquisition Parameters for Qualitative ¹³C NMR.
Protocol 3: Quantitative ¹³C NMR (qNMR) for Flux Analysis
For accurate quantification of ¹³C enrichment, it is crucial to suppress the variable NOE and ensure full relaxation of all nuclei between scans.[15] This ensures that the signal integral is directly proportional to the number of nuclei.
Methodology:
-
Sample Preparation: Prepare the sample as described in Protocol 1. To shorten the long ¹³C relaxation times (T₁), a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (e.g., 5-10 mM).[15][16] This step is crucial for acquiring quantitative data in a reasonable timeframe.
-
T₁ Measurement (Optional but Recommended): Use an inversion-recovery pulse sequence to measure the T₁ values of the signals of interest to determine the appropriate relaxation delay.
-
Acquisition Parameters:
-
Pulse Sequence: Use an inverse-gated decoupling sequence. In this sequence, the proton decoupler is turned on only during the acquisition of the FID, which eliminates ¹H-¹³C coupling while suppressing the NOE that builds up during the relaxation delay.[15]
-
Flip Angle: Use a 90° pulse to maximize the signal for each scan.
-
Relaxation Delay (d1): This is the most critical parameter. The delay must be at least 5 times the longest T₁ of any carbon nucleus being quantified to ensure >99% relaxation.[15] If Cr(acac)₃ is used, this delay can often be reduced to a few seconds.
-
| Parameter | Typical Value | Rationale |
| Pulse Program | Inverse Gated | Suppresses NOE for accurate integration.[15] |
| Relaxation Delay | 5 x Longest T₁ | Ensures full relaxation for all nuclei.[15] |
| Flip Angle | 90° | Maximizes signal per scan. |
| Number of Scans | ≥ 4096 | Higher number of scans often needed. |
Table 2: Critical Parameters for Quantitative ¹³C NMR.
Data Analysis and Interpretation: A Case Study
Consider an experiment where a bacterial culture capable of metabolizing levulinic acid is fed 4-Oxopentanoic-¹³C₃ Acid.[9] A known catabolic pathway involves the conversion of levulinic acid to acetyl-CoA and propionyl-CoA, which then enter the TCA cycle.
Interpretation:
-
Qualitative Analysis: The appearance of ¹³C signals corresponding to metabolites like glutamate or succinate confirms that the tracer is being actively metabolized and entering the TCA cycle.
-
Isotopologue Analysis: The specific pattern of ¹³C labeling in downstream metabolites is key. For example, analyzing the ¹³C-¹³C J-coupling patterns or using 2D NMR experiments like HSQC can reveal which specific carbons in glutamate are labeled.[17] This information allows for the precise mapping of carbon transitions.
-
Quantitative Analysis: By integrating the signals in a quantitative ¹³C NMR spectrum, one can determine the percentage of a metabolite pool that is derived from the tracer. For instance, comparing the integral of the labeled glutamate signals to the total glutamate concentration (measured by other means or via a ¹²C control experiment) provides a measure of the metabolic flux through that pathway.[16]
Conclusion
4-Oxopentanoic-¹³C₃ Acid is a powerful and versatile tool for investigating cellular metabolism using NMR spectroscopy. Its strategic labeling pattern provides a clear window into the flow of carbon through central metabolic pathways. By employing the robust protocols for sample preparation, NMR data acquisition, and spectral analysis detailed in this guide, researchers can obtain high-quality, quantitative data to unravel complex biological systems. The insights gained from such tracer experiments are invaluable for identifying enzymatic function, discovering new metabolic pathways, and understanding the metabolic reprogramming inherent in disease states.
References
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Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR-based metabolic flux analysis. Analytical Chemistry. [Link]
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Luchinat, C., & Turano, P. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
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Wiechert, W., & Nöh, K. (2013). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology. [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. [Link]
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Solubility of Things. (n.d.). Levulinic acid. Solubility of Things. [Link]
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University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa. [Link]
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Rizzo, C., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Molecules. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Remaud, G. S., et al. (2009). Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance. Analytical Chemistry. [Link]
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University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Levulinic Acid. PubChem. [Link]
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Opella, S. J., et al. (2010). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR. [Link]
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University of California, Riverside. (n.d.). Sample Preparation and Positioning. NMR Facility. [Link]
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Fan, T. W.-M., & Lane, A. N. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology. [Link]
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Fan, T. W.-M., & Lane, A. N. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. PubMed. [Link]
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Fan, T. W.-M., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry. [Link]
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Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]
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Ihu Special Economic Zone Forum. (2025). Levulinic acid (LA), also known as 4-oxopentanoic acid, is a. Ihu Special Economic Zone Forum. [Link]
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Jordan, P. M., & Seehra, J. S. (1980). 13C NMR AS A PROBE FOR THE STUDY OF ENZYME-CATALYSED REACTIONS. FEBS Letters. [Link]
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Tang, Y. J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments. [Link]
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Rand, J. M., et al. (2017). A metabolic pathway for catabolizing levulinic acid in bacteria. Scientific Reports. [Link]
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Nakashima, T., et al. (1996). Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man. Magnetic Resonance in Medicine. [Link]
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MetaboLight. (n.d.). 13C metabolic flux analysis in cell line and bioprocess development. MetaboLight. [Link]
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Axios Research. (n.d.). 4-Oxopentanoic-13C3 Acid. Axios Research. [Link]
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Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link]
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Hanna, G. M., & Sa'sa', S. I. (1991). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Metallo, C. M., & Vander Heiden, M. G. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Methods in Enzymology. [Link]
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Scott, A. I. (1985). Applications of 13C nmr in the study of biosynthetic mechanism. Journal of Natural Products. [Link]
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Beilstein Journals. (n.d.). Supporting Information for Synthesis of 2-aminosuberic acid derivatives. Beilstein Journals. [Link]
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Lodi, A., et al. (2015). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PLoS ONE. [Link]
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Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry. [Link]
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ResearchGate. (n.d.). 1H-NMR (A) and 13C-NMR (B) of levulinic acid. ResearchGate. [Link]
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Quantitative Analysis of 4-Oxopentanoic-13C3 Acid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the robust quantification of 4-Oxopentanoic-13C3 Acid, a stable isotope-labeled internal standard for Levulinic Acid (4-Oxopentanoic Acid). The methodology leverages the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization. We will explore the underlying principles, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation, providing a comprehensive guide for researchers in metabolomics, pharmacokinetic studies, and other areas requiring precise quantification of this analyte.
Introduction and Scientific Context
4-Oxopentanoic acid, commonly known as Levulinic acid, is a key platform chemical and a metabolite found in various biological systems.[1][2][3] Its quantification is crucial for metabolic studies and for monitoring its production from biomass.[4][5] The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and matrix effects.[6][7] this compound, with a molecular weight of 119.09 g/mol , serves as an ideal internal standard for the native compound (molecular weight 116.1152 g/mol ) due to its identical chemical properties and distinct mass.[1]
This guide details a highly selective and sensitive method using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, which is the benchmark for quantitative bioanalysis.
Chemical Structure and Isotope Labeling
The strategic placement of three ¹³C atoms provides a clear mass shift from the unlabeled analogue without significantly altering its chemical behavior.
Caption: Structure of this compound.
Principles of Mass Spectrometric Detection and Fragmentation
The analysis of small organic acids like 4-oxopentanoic acid is ideally performed using electrospray ionization (ESI) in negative ion mode. In this mode, the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻.
Fragmentation Pathway: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion of 4-oxopentanoic acid primarily follows distinct pathways. A detailed study by Mummel et al. elucidated these fragmentations, which are foundational for developing a specific MRM method.[8]
-
Decarboxylation: A primary and highly characteristic fragmentation is the loss of carbon dioxide (CO₂), which involves a concerted mechanism with an intramolecular proton transfer.[8]
-
Sequential Loss of Water and Carbon Monoxide: Another observed pathway is the successive elimination of water (H₂O) and then carbon monoxide (CO).[8]
For our ¹³C₃-labeled standard, these mass losses will originate from a precursor ion of m/z 118.1 (C₂¹³C₃H₇O₃)⁻. The corresponding unlabeled analyte will have a precursor of m/z 115.1 (C₅H₇O₃)⁻.
Caption: Predicted fragmentation pathways for unlabeled and ¹³C₃-labeled 4-Oxopentanoic Acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating calibration standards and quality controls (QCs) to ensure data integrity.
Materials and Reagents
-
Standards: this compound (e.g., Axios Research, CAS 1391051-93-6), 4-Oxopentanoic acid (Levulinic Acid) reference standard (e.g., CAS 123-76-2).[1]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Optima LC-MS grade Formic Acid or Phosphoric Acid.
-
Equipment:
-
Triple quadrupole mass spectrometer with an ESI source.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Analytical balance, vortex mixer, centrifuge.
-
Calibrated pipettes.
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and the unlabeled standard. Dissolve each in 5 mL of methanol to create individual 1 mg/mL stock solutions.
-
Working Internal Standard (IS) Solution (1 µg/mL): Dilute the this compound primary stock solution with 50% methanol/water.
-
Calibration Standards & QCs: Serially dilute the unlabeled primary stock with 50% methanol/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate stock weighing.
Sample Preparation (Protein Precipitation)
This protocol is a general method for biofluids like plasma or serum.
-
Aliquot: Pipette 50 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the Working IS Solution (1 µg/mL) containing 0.1% formic acid in acetonitrile. The acidic acetonitrile serves to precipitate proteins and add the internal standard simultaneously.
-
Precipitate: Vortex the mixture vigorously for 30 seconds.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumental Method
The following parameters provide a robust starting point and should be optimized for the specific instrument used. A reverse-phase C18 column is recommended for good retention and peak shape.[9]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention for small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification ensures the analyte is in its neutral form for better retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min | A gradient ensures elution of the analyte and cleaning of the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimizes potential matrix effects and peak distortion. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Carboxylic acids are readily deprotonated. |
| Capillary Voltage | -3.0 kV | Optimize for maximal signal of the precursor ion. |
| Source Temp. | 150 °C | Lower temperatures can reduce in-source fragmentation.[10] |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from the ESI plume. |
| Gas Flow | Instrument Dependent (Optimize) | Nebulizer and drying gases must be optimized for stable spray. |
| MRM Transitions | See Table 3 | Specific precursor-product ion pairs for quantification and confirmation. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 4-Oxopentanoic Acid | 115.1 | 71.1 | Quantifier (-CO₂) |
| 4-Oxopentanoic Acid | 115.1 | 97.1 | Qualifier (-H₂O) |
| This compound (IS) | 118.1 | 73.1 | Quantifier (-¹³CO₂) |
Workflow and Data Processing
The analytical workflow ensures a systematic progression from sample receipt to final data reporting.
Caption: Comprehensive workflow for the quantitative analysis of 4-Oxopentanoic Acid.
Data Processing Steps:
-
Peak Integration: Integrate the chromatographic peaks for the quantifier transitions of both the unlabeled analyte and the ¹³C₃-IS.
-
Calculate Ratios: Determine the Peak Area Ratio (Analyte Area / IS Area) for all calibrators, QCs, and unknown samples.
-
Calibration Curve: Plot the Peak Area Ratio against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting. The correlation coefficient (r²) should be >0.99.
-
Quantification: Use the regression equation to calculate the concentration of the analyte in QC and unknown samples from their measured Peak Area Ratios.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound and its unlabeled analogue using LC-MS/MS. By leveraging a stable isotope-labeled internal standard and the specificity of MRM, this method offers high precision, accuracy, and robustness, making it suitable for demanding applications in pharmaceutical development and advanced research. The detailed explanation of the fragmentation mechanisms and experimental parameters provides a solid foundation for method implementation and troubleshooting.
References
-
Mummel, C., et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry, 22(14), 2269-79. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 4-oxo-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 4-oxo-. NIST Chemistry WebBook. Available at: [Link]
-
Axios Research. (n.d.). This compound. Axios Research. Available at: [Link]
-
Ortius-Lechner, D., et al. (2000). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical fragmentation peak of carboxylic acids... ResearchGate. Available at: [Link]
-
FooDB. (2010). Showing Compound 4-Oxopentanoic acid (FDB003296). FooDB. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Pentanoic acid, 4-oxo-. NIST Chemistry WebBook. Available at: [Link]
-
Edison, A.S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Saengsen, C., et al. (2022). The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. PLoS ONE, 17(10), e0275218. Available at: [Link]
-
Angene. (n.d.). This compound (>90%)(CAS# 1391051-93-6). Angene. Available at: [Link]
-
Zhang, Z., et al. (2015). Quantitative analysis of acid-catalyzed levulinic acid product mixture from cellulose by mixed-mode liquid chromatography. ResearchGate. Available at: [Link]
-
Schwaiger, M., et al. (2018). 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 157, 123-131. Available at: [Link]
-
Varelis, P., & Jeskelis, R. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 25(10), 1208-1215. Available at: [Link]
-
Varelis, P., & Jeskelis, R. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
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Application Note: Quantitative Metabolomic Analysis Using 4-Oxopentanoic-13C3 Acid as an Internal Standard
For: Researchers, scientists, and drug development professionals engaged in quantitative metabolomics.
Introduction: The Imperative for Precision in Metabolomics
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular physiology. However, the analytical journey from sample collection to data interpretation is fraught with potential variability. Each step—from sample extraction and storage to chromatographic separation and mass spectrometric detection—can introduce errors that obscure true biological insights.[1] To navigate this complexity, robust quality control measures are not just recommended; they are essential for generating reproducible and trustworthy data.
The gold standard for achieving analytical precision and accuracy in mass spectrometry-based metabolomics is Isotope Dilution Mass Spectrometry (IDMS).[2][3] This technique employs a stable isotope-labeled (SIL) version of the analyte of interest as an internal standard (IS). The SIL IS, being chemically identical to the endogenous analyte, co-elutes chromatographically and experiences similar ionization and fragmentation behavior.[1] This allows it to act as a perfect surrogate, correcting for variations at virtually every stage of the analytical workflow.[1][4]
This application note provides a detailed guide to the theory and practical application of 4-Oxopentanoic-13C3 Acid as an internal standard for the accurate quantification of its unlabeled counterpart, 4-oxopentanoic acid (also known as levulinic acid). 4-Oxopentanoic acid is a key keto acid and a potential biomarker in various metabolic contexts, including biofuel development and as a derivative of pharmaceutical compounds.[5][6]
The Principle of Isotope Dilution with this compound
The core principle of IDMS lies in adding a known quantity of the stable isotope-labeled internal standard (this compound) to a sample at the earliest possible stage of preparation.[2] The SIL IS and the endogenous analyte are then extracted and analyzed together. Because the mass spectrometer can differentiate between the light (endogenous) and heavy (labeled) forms of the molecule based on their mass-to-charge ratio (m/z), the ratio of their signal intensities can be used for precise quantification.
Any sample loss during preparation, or fluctuations in instrument response (e.g., ion suppression), will affect both the analyte and the IS equally.[7] Therefore, the ratio of their signals remains constant, providing a highly reliable measure of the analyte's concentration.
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Physicochemical Properties
Understanding the properties of both the analyte and the internal standard is crucial for method development.
| Property | 4-Oxopentanoic Acid | This compound |
| Synonyms | Levulinic Acid, 4-Oxovaleric acid | Levulinic Acid-13C3 |
| CAS Number | 123-76-2[5] | 1391051-93-6[8] |
| Molecular Formula | C₅H₈O₃ | C₂¹³C₃H₈O₃[9] |
| Molecular Weight | 116.12 g/mol [10] | 119.09 g/mol [8] |
| Appearance | White crystalline solid[5] | Solid (assumed) |
| Solubility | Soluble in water, alcohols, and ether[11] | Soluble in water, alcohols, and ether (assumed) |
| Melting Point | 33-35 °C[5] | N/A |
| Boiling Point | 245-246 °C[5] | N/A |
Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should note that optimization may be necessary based on the specific biological matrix and instrumentation used.
Materials and Reagents
-
Internal Standard (IS): this compound (e.g., from Axios Research, Cambridge Isotope Laboratories).[9]
-
Analyte Standard: 4-Oxopentanoic Acid (Levulinic Acid), ≥98% purity (e.g., from Sigma-Aldrich).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Extraction Supplies: Polypropylene microcentrifuge tubes (1.5 mL), pipettors and tips, centrifuge, vortex mixer.
-
Biological Matrix: e.g., human plasma, cell culture media, tissue homogenate.
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of standards is fundamental to quantitative analysis.
-
Analyte Primary Stock (1 mg/mL): Accurately weigh ~10 mg of 4-Oxopentanoic Acid and dissolve in 10 mL of 50:50 Methanol:Water.
-
IS Primary Stock (100 µg/mL): Accurately weigh ~1 mg of this compound and dissolve in 10 mL of 50:50 Methanol:Water.
-
Calibration Standards: Perform serial dilutions of the Analyte Primary Stock using 50:50 Methanol:Water to create a series of calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS Primary Stock 1:1000 in the chosen protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid). This solution will be used to spike all samples, blanks, and calibrators.
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol is a general method for plasma or serum. It should be optimized for other matrices.
-
Aliquoting: Thaw frozen samples on ice. Aliquot 50 µL of each sample, calibration standard, and blank (50:50 Methanol:Water) into separate 1.5 mL microcentrifuge tubes.
-
Spiking: Add 200 µL of the IS Working Solution (100 ng/mL) to every tube. This results in a final IS concentration of 80 ng/mL after accounting for the sample volume.
-
Precipitation: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step sample preparation workflow.
Protocol 3: LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography (LC) Parameters (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
The analysis will be performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The following transitions are suggested based on known fragmentation patterns of organic acids and theoretical calculations for the labeled compound.[4] Optimization is required.
| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 4-Oxopentanoic Acid | Negative | 115.0 | 71.0 | [M-H]⁻ → [M-H-CO₂]⁻ |
| 4-Oxopentanoic Acid | Negative | 115.0 | 97.0 | [M-H]⁻ → [M-H-H₂O]⁻ |
| This compound | Negative | 118.0 | 73.0 | [M-H]⁻ → [M-H-CO₂]⁻ (¹³C₂) |
| This compound | Negative | 118.0 | 100.0 | [M-H]⁻ → [M-H-H₂O]⁻ |
Note: The specific labeled carbons in this compound are on the acetyl group and the adjacent methylene carbon ([¹³CH₃]¹³C(O)¹³CH₂-). The loss of CO₂ (mass 44) from the carboxyl group does not involve the labeled carbons. The fragment at m/z 71 corresponds to the remaining C₄H₇O⁺ structure. For the labeled compound, the precursor is +3 Da. The loss of water (18 Da) would result in a fragment at m/z 100. A potential fragmentation involving the loss of CO₂ and subsequent rearrangement could lead to a fragment at m/z 73.
Data Analysis and Quantification
-
Peak Integration: Using the instrument's software, integrate the peak areas for both the analyte and the IS MRM transitions.
-
Ratio Calculation: For each injection (calibrators, QCs, and samples), calculate the peak area ratio: (Peak Area of Analyte) / (Peak Area of IS).
-
Calibration Curve: Plot the peak area ratio of the calibration standards against their known concentrations. Apply a linear regression with 1/x or 1/x² weighting. The regression should yield a correlation coefficient (r²) of >0.99.
-
Concentration Determination: Use the regression equation from the calibration curve to calculate the concentration of 4-Oxopentanoic Acid in the unknown samples based on their measured peak area ratios.
System Validation and Trustworthiness
To ensure the reliability of the generated data, the analytical method must be validated. Key validation parameters include:
-
Linearity: Assessed from the calibration curve across the desired concentration range.
-
Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and IS.
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. The IS is critical for correcting matrix effects.[4]
-
Stability: Analyte stability should be tested under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the accurate quantification of endogenous 4-Oxopentanoic Acid in complex biological matrices. By compensating for analytical variability, this isotope dilution approach enhances data quality, ensuring that researchers can have high confidence in their metabolomic findings. The protocols detailed herein offer a solid foundation for developing and validating a high-performance quantitative assay suitable for both research and drug development applications.
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Saengsen, C., et al. (2017). Quantitative analysis of acid-catalyzed levulinic acid product mixture from cellulose by mixed-mode liquid chromatography. Carbohydrate Polymers, 173, 150-156. [Link]
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Wu, L., et al. (2005). Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards. Analytical Biochemistry, 336(2), 164-171. [Link]
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Saengsen, C., et al. (2022). The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. RSC Advances, 12(45), 29381-29393. [Link]
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Kuehnbaum, T., & Kussmann, M. (2014). Isotopic labeling-assisted metabolomics using LC–MS. Bioanalysis, 6(1), 89-104. [Link]
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Saengsen, C., et al. (2022). The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. National Center for Biotechnology Information. [Link]
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Li, L., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1109. [Link]
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Varelis, P., & Jeskelis, R. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 25(10), 1208-1215. [Link]
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Application Notes and Protocols for Cellular Labeling with 4-Oxopentanoic-13C3 Acid
Introduction: Unveiling Heme Dynamics with a Novel Isotopic Tracer
In the intricate landscape of cellular metabolism, the ability to trace the flux of molecules through specific pathways is paramount to understanding both physiological and pathological states. Stable isotope labeling, coupled with mass spectrometry, has emerged as a cornerstone technique for these investigations, offering a window into the dynamic processes of biosynthesis, degradation, and turnover.[1] This application note details a comprehensive protocol for the use of 4-Oxopentanoic-13C3 Acid (Levulinic Acid-13C3) as a metabolic tracer for labeling studies in mammalian cell culture, with a primary focus on tracking the biosynthesis of heme.
4-Oxopentanoic acid, also known as levulinic acid, is a versatile bio-based platform chemical.[2][3] In a biological context, it can serve as a precursor to δ-aminolevulinic acid (ALA), the first committed intermediate in the heme biosynthetic pathway.[4][5] By providing cells with this compound, where three carbon atoms are replaced with the heavy isotope ¹³C, researchers can introduce a distinct mass signature into the heme molecule and its downstream hemoproteins. This allows for the precise quantification of newly synthesized heme, providing invaluable insights into heme metabolism in various experimental models, from fundamental cell biology to drug development.
This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale, ensuring robust and reproducible experimental outcomes.
The Scientific Rationale: Tracing the Path to Heme
The core principle of this technique lies in the metabolic conversion of this compound into ¹³C-labeled δ-aminolevulinic acid (ALA). In many organisms, ALA is synthesized from glycine and succinyl-CoA.[5] However, exogenous levulinic acid can be enzymatically converted to ALA. Once ¹³C-labeled ALA is formed, it is incorporated into the porphyrin ring structure of heme.[6] The heme biosynthesis pathway involves a series of enzymatic steps, ultimately leading to the insertion of iron into protoporphyrin IX to form heme.[5]
The use of a committed precursor like ALA, or its direct precursor 4-Oxopentanoic Acid, is crucial for achieving high levels of isotopic enrichment in the final heme product.[4] This targeted approach minimizes isotopic dilution from other cellular carbon sources, leading to a clearer and more quantifiable signal in mass spectrometry analysis.
Below is a diagram illustrating the proposed metabolic incorporation of this compound into the heme biosynthesis pathway.
Caption: Metabolic pathway of this compound into heme.
Experimental Protocol: Step-by-Step Guide for Cell Culture Labeling
This protocol provides a general framework for labeling adherent mammalian cells. Optimization of parameters such as cell line, seeding density, and incubation time is recommended for each specific experimental system.
Materials:
-
This compound (ensure high isotopic purity)
-
Cell line of interest (e.g., HepG2, K562, or other cell lines with active heme synthesis)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Cell harvesting reagents (e.g., trypsin-EDTA, cell scrapers)
-
Sterile cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency in their standard growth medium.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Seed the cells into new culture vessels at a density that will allow for logarithmic growth during the labeling period. A typical starting point is to seed cells so they reach 70-80% confluency at the time of harvest.
-
-
Preparation of Labeling Medium:
-
Prepare the complete cell culture medium.
-
Dissolve the this compound in a small volume of sterile PBS or directly into the medium to create a concentrated stock solution. Ensure complete dissolution.
-
The final concentration of this compound in the culture medium will need to be optimized. A starting range of 100 µM to 1 mM is recommended. It is advisable to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.
-
-
Labeling of Cells:
-
Once the cells have adhered and entered logarithmic growth (typically 12-24 hours after seeding), carefully aspirate the standard growth medium.
-
Gently wash the cells once with sterile PBS to remove any residual unlabeled precursors.
-
Add the prepared labeling medium containing this compound to the cells.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for the desired labeling period. The incubation time will depend on the turnover rate of the molecule of interest. For heme, a labeling period of 24 to 72 hours is a reasonable starting point. A time-course experiment is recommended to determine the optimal labeling duration.[7]
-
-
Cell Harvesting:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to stop any further metabolic activity and remove residual labeling medium.
-
Harvest the cells. For adherent cells, this can be done by trypsinization or by using a cell scraper in the presence of PBS. For suspension cells, centrifugation is sufficient.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
The resulting cell pellet can be stored at -80°C until further processing for heme extraction and mass spectrometry analysis.
-
Downstream Analysis: Detection and Quantification by Mass Spectrometry
Following cell harvesting, the labeled heme must be extracted and analyzed by high-resolution mass spectrometry (MS).[8][9] The specific extraction protocol will depend on the downstream analytical method. A common approach involves cell lysis followed by acidic acetone extraction for heme.
The incorporation of ¹³C atoms from this compound will result in a predictable mass shift in the detected heme molecule. The exact mass shift will depend on the number of ¹³C atoms incorporated per heme molecule. Given that eight molecules of ALA are required to synthesize one heme molecule, and assuming efficient conversion of this compound to ALA-13C3, a significant mass shift is expected.[10]
Table 1: Expected Mass Shifts in Heme and its Precursors
| Metabolite | Unlabeled Monoisotopic Mass (Da) | Expected Number of ¹³C Atoms Incorporated per Molecule | Expected Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| δ-Aminolevulinic Acid | 131.0582 | 3 | 134.0683 | +3.0101 |
| Porphobilinogen | 226.1059 | 6 | 232.1261 | +6.0202 |
| Protoporphyrin IX | 562.2274 | 24 | 586.3078 | +24.0808 |
| Heme B (Fe²⁺) | 616.1776 | 24 | 640.2580 | +24.0804 |
Note: The expected number of incorporated ¹³C atoms assumes complete labeling from the exogenous precursor and will need to be empirically validated.
The relative abundance of the labeled versus unlabeled heme can be determined by analyzing the isotopic distribution in the mass spectrum. This ratio provides a direct measure of the fractional synthesis rate of heme during the labeling period.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Cause: Insufficient concentration of this compound, short incubation time, or low metabolic activity of the cell line.
-
Solution: Increase the concentration of the labeled precursor, extend the incubation period, or select a cell line with a higher rate of heme synthesis. Ensure that the cells are in a healthy, proliferative state.
-
-
Cell Toxicity:
-
Cause: High concentration of this compound or its metabolites.
-
Solution: Perform a dose-response curve to determine the maximum non-toxic concentration. Monitor cell morphology and viability throughout the experiment.
-
-
Isotopic Scrambling:
-
Cause: The ¹³C atoms from this compound may enter other metabolic pathways.
-
Solution: While this is a possibility in any metabolic labeling experiment, the use of a precursor that is relatively committed to the pathway of interest helps to minimize this effect.[4] Analysis of other cellular metabolites can help to assess the extent of any potential scrambling.
-
Conclusion
The use of this compound provides a powerful and specific tool for investigating the dynamics of heme biosynthesis in cell culture. The protocol outlined in this application note serves as a robust starting point for researchers. By carefully optimizing experimental conditions and employing high-resolution mass spectrometry, this method can yield valuable quantitative data on heme metabolism, contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.
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Ranasinghe, D. N., & Timkovich, R. (1995). Biosynthetic preparation of isotopically labeled heme. Journal of Biological Chemistry, 270(23), 13879-13885. [Link]
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Shastri, A. A., et al. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 84(10), 4469-4476. [Link]
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DeCrease, D. M., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2916-2925. [Link]
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Rivera, M., & Walker, F. A. (1995). Complete isomer-specific H-1 and C-13 NMR assignments of the heme resonances of rat liver outer mitochondrial membrane cytochrome b(5). Biochemistry, 34(39), 12844-12856. [Link]
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Gendron, T., et al. (2007). An automated growth enclosure for metabolic labeling of Arabidopsis thaliana with 13C-carbon dioxide - an in vivo labeling system for proteomics and metabolomics research. Plant Methods, 3, 7. [Link]
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Whitelegge, J. P. (2003). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 1(2), 157-167. [Link]
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Shastri, A. A., et al. (2011). Identification of hexose hydrolysis products in metabolic flux analytes: a case study of levulinic acid in plant protein hydrolysate. Analytical Biochemistry, 417(2), 260-268. [Link]
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Hutton, J. C., & Sener, A. (1979). The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. Biochemical Journal, 184(2), 345-351. [Link]
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Marsden, J. T., et al. (2002). Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method. Journal of Clinical Investigation, 110(5), 709-716. [Link]
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van Hinsbergh, V. W., Veerkamp, J. H., & Glatz, J. F. (1979). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal, 182(2), 353-360. [Link]
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Abrams, S. A., et al. (2003). Production of stable-isotope-labeled bovine heme and its use to measure heme-iron absorption in children. The American Journal of Clinical Nutrition, 77(4), 934-939. [Link]
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Isik, M. (2024). Levulinic Acid: Types and Versatile Applications in Science and Industry. Journal of Pharmaceutical Research International, 36(5), 41-51. [Link]
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Ya'aini, N., et al. (2020). Production of Levulinic Acid from Cellulose and Cellulosic Biomass in Different Catalytic Systems. Molecules, 25(22), 5296. [Link]
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Correa-Galeote, D., et al. (2023). Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace. Journal of Chemical Technology & Biotechnology, 98(10), 2549-2558. [Link]
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Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 28(3), 833-841.e4. [Link]
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Rackemann, D. W., & Doherty, W. O. (2011). Levulinic Acid from Biomass: Synthesis and Applications. Biofuels, Bioproducts and Biorefining, 5(2), 188-198. [Link]
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Chen, S., et al. (2021). Acid-Catalyzed Conversion of Cellulose Into Levulinic Acid With Biphasic Solvent System. Frontiers in Plant Science, 12, 649322. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7, 64. [Link]
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Grankvist, K., et al. (2020). Large-Scale Profiling of Cellular Metabolic Activities Using Deep 13C Labeling Medium. Methods in Molecular Biology, 2088, 73-92. [Link]
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Zhu, Y., et al. (2018). Metabolic Labeling and Imaging of N-Linked Glycans in Arabidopsis Thaliana. Frontiers in Plant Science, 9, 137. [Link]
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Tsuchiya, Y., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(6), 2222-2228. [Link]
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Rand, J. M., et al. (2017). A metabolic pathway for catabolizing levulinic acid in bacteria. Scientific Reports, 7, 17353. [Link]
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Parker, C. G., & Pratt, M. R. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100539. [Link]
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O'Sullivan, D., et al. (2014). Fatty acid metabolism in CD8+ T cell memory: challenging current concepts. Frontiers in Immunology, 5, 474. [Link]
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Jones, R. G. (2016). The Role of Fatty Acid Oxidation in the Metabolic Reprograming of Activated T-Cells. Frontiers in Immunology, 7, 211. [Link]
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Tsuchiya, Y., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(6), 2222-2228. [Link]
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Skonberg, C., et al. (2008). Metabolic Activation of Carboxylic Acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438. [Link]
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Quantifying Fatty Acid Oxidation Flux Using the Novel Isotopic Tracer 4-Oxopentanoic-13C3 Acid
Application Note & Protocol Guide
Abstract
The study of cellular energy metabolism, particularly fatty acid oxidation (FAO), is critical for understanding a range of physiological and pathological states, including metabolic syndrome, cardiovascular diseases, and cancer. Stable isotope tracing is a powerful technique for quantifying metabolic flux. This document introduces a novel, investigative approach for probing the metabolic fate of acetyl-CoA, a central product of FAO, using the stable isotope-labeled keto acid, 4-Oxopentanoic-13C3 Acid. While canonical methods utilize labeled fatty acids to trace the entirety of the FAO pathway, this note proposes this compound as a tool to specifically investigate the entry and downstream processing of two-carbon units into the mitochondrial acetyl-CoA pool. We present the hypothetical metabolic pathway in eukaryotes, detailed protocols for in vitro and in vivo studies, and a framework for data analysis and interpretation. This guide is intended for researchers seeking to explore new methodologies in metabolic flux analysis, with a clear emphasis on the necessary validation steps for this emergent application.
Introduction: A New Window into Acetyl-CoA Metabolism
Fatty acid oxidation is a fundamental mitochondrial process that catabolizes fatty acids to produce acetyl-CoA, NADH, and FADH2. The resulting acetyl-CoA enters the tricarboxylic acid (TCA) cycle, serving as a primary fuel source for cellular respiration.[1] Quantifying the rate, or flux, of FAO is essential for understanding cellular bioenergetics and identifying metabolic dysregulation in disease.[2]
Current gold-standard methods for measuring FAO flux involve tracing 13C-labeled long-chain fatty acids, such as [U-13C]palmitate.[3][4] These tracers provide a comprehensive view of fatty acid uptake, activation, and catabolism through β-oxidation.[5] However, the complexity of lipid metabolism, including storage in lipid droplets and interactions with other pathways, can present challenges in data interpretation.
Here, we propose a novel strategy using This compound (also known as levulinic acid-13C3) to probe the mitochondrial acetyl-CoA pool. 4-Oxopentanoic acid is a five-carbon keto acid. While its metabolism is well-characterized in bacteria, where it is converted into acetyl-CoA and propionyl-CoA, its pathway in eukaryotes is less understood.[6][7][8] We hypothesize a similar metabolic fate in mammalian cells, offering a unique tool to study the downstream flux of acetyl-CoA derived from various sources, including FAO.
Scientific Rationale & Core Hypothesis:
The central premise is that this compound, after cellular uptake and mitochondrial import, is catabolized to yield [2,3,4-13C3]acetyl-CoA and unlabeled propionyl-CoA. The labeled acetyl-CoA then enters the TCA cycle. By measuring the incorporation of 13C into TCA cycle intermediates and related metabolites, we can infer the flux through this central metabolic hub. This approach does not directly measure the rate of β-oxidation but rather provides a quantitative measure of the metabolic activity of the acetyl-CoA pool that FAO feeds into.
Key Advantages of this Investigative Approach:
-
Focus on Acetyl-CoA: Provides a more direct tracer for the fate of the two-carbon units that are the product of FAO.
-
Alternative Substrate: As a water-soluble keto acid, it may have different uptake and activation kinetics compared to long-chain fatty acids, potentially simplifying experimental design.
-
Complementary Data: Can be used alongside traditional labeled fatty acids to provide a more nuanced understanding of the relationship between FAO and the TCA cycle.
Crucial Disclaimer: The use of this compound for this purpose in eukaryotic systems is a novel application. The protocols outlined herein are based on established metabolic flux analysis principles but require rigorous validation. Researchers must perform preliminary studies to confirm the proposed metabolic pathway and assess potential cytotoxicity in their specific model systems.
Proposed Metabolic Pathway and Experimental Workflow
Hypothetical Eukaryotic Metabolism of 4-Oxopentanoic Acid
We propose a metabolic pathway for 4-Oxopentanoic Acid in eukaryotes based on known mechanisms of carboxylic acid activation and bacterial catabolism of levulinic acid.[6][9]
-
Activation: Cytosolic 4-Oxopentanoic Acid is activated to 4-Oxopentanoyl-CoA by an acyl-CoA synthetase.
-
Mitochondrial Entry: 4-Oxopentanoyl-CoA enters the mitochondrial matrix.
-
Catabolism: Within the mitochondrion, it is cleaved to yield acetyl-CoA and propionyl-CoA. When using this compound (labeled at positions 3, 4, and 5), this would theoretically produce [1,2-13C2]acetyl-CoA and unlabeled propionyl-CoA.
-
TCA Cycle Entry: The [1,2-13C2]acetyl-CoA condenses with oxaloacetate to form [1,2-13C2]citrate, initiating the labeling of TCA cycle intermediates.
The diagram below illustrates this proposed pathway.
Caption: Proposed metabolic pathway of this compound in a eukaryotic cell.
General Experimental Workflow
The overall workflow follows standard procedures for stable isotope-resolved metabolomics (SIRM).
Caption: General workflow for a this compound tracing experiment.
Protocols: In Vitro and In Vivo Methodologies
Trustworthiness Pillar: These protocols include mandatory validation steps. Before committing to large-scale experiments, cytotoxicity and tracer incorporation must be confirmed.
Mandatory Preliminary Study: Cytotoxicity Assay
Rationale: High concentrations of organic acids can alter medium pH and exert direct toxic effects. It is crucial to determine a non-toxic working concentration of 4-Oxopentanoic Acid.
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at a density appropriate for a 24-48 hour growth period.
-
Dose-Response Setup: Prepare a stock solution of unlabeled 4-Oxopentanoic Acid. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10 µM to 5 mM).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of 4-Oxopentanoic Acid. Include a vehicle-only control.
-
Incubation: Incubate for the intended duration of your longest tracing experiment (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a commercial cytotoxicity kit.
-
Analysis: Determine the highest concentration that does not significantly reduce cell viability (e.g., >95% viability compared to control). This will be your maximum working concentration for tracing experiments.
Protocol for In Vitro Metabolic Labeling
Objective: To trace the incorporation of 13C from this compound into intracellular metabolites in cultured cells.
Materials:
-
This compound
-
Cultured cells of interest (e.g., HepG2, C2C12 myotubes)
-
Culture medium (a minimal medium like DMEM is often preferred for flux analysis)[10]
-
Quenching Solution: 80:20 Methanol:Water, pre-chilled to -80°C
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -20°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10-cm plates and grow to ~80% confluency.
-
Tracer Medium Preparation: Prepare culture medium containing this compound at the predetermined non-toxic concentration (e.g., 100 µM).
-
Labeling:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the tracer-containing medium to the plates.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation. A steady-state of labeling is often desired for flux analysis.[10]
-
-
Metabolism Quenching & Cell Harvest:
-
At each time point, rapidly aspirate the medium.
-
Place the plate on dry ice and immediately add 1 mL of ice-cold Quenching Solution.
-
Scrape the cells in the quenching solution and transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Centrifuge the cell slurry at >10,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Extraction Solvent.
-
Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Store samples at -80°C until LC-MS/MS analysis.
-
Protocol for In Vivo Metabolic Labeling (Mouse Model)
Objective: To trace the incorporation of 13C from this compound into tissue metabolites.
Materials:
-
This compound
-
Sterile saline solution for injection
-
Mice (e.g., C57BL/6)
-
Tools for tissue harvesting and flash-freezing (liquid nitrogen)
Procedure:
-
Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 150 mg/kg body weight).
-
Administration: Administer the tracer solution to the mice via intraperitoneal (IP) injection or oral gavage.
-
Time Course: At designated time points post-administration (e.g., 30, 60, 120 minutes), euthanize the mice according to approved animal protocols.
-
Tissue Harvest: Rapidly dissect tissues of interest (e.g., liver, heart, skeletal muscle) and immediately flash-freeze them in liquid nitrogen to quench metabolism.
-
Sample Preparation:
-
Weigh the frozen tissue (~20-50 mg).
-
Homogenize the tissue in an appropriate volume of ice-cold Extraction Solvent (80% Methanol) using a bead beater or other homogenizer.
-
Follow steps 5 and 6 from the In Vitro protocol for protein precipitation and collection of the metabolite-containing supernatant.
-
-
Storage: Store extracts at -80°C until analysis.
Analytical Methodology and Data Interpretation
LC-MS/MS Analysis
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the low-mass, polar metabolites of the TCA cycle.
| Parameter | Recommended Setting |
| Chromatography | Reversed-phase or HILIC column suitable for organic acid separation.[9][11] |
| Mobile Phase | Typical mobile phases include water and acetonitrile with 0.1% formic acid.[12] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode is generally optimal for detecting carboxylate anions.[11] |
| MS Analysis | Targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for each metabolite and its expected isotopologues (M+1, M+2, etc.). |
Table 1. General parameters for LC-MS/MS analysis of TCA cycle intermediates.
Data Analysis and Interpretation
-
Isotopologue Distribution: The primary data output is the mass isotopologue distribution (MID) for each measured metabolite. This is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Confirmation of Pathway Activity: The first validation step is to confirm the incorporation of the label. A significant increase in the M+2 fraction of citrate and downstream TCA intermediates (succinate, malate) after tracer administration confirms that the acetyl-CoA derived from this compound is entering the TCA cycle.
-
Metabolic Flux Analysis (MFA):
-
To derive quantitative flux rates, the MIDs are input into metabolic modeling software (e.g., INCA, Metran).[13]
-
These programs use a metabolic network model and the labeling data to solve for the unknown flux values that best fit the experimental measurements.
-
The primary output will be the relative flux of acetyl-CoA from the tracer into the TCA cycle compared to other anaplerotic and cataplerotic fluxes.
-
Interpreting the Data in the Context of FAO: An increase in the labeling of TCA cycle intermediates from this compound in a state of high FAO (e.g., fasting or treatment with an FAO-inducing drug) would suggest that the expanded acetyl-CoA pool generated by FAO is being actively utilized by the TCA cycle. Conversely, if a drug inhibits FAO, the contribution of the tracer to the TCA cycle might increase (if it becomes a preferred substrate) or decrease (if overall mitochondrial respiration is impaired), providing insights into the metabolic rewiring of the cell.
Conclusion and Future Directions
The use of this compound as a metabolic tracer represents a novel and investigative avenue in the study of cellular bioenergetics. By focusing on the metabolic fate of acetyl-CoA, it offers a complementary perspective to traditional FAO tracers. The methodologies provided here serve as a comprehensive starting point for researchers to explore this promising tool. Rigorous validation of the underlying assumptions—cytotoxicity and the proposed metabolic pathway—in the specific biological system under investigation is a mandatory prerequisite for the successful application of this technique. Future work should focus on direct measurement of the proposed intermediates (e.g., 4-Oxopentanoyl-CoA) and comparative studies with canonical tracers like [U-13C]palmitate to fully delineate the utility and limitations of this innovative approach.
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Rand, J. M., et al. (2017). A metabolic pathway for catabolizing levulinic acid in bacteria. Nature Microbiology, 2(11), 1447-1455. Available at: [Link]
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Rand, J. M., et al. (2017). A metabolic pathway for catabolizing levulinic acid in bacteria. PubMed Central. Available at: [Link]
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Ritterhoff, J., et al. (2024). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative vs. oxidative cells. American Journal of Physiology-Cell Physiology. Available at: [Link]
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Nakajima, T., et al. (2023). The Impact of Ketone Body Metabolism on Mitochondrial Function and Cardiovascular Diseases. Journal of Atherosclerosis and Thrombosis. Available at: [Link]
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Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(5), 531-542. Available at: [Link]
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Jin, E. S., et al. (2018). Simultaneous utilization of 2 H and 13 C tracers provides insights into hepatic glucose and pyruvate metabolism. Journal of Biological Chemistry, 293(4), 1317-1328. Available at: [Link]
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Gáll, Z., et al. (2024). The Chemistry of Levulinic Acid: Its Potential in the Production of Biomass‐Based Chemicals. Chemistry–A European Journal. Available at: [Link]
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Ritterhoff, J., et al. (2024). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. R Discovery. Available at: [Link]
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Tracing Central Carbon Metabolism: A Practical Guide to Using 4-Oxopentanoic-13C3 Acid as a Dual-Input Tracer for the TCA Cycle
An Application Guide for Metabolic Flux Analysis
Abstract
Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways, providing critical insights for basic research and drug development. While tracers like 13C-glucose and 13C-glutamine are widely used, they primarily probe specific entry points into the Tricarboxylic Acid (TCA) cycle. This application note introduces the use of 4-Oxopentanoic-1,2,3-13C3 Acid (also known as 1,2,3-13C3-Levulinic Acid) as a novel tracer. We detail its metabolic fate, which uniquely bifurcates to supply both two-carbon (acetyl-CoA) and three-carbon (propionyl-CoA) units to the TCA cycle. This dual-entry mechanism allows for the simultaneous investigation of canonical cycle flux and anaplerotic pathways. Here, we provide the scientific rationale, detailed experimental protocols for cell culture labeling and metabolite extraction, and a guide for data interpretation using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: Beyond Glucose and Glutamine in TCA Cycle Analysis
The Tricarboxylic Acid (TCA) cycle is the central hub of cellular metabolism, integrating carbon skeletons from carbohydrates, fats, and proteins to generate ATP and biosynthetic precursors.[1] Understanding the flow of metabolites, or flux, through this cycle is paramount to deciphering cellular states in health and disease.[2][3] 13C Metabolic Flux Analysis (MFA) is the state-of-the-art method for quantifying these intracellular fluxes.[3]
Traditionally, MFA studies have relied heavily on 13C-labeled glucose and glutamine.[4] Glucose primarily feeds the TCA cycle via [13C2]-acetyl-CoA, while glutamine provides [13C4]- or [13C5]-ketoglutarate, supporting anaplerosis (the replenishment of cycle intermediates).[5] While invaluable, these tracers provide an incomplete picture, as cells utilize a variety of substrates to fuel their metabolic needs.
4-Oxopentanoic acid (levulinic acid) is a five-carbon keto acid that can be catabolized by some microorganisms, and potentially in engineered mammalian systems, into acetyl-CoA and propionyl-CoA.[6][7][8] This unique catabolism presents an opportunity. By using a specifically labeled variant, 4-Oxopentanoic-1,2,3-13C3 Acid , we can introduce a [13C3]-propionyl-CoA unit and an unlabeled acetyl-CoA unit into cellular metabolism. Propionyl-CoA enters the TCA cycle as succinyl-CoA, providing a direct probe of anaplerotic flux, distinct from the glutamine pathway. This guide provides the foundational principles and a practical framework for employing this novel tracer.
Principle of the Method: The Metabolic Fate of 4-Oxopentanoic-1,2,3-13C3 Acid
The utility of a tracer is defined by its metabolic conversion and the resulting labeling patterns in downstream metabolites. The catabolism of 4-oxopentanoic acid is understood to proceed via activation to its CoA derivative, followed by a cleavage reaction.
The core principle rests on two key metabolic entries:
-
Anaplerotic Entry: The carboxyl end of the molecule (C1, C2, C3) is converted into propionyl-CoA. With 4-Oxopentanoic-1,2,3-13C3 Acid , this generates [1,2,3-13C3]-propionyl-CoA . This molecule is subsequently carboxylated to form methylmalonyl-CoA and then isomerized to [2,3,4-13C3]-succinyl-CoA , which directly enters the TCA cycle.
-
Oxidative Entry: The keto end of the molecule (C4, C5) is converted into acetyl-CoA. Using the specified tracer, this results in unlabeled acetyl-CoA, providing a useful contrast to the labeled anaplerotic input.
This dual-input allows researchers to deconvolve the contribution of anaplerosis via propionyl-CoA from the canonical oxidative flux.
Experimental Workflow & Protocols
A successful tracing experiment requires careful planning and execution, from cell culture to data analysis. The general workflow is outlined below.
Protocol 1: 13C Labeling of Adherent Mammalian Cells
This protocol is optimized for adherent cells in a 6-well plate format and should be adapted based on the specific cell line and experimental goals.
Rationale: The use of dialyzed serum is critical to minimize the concentration of unlabeled small molecule metabolites, ensuring that the primary carbon source is the labeled tracer provided.[9] The quenching and extraction step using cold methanol serves to instantly halt enzymatic activity and efficiently extract polar metabolites.[10]
Materials:
-
Adherent cells of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS), sterile
-
Custom labeling medium: Glucose and Glutamine-free base medium supplemented with dialyzed Fetal Bovine Serum (dFBS), desired concentrations of glucose and glutamine, and 4-Oxopentanoic-1,2,3-13C3 Acid (e.g., 1 mM).
-
Quenching/Extraction Solution: 80% Methanol (LC-MS grade) in water, pre-chilled to -80°C.
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~70-80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO2).
-
Prepare Labeling Medium: On the day of the experiment, warm the custom labeling medium to 37°C. The concentration of the 13C tracer should be optimized but 0.5-2 mM is a common starting point.
-
Media Exchange:
-
Aspirate the complete growth medium from the wells.
-
Gently wash the cell monolayer once with 2 mL of sterile PBS at room temperature.
-
Immediately aspirate the PBS.
-
-
Initiate Labeling: Add 2 mL of the pre-warmed 13C-labeling medium to each well.
-
Incubation: Return the plates to the incubator for the desired labeling period. For steady-state analysis, incubation times of 8 to 24 hours are typical to ensure maximal labeling of intracellular metabolite pools.
-
Metabolite Quenching and Extraction:
-
Remove the plate from the incubator and place it on a bed of dry ice.
-
Quickly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolism.[10]
-
Place the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Cell Lysate Collection:
-
Remove the plate from the freezer. Place it on dry ice.
-
Using a cell scraper, scrape the frozen cell lysate and methanol into a slurry.
-
Transfer the entire slurry from each well into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Sample Clarification: Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Storage: Transfer the supernatant, which contains the extracted metabolites, to a new labeled microcentrifuge tube. Store samples at -80°C until LC-MS analysis.
Protocol 2: Sample Preparation for LC-MS Analysis
Rationale: Drying the sample removes the organic solvent, which may be incompatible with the initial mobile phase of the chromatography. Reconstitution in a defined volume ensures consistent sample concentration for injection.
Materials:
-
Metabolite extracts from Protocol 1
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade water or a suitable buffer for reconstitution
-
LC-MS vials with inserts
Procedure:
-
Sample Drying: Place the microcentrifuge tubes containing the metabolite extracts into a vacuum concentrator. Dry the samples completely. This may take several hours. Do not use excessive heat, as it can degrade metabolites.
-
Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume of LC-MS grade water or a buffer compatible with your chromatography method (e.g., 50 µL). The volume can be adjusted based on expected metabolite abundance and instrument sensitivity.
-
Vortex and Centrifuge: Vortex the tubes for 30 seconds to ensure the pellet is fully dissolved. Centrifuge at >13,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer to Vials: Carefully transfer the supernatant to an LC-MS vial with an insert.
-
Analysis: The samples are now ready for injection into the LC-MS system. Keep samples at 4°C in the autosampler during the analysis sequence.
Data Analysis & Interpretation: Deciphering Labeling Patterns
Analysis of the samples will be performed using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). A targeted method should be developed to monitor the mass transitions for the unlabeled (M+0) and all expected 13C-labeled isotopologues of the key TCA cycle intermediates.
The entry of [2,3,4-13C3]-succinyl-CoA (from the tracer) will generate M+3 labeled succinate, fumarate, and malate in the first turn of the cycle. The condensation of unlabeled acetyl-CoA with this M+3 oxaloacetate will then produce M+3 citrate. The relative abundance of M+3 isotopologues compared to the M+0 (unlabeled) pool provides a direct measure of the contribution of 4-oxopentanoic acid to anaplerosis.
Table 1: Predicted Mass Isotopologues from [1,2,3-13C3]-4-Oxopentanoic Acid
| Metabolite | Unlabeled Mass (M+0) | Primary Labeled Isotopologue | Expected Mass Shift | Origin of 13C Atoms |
| Succinyl-CoA | 867.1 | [2,3,4-13C3]-Succinyl-CoA | M+3 | From [13C3]-Propionyl-CoA |
| Succinate | 118.0 | [2,3,4-13C3]-Succinate | M+3 | From M+3 Succinyl-CoA |
| Fumarate | 116.0 | [2,3-13C2]-Fumarate or [1,4-13C2]-Fumarate* | M+2 | From M+3 Succinate |
| Malate | 134.0 | [2,3-13C2]-Malate | M+2 | From M+2 Fumarate |
| Oxaloacetate | 132.0 | [2,3-13C2]-Oxaloacetate | M+2 | From M+2 Malate |
| Citrate | 192.1 | [4,5-13C2]-Citrate | M+2 | Condensation of unlabeled Acetyl-CoA with M+2 OAA |
| α-Ketoglutarate | 146.1 | [2,3-13C2]-α-Ketoglutarate | M+2 | From M+2 Citrate |
*Note: The exact isotopologue for fumarate and subsequent symmetric molecules depends on the action of fumarase. The table reflects the number of labeled carbons passed on. More advanced analysis can deconvolve specific positional isomers.
By quantifying the fractional enrichment (the ratio of the labeled isotopologue peak area to the total peak area for that metabolite), researchers can assess the activity of the anaplerotic pathway fueled by this tracer. Comparing these results to parallel experiments with 13C-glucose or 13C-glutamine will provide a comprehensive map of TCA cycle dynamics.
References
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A metabolic pathway for catabolizing levulinic acid in bacteria. Nature Communications. (2017). [Link]
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A metabolic pathway for catabolizing levulinic acid in bacteria. eScholarship, University of California. (2017). [Link]
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A metabolic pathway for catabolizing levulinic acid in bacteria. OSTI.GOV. (2017). [Link]
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A metabolic pathway for catabolizing levulinic acid in bacteria. SciSpace. (2017). [Link]
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13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. Metabolites. (2022). [Link]
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Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH. (2021). [Link]
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Protocols used for LC-MS analysis. Metabolomics Core Facility, EMBL. (n.d.). [Link]
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Profiling the metabolism of human cells by deep 13C labeling. Metabolic Engineering. (2017). [Link]
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Can anyone suggest ways of improving 13C labelling of TCA intermediates? ResearchGate. (2014). [Link]
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Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites. (2023). [Link]
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Levulinic Acid. PubChem. (n.d.). [Link]
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Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. (2023). [Link]
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Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. (n.d.). [Link]
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13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. bioRxiv. (2023). [Link]
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13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. American Journal of Physiology-Cell Physiology. (2024). [Link]
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13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. Science Immunology. (2021). [Link]
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13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. PubMed. (2025). [Link]
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Application Notes and Protocols for 13C Tracer Experiments in Metabolic Research
Introduction: Unveiling Cellular Metabolism with 13C Tracers
Metabolic flux analysis (MFA) using stable isotope tracers, particularly Carbon-13 (¹³C), has become an indispensable tool for quantifying the rates of metabolic reactions within living cells.[1][2] Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, ¹³C tracer experiments allow us to map the dynamic flow of atoms through metabolic networks, providing a deeper understanding of cellular physiology in health and disease.[3] By introducing ¹³C-labeled substrates into a biological system and tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate pathway activities, identify metabolic bottlenecks, and discover novel drug targets.[3][4]
This guide provides a comprehensive overview of the principles and practical considerations for designing and executing robust ¹³C tracer experiments. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain critical insights into cellular metabolism. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer guidance on data interpretation to ensure the scientific integrity and trustworthiness of your findings.
Part 1: The Cornerstone of Success - Strategic Experimental Design
The success of a ¹³C tracer experiment hinges on a well-thought-out experimental design. Simply adding a labeled substrate and measuring its incorporation is insufficient. A strategic approach is required to maximize the information obtained while minimizing potential artifacts and misinterpretations.
Defining the Biological Question: The "Why" That Drives the "How"
Before embarking on any experiment, it is crucial to articulate a clear and specific biological question. Are you interested in:
-
Overall pathway activity? For instance, quantifying the flux through glycolysis versus the pentose phosphate pathway (PPP).
-
The contribution of different substrates to a specific product? For example, determining the relative contributions of glucose and glutamine to the tricarboxylic acid (TCA) cycle.[5]
-
The impact of a drug or genetic perturbation on a particular metabolic pathway?
-
Identifying metabolic liabilities in cancer cells? [3]
The nature of your question will dictate every subsequent decision in your experimental design, from the choice of tracer to the duration of the labeling experiment.
Choosing the Right Tool for the Job: Selecting the Optimal ¹³C Tracer
The selection of the ¹³C-labeled substrate is arguably the most critical step in designing a tracer experiment.[1][6] The choice of tracer directly influences the precision and accuracy of the resulting flux estimations for different metabolic pathways.[4][5][7]
Key Considerations for Tracer Selection:
-
Pathway of Interest: Different tracers are better suited for interrogating specific pathways. For example, [1,2-¹³C₂]glucose is highly effective for estimating fluxes through the PPP, while [U-¹³C₆]glucose (uniformly labeled glucose) provides a more global view of glucose metabolism.[5][8] For studying the TCA cycle, [U-¹³C₅]glutamine is often the preferred tracer.[5]
-
Positional Labeling: The position of the ¹³C atoms on the substrate molecule is crucial. Positionally labeled tracers can provide more detailed information about specific enzymatic reactions. For instance, comparing the labeling patterns from [1-¹³C₁]glucose and [6-¹³C₁]glucose can help distinguish between glycolysis and the PPP.
-
Cost and Availability: While scientifically optimal, some complex, specifically labeled tracers can be expensive.[9] It's important to balance the need for precise data with budgetary constraints. Multi-objective optimization frameworks can be employed to find a compromise between experimental quality and cost.[9]
Table 1: Common ¹³C Tracers and Their Primary Applications
| ¹³C Tracer | Primary Application(s) | Key Insights |
| [U-¹³C₆]Glucose | Global glucose metabolism, Glycolysis, TCA cycle entry | Overall contribution of glucose to various pathways. |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP) flux | Distinguishes PPP activity from glycolysis.[5] |
| [1-¹³C₁]Glucose | Glycolysis, PPP | Can help differentiate the oxidative and non-oxidative branches of the PPP. |
| [U-¹³C₅]Glutamine | TCA cycle anaplerosis, Reductive carboxylation | Quantifies the contribution of glutamine to the TCA cycle.[5] |
| [U-¹³C₁₆]Palmitate | Fatty acid oxidation | Traces the breakdown of fatty acids for energy production. |
| [¹³C₅,¹⁵N₂]Glutamine | Combined carbon and nitrogen tracing | Allows for simultaneous tracking of both carbon and nitrogen fate. |
To Wait or Not to Wait: Steady-State vs. Dynamic Labeling
Another critical decision is whether to perform a steady-state or a dynamic labeling experiment. This choice depends on the specific biological question and the characteristics of the metabolic network being studied.
-
Isotopic Steady-State: In this approach, cells are cultured in the presence of the ¹³C-labeled substrate for a duration sufficient to allow the isotopic enrichment of intracellular metabolites to reach a stable plateau.[10] This method is well-suited for determining stable metabolic flux maps in systems that are in a metabolic steady state.[10][11] A key assumption is that the metabolic state of the cells is not altered by the media change to introduce the tracer.[10]
-
Dynamic (Non-Stationary) Labeling: This technique involves collecting samples at multiple time points after the introduction of the ¹³C tracer, capturing the transient changes in isotopic enrichment.[11][12] Dynamic labeling is particularly useful for studying metabolic responses to perturbations and for systems that do not reach isotopic steady-state quickly.[12] It can also provide information about metabolite pool sizes and turnover rates.[12]
Part 2: In the Lab - Detailed Protocols for ¹³C Tracer Experiments
The following protocols provide a framework for conducting ¹³C tracer experiments in adherent mammalian cell cultures. These should be adapted and optimized for specific cell types and experimental conditions.
Protocol 1: Steady-State ¹³C Labeling of Adherent Mammalian Cells
Objective: To achieve isotopic steady-state labeling of intracellular metabolites for metabolic flux analysis.
Materials:
-
Adherent mammalian cells of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C-labeled substrate (e.g., [U-¹³C₆]Glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C[13]
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen or dry ice
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of the ¹³C-labeled substrate. The use of dialyzed serum is crucial to minimize the presence of unlabeled metabolites.[13]
-
Media Exchange: Carefully aspirate the existing culture medium. Wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.
-
Initiate Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined duration to reach isotopic steady-state. This time needs to be empirically determined for your specific cell line and metabolites of interest but is often in the range of 8-24 hours.[14] It is highly recommended to perform a time-course experiment (e.g., 8, 16, 24 hours) to validate the attainment of isotopic steady state.[10][14]
-
Metabolite Quenching and Extraction: a. At the end of the labeling period, rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS to remove extracellular metabolites. c. Instantly add the pre-chilled (-80°C) 80% methanol quenching solution to the cells to halt all enzymatic activity.[13] d. Place the culture vessel on dry ice. e. Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]
-
Cell Lysis and Protein Precipitation: a. Vortex the cell lysate thoroughly. b. Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Sample Collection: a. Carefully collect the supernatant containing the polar metabolites into a new pre-chilled tube. b. The pellet can be saved for protein quantification or other analyses.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Visualizing the Workflow: From Cell Culture to Data Acquisition
Caption: Overview of the experimental workflow for a steady-state ¹³C tracer experiment.
Part 3: Data to Discovery - Analysis and Interpretation
Acquiring high-quality mass spectrometry data is only half the battle. The subsequent data analysis and interpretation are critical for extracting meaningful biological insights.
From Raw Data to Isotopologue Distributions
The raw data from the mass spectrometer needs to be processed to determine the mass isotopologue distributions (MIDs) for each metabolite of interest.[3] This involves:
-
Peak Identification and Integration: Identifying the chromatographic peaks corresponding to the metabolites and integrating their areas.
-
Correction for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.[15] Several software tools, such as IsoCor, are available for this purpose.[16]
-
Calculation of Fractional Enrichment: This represents the percentage of a metabolite pool that is labeled with ¹³C.
Metabolic Flux Modeling: The Final Frontier
The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are then used as inputs for computational models to estimate intracellular fluxes.[1][3] This typically involves:
-
Defining a Stoichiometric Network Model: A model of the relevant metabolic pathways is constructed, defining the relationships between metabolites and reactions.
-
Flux Estimation: Software packages like INCA, 13CFLUX2, or METRAN are used to find the set of fluxes that best fit the experimental data.[1][17][18][19]
-
Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the model reproduces the experimental data.[20]
Visualizing Metabolic Pathways and Tracer Fate
Understanding the flow of ¹³C atoms through a metabolic network is crucial for interpreting the results.
Caption: Simplified map of central carbon metabolism showing the fate of ¹³C from glucose and glutamine.
Conclusion: A Powerful Lens into Cellular Function
¹³C tracer experiments offer an unparalleled ability to quantitatively analyze metabolic fluxes, providing a dynamic view of cellular function. By carefully considering the experimental design, meticulously executing the protocols, and employing robust data analysis methods, researchers can unlock a wealth of information about metabolic regulation in various biological contexts. This powerful approach is essential for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies.
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Beyß, M., et al. (2021). Robustifying Experimental Tracer Design for¹³C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [Link]
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Beyß, M., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. JuSER. [Link]
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13CFLUX. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. . [Link]
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Van der Vekens, N., et al. (2017). Multi-objective experimental design for (13)C-based metabolic flux analysis. Metabolic Engineering. [Link]
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Papin, J. A., et al. (2017). Software applications toward quantitative metabolic flux analysis and modeling. Briefings in Bioinformatics. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine. [Link]
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Journal of Visualized Experiments. (2017). 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. [Link]
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Hui, S., et al. (2020). Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin. Cell Reports. [Link]
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Application Notes & Protocols: 4-Oxopentanoic-13C3 Acid in Drug Discovery
A Senior Application Scientist's Guide to a Novel Metabolic Tracer
Introduction: The Imperative for Novel Metabolic Tracers in Drug Discovery
In the landscape of modern drug discovery, a deep understanding of cellular metabolism is paramount. Pathological states, particularly in oncology and metabolic diseases, are often characterized by profound shifts in metabolic pathways. Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for elucidating these alterations, enabling researchers to map the flow of nutrients through complex biochemical networks.[1] While tracers like 13C-glucose and 13C-glutamine have been workhorses in the field, they primarily illuminate the upper corridors of central carbon metabolism.[2] The development of novel tracers is essential to probe specific, downstream pathways that may be critical to disease progression and therapeutic intervention.
4-Oxopentanoic-13C3 Acid, a stable isotope-labeled version of levulinic acid, emerges as a promising, yet underexplored, tool for this purpose. This document serves as a comprehensive guide to its theoretical basis, potential applications, and detailed protocols for its use in drug discovery research. As a novel tracer, the applications described herein are based on established principles of metabolic flux analysis and the known biochemistry of keto acids, providing a robust framework for its validation and implementation.[3][4]
Scientific Foundation: The Metabolic Fate of 4-Oxopentanoic Acid
4-Oxopentanoic acid (levulinic acid) is a five-carbon γ-keto acid.[5] While its metabolism in mammalian cells is not as extensively characterized as that of primary nutrients, studies in bacteria and rat liver models have shown that it can be catabolized into key metabolic intermediates.[6][7] The proposed metabolic pathway suggests that after cellular uptake, 4-oxopentanoic acid is activated to its coenzyme A (CoA) thioester. Subsequent enzymatic reactions, analogous to β-oxidation, are hypothesized to cleave the molecule into propionyl-CoA and acetyl-CoA.[6]
When using this compound, where three carbon atoms are replaced with the 13C isotope, this catabolic process would yield [13C2]-acetyl-CoA and [13C1]-propionyl-CoA. This dual entry into central metabolism provides a unique opportunity to simultaneously trace the fate of both two-carbon and three-carbon units, which are fundamental building blocks for a multitude of biosynthetic and energy-producing pathways.
Caption: Proposed metabolic fate of this compound.
Application in Drug Discovery: Probing Aberrant Metabolic Pathways
The unique catabolism of this compound makes it a powerful tool for investigating diseases with altered acetyl-CoA and propionyl-CoA metabolism.
Application I: Oncology - Targeting De Novo Fatty Acid Synthesis
Background: Many cancer cells exhibit a heightened rate of de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis.[8] This pathway is heavily dependent on the availability of cytosolic acetyl-CoA.[8] Inhibitors of key enzymes in this pathway, such as ATP citrate lyase (ACLY) and fatty acid synthase (FASN), are currently under investigation as anti-cancer therapeutics.
Experimental Rationale: By treating cancer cells with this compound, the incorporation of 13C into newly synthesized fatty acids can be monitored. A drug that effectively inhibits an upstream enzyme in the fatty acid synthesis pathway would lead to a decrease in the abundance of 13C-labeled fatty acids. This provides a direct measure of target engagement and pathway inhibition in a cellular context.
Hypothetical Scenario: A novel FASN inhibitor is being evaluated. Two cancer cell lines, one sensitive and one resistant to the inhibitor, are treated with the compound. Subsequent administration of this compound and analysis of the lipidome would be expected to show a significant reduction in 13C-labeled palmitate and other fatty acids in the sensitive cell line, but not in the resistant line, thereby confirming the on-target effect of the drug.
Application II: Metabolic Disorders - Assessing TCA Cycle Plasticity
Background: The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, integrating inputs from glucose, fatty acids, and amino acids.[9] In diseases such as diabetes and non-alcoholic fatty liver disease (NAFLD), the flexibility and anaplerotic potential of the TCA cycle are often dysregulated. Propionyl-CoA serves as a key anaplerotic substrate, entering the TCA cycle as succinyl-CoA.
Experimental Rationale: this compound provides a unique advantage by introducing both [13C2]-acetyl-CoA and [13C1]-propionyl-CoA into the mitochondrial matrix. This allows for the simultaneous assessment of both the primary entry of two-carbon units and the anaplerotic replenishment of the cycle with three-carbon units. The labeling patterns of TCA cycle intermediates can reveal the relative contributions of these two pathways.
Hypothetical Scenario: In a cellular model of insulin resistance, it is hypothesized that anaplerosis is impaired. By treating these cells and healthy control cells with this compound, researchers can quantify the 13C-labeling of citrate (from acetyl-CoA) and succinate (from propionyl-CoA). A drug aimed at restoring metabolic flexibility would be expected to alter the ratio of 13C-labeled citrate to succinate, providing a quantitative measure of its efficacy.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell-based assays. Optimization will be required for specific cell types and experimental conditions.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of the experiment.
-
Drug Treatment (if applicable): Treat cells with the compound of interest for the desired duration. Include a vehicle control.
-
Tracer Introduction: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The final concentration in the culture medium will need to be optimized but a starting point of 1-5 mM is recommended.
-
Labeling: Replace the culture medium with fresh medium containing the this compound tracer and any drug treatment.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling duration.
Protocol 2: Metabolite Extraction
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Lysis and Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
Caption: General experimental workflow for 13C-tracer studies.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled to a liquid chromatography system. A reversed-phase C18 column is suitable for separating many of the key metabolites.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Develop a gradient to resolve the metabolites of interest.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use a full scan to identify all detectable ions and targeted MS/MS to confirm the identity and quantify the isotopologues of specific metabolites.
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis will be the mass isotopologue distributions (MIDs) for metabolites of interest. The MID is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.
Data Correction: Raw MIDs must be corrected for the natural abundance of 13C and other heavy isotopes.
Interpretation: An increase in the abundance of M+1, M+2, or M+3 isotopologues of a downstream metabolite indicates the incorporation of the 13C label from this compound. The specific isotopologue will depend on the metabolic pathway.
| Metabolite | Expected Mass Shift from [13C2]-Acetyl-CoA | Expected Mass Shift from [13C1]-Propionyl-CoA (via Succinyl-CoA) |
| Citrate | M+2 | M+1 |
| α-Ketoglutarate | M+2 | M+1 |
| Succinate | M+2 | M+1 |
| Malate | M+2 | M+1 |
| Palmitate (C16) | M+2, M+4, ... M+16 | - |
Validation of a Novel Tracer
As this compound is a novel tracer for these applications, a rigorous validation is necessary.[10] This should include:
-
Cellular Uptake and Toxicity: Confirm that the compound is taken up by the cells and is not cytotoxic at the concentrations used.
-
Metabolic Stability: Ensure that the tracer itself is metabolized and does not accumulate in its original form.
-
Confirmation of Catabolism: Use targeted MS/MS to identify the predicted intermediates, [13C2]-acetyl-CoA and [13C1]-propionyl-CoA.
-
Comparison to Established Tracers: Perform parallel labeling experiments with well-characterized tracers like [U-13C]-glucose to ensure that the results from this compound are consistent with known metabolic pathways.[11]
Conclusion
This compound represents a novel and powerful tool for the drug discovery researcher's arsenal. Its unique metabolic fate, yielding both labeled acetyl-CoA and propionyl-CoA, offers the potential to dissect complex metabolic pathways with a single tracer. While further validation is required, the theoretical framework and protocols outlined in this guide provide a solid foundation for its application in oncology, metabolic diseases, and beyond. The insights gained from such studies will undoubtedly accelerate the development of next-generation therapeutics that target the metabolic vulnerabilities of disease.
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Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). National Institutes of Health. Retrieved from [Link]
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Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. (2012). BMC Systems Biology, 6, 51. Retrieved from [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2011). Metabolic Engineering, 13(5), 585-593. Retrieved from [Link]
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Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. (2014). Metabolic Engineering, 25, 12-20. Retrieved from [Link]
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Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. (2019). Analytical and Bioanalytical Chemistry, 411(17), 3845-3857. Retrieved from [Link]
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Metabolism of levulinate in perfused rat livers and live rats: conversion to the drug of abuse 4-hydroxypentanoate. (2009). Journal of Pharmacology and Experimental Therapeutics, 329(1), 110-117. Retrieved from [Link]
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Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. (2021). Frontiers in Bioengineering and Biotechnology, 9, 686883. Retrieved from [Link]
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Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. (2013). Metabolic Engineering, 19, 78-86. Retrieved from [Link]
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Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. (2014). Journal of Medicinal Chemistry, 57(24), 10353-10367. Retrieved from [Link]
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Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. (2010). Magnetic Resonance in Medicine, 63(5), 1107-1113. Retrieved from [Link]
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Ketogenic Diet: Impact on Cellular Lipids in Hippocampal Murine Neurons. (2020). International Journal of Molecular Sciences, 21(24), 9677. Retrieved from [Link]
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The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. (2021). Molecules, 26(10), 2946. Retrieved from [Link]
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Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. (2010). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]
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Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (2024). IntechOpen. Retrieved from [Link]
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Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis. (2011). Metabolic Engineering, 13(6), 681-690. Retrieved from [Link]
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Biochemistry, Ketogenesis. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Parallel labeling experiments with [U-C-13]glucose validate E. coli metabolic network model for C-13 metabolic flux analysis. (2011). Metabolic Engineering, 13(6), 681-690. Retrieved from [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). Molecules, 29(12), 2848. Retrieved from [Link]
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A metabolic pathway for catabolizing levulinic acid in bacteria. (2017). Nature Microbiology, 2, 17124. Retrieved from [Link]
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Part 12: Ketone Body Metabolism. (2020, July 24). AMBOSS. Retrieved from [Link]
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Ketone Body Metabolism | Ketolysis | Transport, Absorption and Catabolism. (2017, December 2). JJ Medicine. Retrieved from [Link]
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Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace. (2023). Journal of Chemical Technology & Biotechnology, 98(11), 2821-2830. Retrieved from [Link]
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A metabolic pathway for catabolizing levulinic acid in bacteria. (2024, February 28). Zibo Anquan Chemical Co., Ltd. Retrieved from [Link]
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Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of platform chemicals and fuels. (2025). Biotechnology Advances, 108531. Retrieved from [Link]
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Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (2021). RSC Medicinal Chemistry, 12(10), 1736-1743. Retrieved from [Link]
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Biosynthetic levulinic acid-production pathways proposed and/or assembled in vivo to enable production in microbial cells. (n.d.). ResearchGate. Retrieved from [Link]
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13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. (2021). bioRxiv. Retrieved from [Link]
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Acetate production from glucose and coupling to mitochondrial metabolism in mammals. (2018). Cell, 175(2), 558-572.e15. Retrieved from [Link]
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Krebs Cycle | Made Easy! (2023, March 24). Medicosis Perfectionalis. Retrieved from [Link]
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Plant Fatty Acid Synthesis. (n.d.). AOCS. Retrieved from [Link]
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Application Notes and Protocols for Stable Isotope Tracing with 4-Oxopentanoic-¹³C₃ Acid
Introduction: Illuminating Metabolic Pathways with 4-Oxopentanoic-¹³C₃ Acid
Stable isotope tracing has emerged as an indispensable tool in the field of metabolomics, providing a dynamic view of metabolic fluxes that endpoint measurements cannot capture.[1][2] By introducing molecules labeled with stable isotopes like ¹³C, researchers can track the transformation of these tracers through intricate metabolic networks. This approach is fundamental to understanding cellular physiology in both health and disease, and it is a cornerstone of modern drug development and biomedical research.[1]
4-Oxopentanoic acid, commonly known as levulinic acid, is a five-carbon γ-keto acid.[3] Its ¹³C₃-labeled analogue, 4-Oxopentanoic-¹³C₃ Acid, offers a unique tool for probing cellular metabolism. The three carbon labels on this molecule allow for distinct mass shifts in downstream metabolites, which can be readily detected by mass spectrometry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Oxopentanoic-¹³C₃ Acid for stable isotope tracing studies in mammalian cell culture. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation.
While the metabolic fate of levulinic acid has been well-characterized in bacteria where it is catabolized to acetyl-CoA, its pathway in mammalian cells is an active area of investigation.[2][3][4][5] This provides a unique opportunity for discovery. Based on its structure as a keto acid, it is hypothesized to enter central carbon metabolism, potentially serving as a precursor for acetyl-CoA and other key intermediates.
I. The Scientific Rationale: Why Use 4-Oxopentanoic-¹³C₃ Acid?
The choice of an isotopic tracer is critical for the success of a metabolic flux experiment.[6] 4-Oxopentanoic-¹³C₃ Acid presents several advantages:
-
Unique Entry Point into Metabolism: As a γ-keto acid, it is not a conventional substrate like glucose or glutamine. This allows for the investigation of alternative or less-characterized metabolic pathways.
-
Probing Ketone Body and Fatty Acid Metabolism: Its keto acid structure makes it a potential tool to study pathways related to ketone body utilization and fatty acid metabolism.
-
Distinct Labeling Patterns: The ¹³C₃ label provides a clear and unambiguous signature in downstream metabolites, simplifying the interpretation of mass spectrometry data.
-
Complementary to Other Tracers: Using 4-Oxopentanoic-¹³C₃ Acid in conjunction with other common tracers like ¹³C-glucose or ¹³C-glutamine can provide a more comprehensive picture of cellular metabolism.
II. Experimental Design: Key Considerations
Before embarking on a tracing experiment, several factors must be carefully considered to ensure meaningful and reproducible results.
Cell Line Selection
The choice of mammalian cell line is crucial and will depend on the biological question being addressed.[7] Different cell lines have distinct metabolic phenotypes, which will influence how they metabolize 4-Oxopentanoic-¹³C₃ Acid.[7] It is recommended to start with a well-characterized cell line relevant to the research area (e.g., a cancer cell line for oncology studies).
Tracer Concentration and Labeling Duration
The optimal concentration of 4-Oxopentanoic-¹³C₃ Acid and the duration of labeling will need to be determined empirically for each cell line and experimental condition.
| Parameter | Recommendation | Rationale |
| Starting Concentration | 10 µM - 1 mM | A range to test for potential toxicity and to ensure sufficient incorporation for detection without perturbing normal metabolism. |
| Labeling Duration | 2 - 24 hours | Shorter times are suitable for tracking rapid metabolic events, while longer durations allow for the labeling of downstream metabolites and reaching isotopic steady state. |
Protocol for Determining Optimal Tracer Concentration:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase during the experiment.
-
Tracer Titration: Prepare a series of media containing different concentrations of 4-Oxopentanoic-¹³C₃ Acid (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Cell Viability Assay: After the desired labeling period (e.g., 24 hours), perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify any cytotoxic effects of the tracer.
-
Metabolite Extraction and Analysis: For the non-toxic concentrations, extract metabolites and analyze for the incorporation of ¹³C into key metabolites to determine the lowest concentration that gives a robust signal.
III. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a stable isotope tracing experiment with 4-Oxopentanoic-¹³C₃ Acid.
Protocol 1: Cell Culture and Labeling
-
Cell Culture: Culture mammalian cells in standard growth medium until they reach the desired confluency (typically 70-80% for adherent cells or a specific density for suspension cells).[8]
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the predetermined optimal concentration of 4-Oxopentanoic-¹³C₃ Acid. Ensure the medium is pre-warmed to 37°C.
-
Labeling: Remove the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling duration in a standard cell culture incubator (37°C, 5% CO₂).
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.
-
Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.[9] It is crucial to perform this step quickly to minimize metabolic changes.
-
Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well (for a 6-well plate).[9] Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Lysis: Vortex the tubes for 10 minutes at 4°C to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen.
-
Storage: Store the dried extracts at -80°C until analysis.[10]
Protocol 3: LC-MS/MS Analysis
High-resolution mass spectrometry is essential for resolving the isotopologues of labeled metabolites.[11]
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., 50% methanol in water).
-
Chromatography: Separate the metabolites using an appropriate liquid chromatography method. Hydrophilic interaction chromatography (HILIC) is often used for polar metabolites.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between ¹²C and ¹³C isotopes.[11]
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites. Use a scheduled Multiple Reaction Monitoring (MRM) method if you are targeting specific metabolites.[12]
Table of Potential ¹³C-Labeled Metabolites and their m/z:
| Metabolite | Unlabeled m/z [M-H]⁻ | ¹³C₃ Labeled m/z [M-H]⁻ | Potential Pathway |
| Acetyl-CoA (acetyl portion) | 808.13 | 811.14 | Central Carbon Metabolism |
| Citrate | 191.019 | 194.029 | TCA Cycle |
| Succinate | 117.019 | 120.029 | TCA Cycle |
| Malate | 133.014 | 136.024 | TCA Cycle |
| Aspartate | 132.030 | 135.040 | Amino Acid Metabolism |
| Glutamate | 146.046 | 149.056 | Amino Acid Metabolism |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
IV. Data Analysis and Interpretation
The analysis of stable isotope tracing data involves determining the mass isotopologue distribution (MID) for metabolites of interest.
-
Peak Integration: Integrate the peak areas for each isotopologue of a given metabolite.
-
Natural Abundance Correction: Correct the raw data for the natural abundance of ¹³C. There are several software packages and online tools available for this correction.
-
Calculate Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled with ¹³C.
-
Pathway Mapping: Trace the flow of the ¹³C label through metabolic pathways by identifying the labeled downstream metabolites.
V. Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex processes involved in stable isotope tracing.
Caption: Hypothesized metabolic fate of 4-Oxopentanoic-¹³C₃ Acid.
Caption: Experimental workflow for stable isotope tracing.
VI. Conclusion and Future Perspectives
4-Oxopentanoic-¹³C₃ Acid is a promising new tracer for exploring mammalian metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust stable isotope tracing experiments. As our understanding of the metabolic fate of levulinic acid in mammalian systems grows, so too will the applications of this valuable tool in elucidating the complexities of cellular metabolism and its role in disease.
References
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]
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Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. [Link]
-
Metabolomics Sample Preparation FAQ. MetwareBio. [Link]
-
Determination of cell volume as part of metabolomics experiments. American Physiological Society Journal. [Link]
-
Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. [Link]
-
Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Google Scholar.
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]
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Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link]
-
Guide to sample cleanup and storage. Metabolomics Core Facility. [Link]
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Profiling the metabolism of human cells by deep 13C labeling. PubMed Central. [Link]
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Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Proteomics Resource Center. [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]
-
Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]
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A metabolic pathway for catabolizing levulinic acid in bacteria. PubMed Central. [Link]
-
Metabolic pathway and Lva enzymes for the conversion of levulinic acid to 3-hydroxyvalelyl-CoA by the genus Pseudomonas. ResearchGate. [Link]
-
A Review on the conversion of levulinic acid and its esters to various useful chemicals. SciELO. [Link]
-
A metabolic pathway for catabolizing levulinic acid in bacteria. PubMed. [Link]
-
A metabolic pathway for catabolizing levulinic acid in bacteria. SciSpace. [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]
-
Mammalian cell lines used in bioprocessing. DergiPark. [Link]
-
Acetylsalicylic Acid Synthesis and Purity Test. UKEssays.com. [Link]
-
Applications and analysis of hydrolysates in animal cell culture. PubMed Central. [Link]
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- 3. A metabolic pathway for catabolizing levulinic acid in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. (PDF) A metabolic pathway for catabolizing levulinic acid in bacteria (2017) | Jacqueline M. Rand | 97 Citations [scispace.com]
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- 10. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
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- 12. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Oxopentanoic-13C3 Acid for Isotopic Labeling
Welcome to the technical support guide for 4-Oxopentanoic-13C3 Acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing its use in metabolic labeling experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, an isotopically labeled form of levulinic acid, is a stable isotope tracer used in metabolic flux analysis and metabolomics.[1] The three ¹³C atoms provide a distinct mass shift, allowing researchers to trace its metabolic fate through various pathways. Its primary applications include:
-
Metabolic Pathway Tracing: Elucidating how cells metabolize this five-carbon keto acid, which can serve as a precursor for various biochemicals.[2][3]
-
Tricarboxylic Acid (TCA) Cycle Analysis: Investigating the entry and turnover of carbon skeletons in the central carbon metabolism.[4][5] The catabolism of 4-oxopentanoic acid is expected to yield intermediates like acetyl-CoA and propionyl-CoA, which directly feed into the TCA cycle.[2]
-
Biomarker Discovery: Quantifying metabolic perturbations in disease models, such as cancer, by tracing the incorporation of the ¹³C label into downstream metabolites.[6]
Q2: Why use a ¹³C-labeled tracer instead of a deuterium (²H) labeled one?
While both are stable isotopes, ¹³C labeling is often preferred to avoid potential issues related to the kinetic isotope effect. Furthermore, deuterium labels can sometimes cause slight shifts in chromatographic retention times compared to their unlabeled counterparts, which can complicate data analysis.[7] Using ¹³C ensures that the labeled molecule's chemical and physical properties are nearly identical to the endogenous molecule, providing a more accurate representation of metabolic processes.[8]
Core Principles of Labeling Optimization
Optimizing the concentration of this compound is a critical balancing act. The goal is to achieve sufficient isotopic enrichment in downstream metabolites for robust detection by mass spectrometry (MS) without perturbing the native physiological state of the cells or organism. Key parameters to consider are concentration, incubation time, and cell health.
Troubleshooting Guide
This section addresses common issues encountered during labeling experiments in a direct question-and-answer format.
Issue 1: Low Labeling Efficiency
Q: I've completed my experiment, but the ¹³C enrichment in my target metabolites is too low for accurate quantification. What should I do?
A: Low labeling efficiency is a common problem that can stem from several factors. Let's break down the potential causes and solutions.
1. Sub-optimal Tracer Concentration: The concentration of this compound may be too low relative to the endogenous pool of related metabolites.
- Solution: Perform a dose-response experiment to determine the optimal concentration. This involves treating cells with a range of concentrations and measuring the isotopic enrichment. The goal is to find the lowest concentration that provides a statistically significant and measurable label incorporation. (See Protocol 1).
2. Insufficient Incubation Time: The labeling period may not be long enough for the tracer to be fully metabolized and incorporated into the metabolites of interest.
- Solution: Conduct a time-course experiment. Harvest cells at multiple time points after introducing the tracer to identify the point at which labeling reaches a steady state.[9] (See Protocol 2).
3. Cell State and Density: The metabolic activity of cells can vary significantly with their confluency and growth phase.
- Solution: Standardize your cell seeding density and ensure cells are in an active state of proliferation (e.g., log phase) during the experiment. High cell density can lead to nutrient depletion and altered metabolism, potentially affecting tracer uptake and utilization.[10]
4. Metabolic Pathway Activity: The specific metabolic pathways that process 4-oxopentanoic acid might not be highly active in your cell type or experimental condition.
- Solution: Review literature on the metabolic capabilities of your model system. The breakdown of levulinic acid has been characterized in certain bacteria like Pseudomonas putida, where it is converted through several steps to 3-hydroxyvaleryl-CoA, which then enters central metabolism.[2] Ensure your experimental conditions are conducive to the activity of these pathways.
Issue 2: Evidence of Cellular Toxicity or Altered Physiology
Q: After adding this compound, I'm observing decreased cell viability, changes in morphology, or unexpected metabolic shifts. How can I fix this?
A: This is a critical issue, as tracer-induced toxicity invalidates the assumption that you are observing the normal physiological state.
1. Concentration-Dependent Toxicity: High concentrations of any exogenous substance can be stressful or toxic to cells.[11] Some organic acids can induce cytotoxicity, often through the generation of reactive oxygen species (ROS) if they interact with components of the culture media.[12][13][14]
- Solution: This reinforces the need for a thorough dose-response experiment (see Protocol 1). In addition to measuring label incorporation, you must assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) and proliferation at each concentration. Select a concentration that is well below the threshold for toxicity.[10][15]
2. Culture Medium Interactions: Components in cell culture media can sometimes interact with labeling reagents. For instance, high concentrations of ascorbate are known to generate hydrogen peroxide in certain media, leading to cytotoxicity.[12]
- Solution: Ensure the stability of this compound in your specific culture medium over the course of the experiment. If toxicity is observed, consider if a different basal medium formulation mitigates the effect.
3. Osmotic or pH Stress: Adding a high concentration of an acidic compound can potentially alter the pH of the culture medium.
- Solution: Check the pH of your medium after adding the tracer. If a significant shift is observed, adjust the pH or use a buffered stock solution for the tracer.
Issue 3: Inconsistent or Irreproducible Results
Q: My labeling results are highly variable between experiments, even when I think I'm following the same protocol. What are the likely sources of this variability?
A: Reproducibility is key to scientific integrity. Variability often arises from subtle, overlooked experimental parameters.
1. Inconsistent Cell Culture Conditions:
- Solution: Maintain consistency in all aspects of cell culture. This includes using the same batch of serum, the same media formulation, maintaining a consistent cell passage number, and standardizing the cell seeding density for every experiment.
2. Variable Incubation Times:
- Solution: Use a precise timer for the labeling period. Staggering the addition of the tracer and the harvesting of samples can help ensure that all replicates are incubated for the exact same duration.
3. Sample Preparation and Extraction:
- Solution: Follow a standardized protocol for quenching metabolism and extracting metabolites. Incomplete quenching can allow enzymatic activity to continue, altering metabolite levels. Ensure consistent extraction solvent volumes and temperatures. (See Protocol 3).
Experimental Protocols & Data Presentation
Data Summary: Dose-Response Evaluation
The following table provides a template for summarizing the results from a dose-response experiment. The goal is to identify the concentration that maximizes labeling while minimizing toxicity.
| This compound Conc. (µM) | Cell Viability (%) | Proliferation Rate (% of Control) | Mean ¹³C Enrichment in Citrate (M+3 %) |
| 0 (Control) | 100 | 100 | 0 |
| 10 | 99 ± 2 | 98 ± 3 | 5 ± 1 |
| 50 | 98 ± 3 | 95 ± 4 | 25 ± 3 |
| 100 | 95 ± 4 | 90 ± 5 | 45 ± 4 |
| 250 | 85 ± 5 | 70 ± 6 | 60 ± 5 |
| 500 | 60 ± 7 | 40 ± 8 | 65 ± 6 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 1: Determining the Optimal Concentration Range
Objective: To identify the concentration of this compound that provides robust labeling with minimal impact on cell health.
Materials:
-
Cells of interest in culture
-
Standard cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile PBS or DMSO)
-
Cell viability assay kit (e.g., MTT or Trypan Blue)
-
LC-MS grade solvents for extraction[6]
Procedure:
-
Cell Seeding: Seed cells in multiple replicate plates (e.g., 6-well plates) at a consistent density to reach ~50-60% confluency on the day of the experiment.
-
Tracer Addition: Prepare a series of media containing different final concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Incubation: Aspirate the old medium from the cells and replace it with the tracer-containing medium. Incubate for a defined period (e.g., 24 hours, based on expected cell doubling time).
-
Cell Health Assessment:
-
At the end of the incubation, perform a cell viability assay on a subset of wells for each concentration.
-
Count cells to determine the proliferation rate relative to the control (0 µM) condition.
-
-
Metabolite Extraction: For the remaining wells, rapidly quench metabolism and extract metabolites as described in Protocol 3.
-
LC-MS Analysis: Analyze the extracts to determine the mass isotopomer distribution of key downstream metabolites (e.g., TCA cycle intermediates).[6][16]
-
Data Analysis: Plot cell viability, proliferation, and ¹³C enrichment as a function of concentration to identify the optimal working concentration.
Protocol 2: Time-Course Experiment for Optimal Incubation
Objective: To determine the minimum incubation time required to achieve a steady-state level of isotopic enrichment.
Procedure:
-
Cell Seeding: Seed cells in multiple plates at a consistent density.
-
Tracer Addition: Replace the medium with fresh medium containing the optimal concentration of this compound determined in Protocol 1.
-
Time-Point Harvesting: Harvest sets of replicate wells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Extraction and Analysis: At each time point, immediately quench metabolism and perform metabolite extraction (see Protocol 3), followed by LC-MS analysis.
-
Data Analysis: Plot the ¹³C enrichment in target metabolites against time. The optimal time is typically at the beginning of the plateau, where enrichment is maximal and stable.[5]
Protocol 3: Sample Preparation for LC-MS Analysis
Objective: To effectively quench metabolism and extract polar metabolites for LC-MS analysis.
Procedure:
-
Quenching: Aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular tracer.
-
Metabolism Arrest: Immediately add a pre-chilled extraction solvent, such as 80:20 methanol:water (-80°C), directly to the plate.[17]
-
Cell Lysis and Extraction: Place the plate on dry ice for 10-15 minutes. Scrape the cells in the extraction solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tube thoroughly and centrifuge at high speed (e.g., >14,000 rpm) at 4°C for 10 minutes to pellet protein and cell debris.[16]
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in a suitable solvent for your LC-MS method (e.g., a mixture of water and acetonitrile) immediately before analysis.[18]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound labeling.
Metabolic Pathway of 4-Oxopentanoic Acid
Caption: Hypothesized metabolic fate of this compound.[2]
References
-
This compound - CAS - 1391051-93-6 - Axios Research . Axios Research. [Link]
-
Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation . Nature Chemistry. [Link]
-
The origin of intermediary metabolism . PNAS. [Link]
-
Efficient Synthesis of Isotopically Pure Isotope-Coded Affinity Tagging Reagents . Bioconjugate Chemistry. [Link]
-
Efficient synthesis of isotopically pure isotope-coded affinity tagging reagents . PubMed. [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking . PMC - NIH. [Link]
-
Fast and Cost-Efficient Approaches for 17O-Isotopic Labeling of Carboxylic Groups in Biomolecules: from Free Amino Acids to Pept . ChemRxiv. [Link]
-
Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis . PubMed. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer . PubMed Central. [Link]
-
Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models . bioRxiv. [Link]
-
Investigation of Extraction of 4-Oxopentanoic Acid by N,N-Dioctyloctan-1-amine in Six Different Diluents: Equilibrium Study . ResearchGate. [Link]
-
Optimization of metabolic labeling for cell tracking . ResearchGate. [Link]
-
A metabolic pathway for catabolizing levulinic acid in bacteria . PMC - PubMed Central - NIH. [Link]
-
Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells . PMC. [Link]
-
LCMS Protocols . The DAN Lab - University of Wisconsin–Madison. [Link]
-
Biosynthesis and metabolic pathways of pivalic acid . PubMed. [Link]
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13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells . PubMed. [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS . Waters. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples . PMC - NIH. [Link]
-
Sample Preparation Protocol for Open Access MS . Mass Spectrometry Research Facility. [Link]
-
Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs . MDPI. [Link]
-
The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide . PubMed. [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase . Frontiers. [Link]
-
The In Vitro Cytotoxicity of Ascorbate Depends on the Culture Medium Used to Perform the Assay and Involves Hydrogen Peroxide . ResearchGate. [Link]
-
The Influence of Cell Culture Density on the Cytotoxicity of Adipose-Derived Stem Cells Induced by L-Ascorbic Acid-2-Phosphate . PubMed Central. [Link]
-
A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase . PubMed Central. [Link]
-
Investigation of the role of extracellular H2O2 and transition metal ions in the genotoxic action of ascorbic acid in cell culture models . PubMed. [Link]
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- 5. biorxiv.org [biorxiv.org]
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Technical Support Center: Enhancing Signal-to-Noise for 4-Oxopentanoic-13C3 Acid in Mass Spectrometry
Welcome to the dedicated support hub for the mass spectrometric analysis of 4-Oxopentanoic-13C3 Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving a robust and reproducible signal for this crucial internal standard. Here, we will delve into the fundamental principles and practical troubleshooting steps to elevate your analytical confidence.
Frequently Asked Questions (FAQs)
This section addresses the common initial questions encountered when working with this compound.
Q1: What is the expected mass-to-charge ratio (m/z) for this compound?
A1: this compound, also known as levulinic acid-13C3, has a monoisotopic mass of 119.06 g/mol . Given its acidic nature, it is most effectively analyzed in negative ion mode , where it readily deprotonates. Therefore, you should be looking for the [M-H]⁻ ion at an m/z of approximately 118.05 .
Q2: Why is negative ion mode preferred for the analysis of this compound?
A2: The carboxylic acid group on this compound is easily deprotonated under typical reversed-phase liquid chromatography conditions, making it highly amenable to negative ion electrospray ionization (ESI). This results in a strong and stable signal for the [M-H]⁻ ion. While positive ion mode can sometimes yield adducts like [M+Na]⁺ or [M+NH₄]⁺, the signal intensity is generally much lower and less reliable for acidic compounds.
Q3: What are the expected Multiple Reaction Monitoring (MRM) transitions for this compound?
A3: For quantitative analysis using tandem mass spectrometry, you will need to establish MRM transitions. Based on the known fragmentation of the unlabeled 4-oxopentanoic acid, the following are logical starting points for your 13C3-labeled internal standard:
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Description of Fragmentation |
| 118.05 | 72.04 | Loss of CO₂ (Carboxyl group) |
| 118.05 | 57.03 | Further fragmentation of the carbon chain |
Note: These are theoretical values and should be empirically optimized on your specific mass spectrometer.
Q4: I am observing a weak or inconsistent signal for my this compound internal standard. What are the most common causes?
A4: A weak or inconsistent signal can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include:
-
Suboptimal Ionization: Incorrect mobile phase pH or ion source parameters.
-
Matrix Effects: Co-eluting compounds from your sample matrix suppressing the ionization of your internal standard.
-
Poor Chromatography: Inadequate retention or poor peak shape on your LC column.
-
Instrument Contamination: A dirty ion source or mass analyzer can lead to a general loss of sensitivity.
The troubleshooting guides below will walk you through a systematic approach to identifying and resolving these issues.
Troubleshooting Guides
This section provides a more in-depth, problem-solving approach to common challenges.
Issue 1: Low Signal-to-Noise Ratio
A poor signal-to-noise (S/N) ratio is a critical issue that can compromise the limit of quantitation and overall reliability of your assay. The following workflow will guide you through a systematic process of identifying and rectifying the root cause.
Caption: Troubleshooting workflow for low signal-to-noise.
Step 1: Verify Mass Spectrometer Performance
Before investigating more complex issues, it's crucial to confirm that the instrument itself is performing as expected.
-
Action: Prepare a fresh, simple solution of this compound in your initial mobile phase composition. Directly infuse this solution into the mass spectrometer using a syringe pump.
-
Expected Outcome: You should observe a stable and reasonably intense signal at m/z 118.05.
-
Troubleshooting:
-
No or Very Low Signal:
-
Confirm the mass spectrometer is in negative ion mode.
-
Check for basic instrument issues like gas supply, vacuum levels, and detector voltage.
-
Clean the ion source, as contamination is a common cause of sensitivity loss.[1]
-
-
Unstable Signal:
-
Ensure a steady flow from the syringe pump.
-
Check for blockages in the infusion line or ESI probe.
-
-
Step 2: Evaluate Chromatographic Performance
Poor chromatography can lead to broad peaks, which reduces the signal intensity at the apex and thus lowers the S/N.
-
Action: Inject a neat (clean) standard of this compound onto your LC system.
-
Expected Outcome: A sharp, symmetrical peak with adequate retention.
-
Troubleshooting:
-
Poor Peak Shape (Tailing or Fronting):
-
Mobile Phase pH: The pH of your mobile phase is critical for carboxylic acids. For reversed-phase chromatography, a mobile phase pH around 2.5-3.5 will ensure the acid is in its neutral form, leading to better retention and peak shape.[2][3]
-
Column Choice: 4-Oxopentanoic acid is quite polar. If you are struggling with retention on a standard C18 column, consider a polar-embedded or HILIC column.[4]
-
-
Inconsistent Retention Time: This could indicate issues with your LC pump, column equilibration, or mobile phase preparation.
-
Step 3: Investigate Matrix Effects
Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common problem in LC-MS.[2][5]
-
Action:
-
Post-Extraction Spike: Prepare two sets of samples. In the first, spike this compound into a clean solvent. In the second, extract a blank matrix sample and then spike the internal standard into the final extract.
-
Compare Responses: A significantly lower response in the matrix sample indicates ion suppression.
-
-
Solutions for Matrix Effects:
-
Improve Chromatographic Separation: Adjust your LC gradient to separate the internal standard from the interfering matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.
-
Step 4: Optimize Ion Source Parameters
The efficiency of electrospray ionization is highly dependent on the source conditions.
-
Action: While infusing a solution of the internal standard, systematically adjust the following parameters to maximize the signal at m/z 118.05:
-
Capillary/Spray Voltage: For negative mode, typical values are between -2.5 to -4.5 kV. Start in the middle of your instrument's recommended range and adjust in small increments.[6]
-
Nebulizing and Drying Gas Flow: These gases aid in desolvation. Higher flow rates can improve signal but can also lead to instability if too high.
-
Drying Gas Temperature: A higher temperature can improve desolvation but can also cause thermal degradation of some analytes. A typical starting point is 250-350°C.[6]
-
Step 5: Optimize MS/MS Parameters
For MRM experiments, the cone/declustering potential and collision energy must be optimized for your specific instrument.
-
Action:
-
Cone/Declustering Potential: While monitoring the precursor ion (m/z 118.05), ramp the cone voltage to find the value that gives the highest intensity without causing in-source fragmentation.[3][7]
-
Collision Energy: While monitoring your chosen product ion (e.g., m/z 72.04), ramp the collision energy to find the value that produces the most intense and stable fragment signal.
-
Step 6: Advanced Strategy - Chemical Derivatization
If you have exhausted the options above and still require a significant improvement in sensitivity, chemical derivatization can be a powerful tool. This involves reacting the this compound with a reagent to create a derivative that has much better ionization efficiency.
-
Recommended Approach: Derivatization with Girard's Reagent T
-
Principle: Girard's Reagent T reacts with the ketone group of this compound to form a hydrazone. This derivative contains a permanently charged quaternary ammonium group, which ionizes exceptionally well in positive ESI mode.[4][8]
-
Benefit: This can lead to a dramatic increase in signal intensity, often by one to two orders of magnitude.
-
-
Sample Preparation: Evaporate your extracted sample containing this compound to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Add 50 µL of a solution containing Girard's Reagent T (e.g., 10 mg/mL) in a mixture of methanol and acetic acid (e.g., 9:1 v/v).
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Dilute with your initial mobile phase and inject into the LC-MS system.
-
Analyze in positive ion mode , monitoring the transition from the derivatized precursor ion to a specific product ion.
-
Caption: Workflow for derivatization with Girard's Reagent T.
References
-
Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. [Link]
-
The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. RSC Publishing. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. ScienceDirect. [Link]
-
A noise model for mass spectrometry based proteomics. Bioinformatics. [Link]
-
Chemical Noise in Mass Spectrometry. Spectroscopy Online. [Link]
-
The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. ResearchGate. [Link]
-
The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. National Institutes of Health. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]
-
Noise and Baseline Filtration in Mass Spectrometry. ResearchGate. [Link]
-
Troubleshooting for LC-MS/MS. ResearchGate. [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. National Institutes of Health. [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
-
Quantitative analysis of acid-catalyzed levulinic acid product mixture from cellulose by mixed-mode liquid chromatography. ResearchGate. [Link]
-
HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS. Chromatography Forum. [Link]
-
Fellgett Revisited: On the Nature of Noise in Two-Dimensional Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]
-
Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. ResearchGate. [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. [Link]
-
Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical... ResearchGate. [Link]
-
Derivatization With Girard Reagent T Combined With. Amanote Research. [Link]
-
Derivatization with Girard Reagent T Combined with LC−MS/MS for the Sensitive Detection of 5-Formyl-2'-deoxyuridine in Cellular DNA. ResearchGate. [Link]
-
HPLC Separation of Levulinic acid and Sorbic Acid on Newcrom BH Column. SIELC Technologies. [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]
-
Direct Electrospray Ionization Mass Spectrometry Quantitative Analysis of Sebacic and Terephthalic Acids in Biodegradable Polymers. ACS Publications. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Technical Support Center: Minimizing Isotopic Scrambling with ¹³C Labeled Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C labeled compounds. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with isotopic scrambling. Our goal is to equip you with the knowledge to not only troubleshoot issues as they arise but to proactively design experiments that ensure the integrity of your isotopic labeling.
Isotopic scrambling, the unwanted redistribution of ¹³C labels to positions other than the intended ones, can significantly compromise the results of metabolic flux analysis, tracer studies, and structural biology experiments.[1][2] Understanding and mitigating this phenomenon is paramount for generating accurate and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about isotopic scrambling.
Q1: What is isotopic scrambling and why is it a problem?
A1: Isotopic scrambling refers to the redistribution of a stable isotope label (like ¹³C) from its original position in a molecule to other positions within the same molecule or to different molecules altogether. This occurs through metabolic interconversions where the labeled compound is processed by enzymes, and its labeled atoms are incorporated into other metabolic pools.[1][3] For instance, ¹³C₆-glucose, when metabolized through glycolysis and the TCA cycle, can lead to ¹³C atoms appearing in various amino acids, lipids, and nucleotides.[4] This is problematic because it can lead to misinterpretation of metabolic pathways and inaccurate calculations of metabolic fluxes, as the label is no longer a specific tracer for the pathway under investigation.[5][6]
Q2: Which are the main drivers of isotopic scrambling in a typical cell culture experiment?
A2: The primary drivers of isotopic scrambling are enzymatic reactions that are part of central carbon metabolism. Key pathways include:
-
Glycolysis and the Pentose Phosphate Pathway (PPP): These pathways break down glucose and redistribute its carbon backbone.
-
The Tricarboxylic Acid (TCA) Cycle: A central hub of metabolism that interconverts numerous metabolites.
-
Amino Acid Metabolism: Transaminase reactions can readily shuttle labeled carbons between different amino acids.[1][3]
The extent of scrambling is influenced by factors such as the choice of isotopic tracer, the specific metabolic pathways active in the cell type being studied, and the duration of the labeling experiment.[7]
Q3: How can I detect and quantify the level of isotopic scrambling in my experiment?
A3: Isotopic scrambling is primarily detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) can separate metabolites and determine their mass isotopomer distributions (MIDs).[4][6] By analyzing the MIDs, you can see how the ¹³C label has been incorporated into different metabolites and identify unexpected labeling patterns indicative of scrambling.[10] High-resolution MS is crucial for distinguishing between different isotopologues.[10]
-
NMR Spectroscopy: NMR can provide positional information about the ¹³C label within a molecule, offering a detailed view of scrambling.[11][12] While generally less sensitive than MS, NMR is highly informative for identifying the specific atoms that have acquired the label.
Q4: Does the choice of ¹³C-labeled precursor influence the degree of scrambling?
A4: Absolutely. Precursors that enter central metabolism at different points will have different scrambling profiles. For example, using [1-¹³C]glucose versus [U-¹³C]glucose will result in distinct labeling patterns in downstream metabolites.[13] Similarly, providing labeled amino acids can lead to scrambling if they are catabolized and their carbon skeletons enter central metabolic pathways.[1][2] For instance, glutamate is a precursor for several other amino acids, and labeling it can lead to widespread label distribution.[1]
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for specific challenges you might encounter.
Issue 1: My mass spectrometry data shows unexpected ¹³C enrichment in metabolites that should not be directly downstream of my tracer.
-
Possible Cause: Inefficient quenching of metabolic activity during sample harvesting. If enzymes are not rapidly denatured, they will continue to process labeled metabolites, leading to scrambling.[14][15] The turnover rate for some metabolites like ATP can be on the order of seconds.[15][16]
-
Solution:
-
Rapid Quenching Protocol: Implement a rapid quenching protocol to halt all enzymatic activity instantly.[17][18] The ideal quenching solvent should immediately inhibit metabolism without causing cell lysis and leakage of intracellular metabolites.[19]
-
Cold Methanol/Acetonitrile Mixtures: For suspension cultures, rapid filtration followed by immediate immersion in a cold (-20°C to -80°C) solvent mixture like 80:20 methanol:water or acetonitrile:methanol:water is effective.[15][16]
-
Liquid Nitrogen: For adherent cells or tissues, snap-freezing in liquid nitrogen is a common and effective method to instantly stop metabolism.[14][18] The sample can then be processed further at low temperatures.
Experimental Protocol: Rapid Quenching of Adherent Mammalian Cells
-
Aspirate the cell culture medium completely.
-
Immediately wash the cells with ice-old saline (0.9% NaCl) to remove extracellular metabolites.[19][20]
-
Instantly add a sufficient volume of ice-cold (-80°C) 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to ensure complete inactivation of enzymes.
-
Scrape the cells in the cold methanol and collect the extract for further processing.
-
Issue 2: I observe significant dilution of my ¹³C label, suggesting it is being lost or exchanged.
-
Possible Cause 1: Isotopic exchange with unlabeled carbon sources in the environment, such as CO₂ from the atmosphere or bicarbonate in the medium.
-
Solution 1:
-
Minimize Air Exposure: During sample preparation, minimize the exposure of your samples to air, especially if they are alkaline, as this can promote the exchange of labeled carboxyl groups with atmospheric CO₂.
-
Use Freshly Prepared Buffers: Prepare buffers and media fresh to avoid high concentrations of dissolved CO₂.
-
-
Possible Cause 2: For studies involving deuterium (²H) in addition to ¹³C, back-exchange of deuterium with protons from water can occur during sample workup, especially under acidic or basic conditions. While the focus here is on ¹³C, it's a crucial consideration in multi-isotope labeling studies.
-
Solution 2:
-
Possible Cause: Metabolic interconversion of the supplied ¹³C-labeled amino acid into other amino acids by the expression host (e.g., E. coli).[1][2] Some amino acids, like threonine and glutamate, are precursors for the biosynthesis of other amino acids, making them prone to scrambling.[1][3]
-
Solution:
-
Use Auxotrophic Strains: Employ E. coli strains that are auxotrophic for the amino acid you are labeling. These strains cannot synthesize that specific amino acid, preventing the dilution of the labeled precursor with endogenously synthesized unlabeled amino acid.
-
Supplement with Unlabeled Amino Acids: To suppress scrambling pathways, supplement the growth medium with unlabeled versions of the amino acids that are likely to be synthesized from your labeled precursor.[3] For example, when labeling with ¹³C-threonine, adding unlabeled isoleucine and glycine can reduce scrambling.[3]
-
Cell-Free Protein Synthesis: Utilize a cell-free protein synthesis system. These systems have a less complex metabolic network, which significantly reduces the potential for amino acid interconversion and isotopic scrambling.[22]
-
Issue 4: The chemical stability of my ¹³C labeled compound seems compromised, leading to inconsistent results.
-
Possible Cause: Improper storage and handling of the ¹³C labeled compound, leading to chemical degradation.[23][24] Factors like temperature, light, moisture, and oxygen can affect stability.[23]
-
Solution:
-
Follow Manufacturer's Recommendations: Always adhere to the storage conditions specified by the supplier, which are typically on the certificate of analysis.[24] This often involves storage at low temperatures (-20°C to -80°C) in a dry, dark environment.[23]
-
Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Hygroscopic Compounds: For compounds that readily absorb moisture from the air, store them in a desiccator.[23]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade some compounds, aliquot the stock solution into single-use vials.
-
Data Summaries and Visualizations
Table 1: Comparison of Quenching Methods
| Quenching Method | Advantages | Disadvantages | Best For |
| Cold Methanol (-80°C) | Effective at halting metabolism; extracts a broad range of metabolites. | Can cause leakage of some metabolites if not optimized.[19] | Suspension and adherent cell cultures. |
| Liquid Nitrogen | Extremely rapid freezing; excellent for preserving the metabolic state.[14][18] | Can cause cell fracture and metabolite leakage if not handled carefully. | Tissues, adherent cells, and rapid quenching of cell pellets. |
| Acidic Organic Solvents | Can effectively prevent interconversion of certain metabolites (e.g., in glycolysis).[15][16] | May cause degradation of acid-labile compounds; requires neutralization.[16] | Targeted analysis of specific pathways where enzymatic interconversion is a known issue. |
| Hot Air/Water | Can be effective for adherent cells.[20] | Less commonly used; potential for heat-induced degradation of metabolites. | Specific applications with robustly stable metabolites. |
Diagrams
Below are Graphviz diagrams illustrating key concepts in minimizing isotopic scrambling.
Caption: A generalized workflow for sample preparation to minimize isotopic scrambling.
Sources
- 1. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ucl.ac.uk [ucl.ac.uk]
- 9. labinsights.nl [labinsights.nl]
- 10. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 20. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. mr.copernicus.org [mr.copernicus.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
4-Oxopentanoic-13C3 Acid purity and stability issues
Welcome to the technical support guide for 4-Oxopentanoic-13C3 Acid (Levulinic Acid-13C3). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the purity, stability, and handling of this isotopically labeled compound.
Section 1: Compound Identity & Specifications
What is this compound?
This compound is a stable isotope-labeled version of levulinic acid, a versatile keto acid.[1][2] The "-13C3" designation indicates that three specific carbon atoms in the molecule have been replaced with the heavy isotope, Carbon-13. This labeling provides a distinct mass shift, making it an invaluable internal standard or tracer in mass spectrometry-based research, such as metabolic flux analysis and pharmacokinetic studies.[3][4][5]
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | Levulinic Acid-13C3, γ-Ketovaleric Acid-13C3 | [1][7] |
| CAS Number | 1391051-93-6 | [6] |
| Molecular Formula | C₂¹³C₃H₈O₃ | |
| Molecular Weight | ~119.09 g/mol | [6] |
| Appearance | White crystalline solid or yellowish oil | [1][8] |
| Solubility | Soluble in water and polar organic solvents | [1][2] |
Section 2: Purity Assessment & Troubleshooting
Ensuring the purity of your labeled standard is critical for data accuracy. Purity must be assessed in two distinct domains: Chemical Purity (the absence of other chemical species) and Isotopic Purity (the degree of ¹³C enrichment).
FAQ 1: How do I verify the purity of a new lot of this compound?
A multi-technique approach is required for comprehensive verification. No single method can confirm both chemical and isotopic purity. We recommend the following workflow:
Caption: Recommended workflow for verifying the purity of this compound.
-
¹H NMR Spectroscopy: Provides a rapid assessment of chemical purity. The spectrum should be clean, with resonances corresponding to the levulinate structure.[9][10] Integration of the peaks should match the expected proton ratios. The absence of significant unidentifiable peaks is a primary indicator of high chemical purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying chemical purity. An HPLC-UV method is typically used for organic acids, with detection around 210 nm to observe the carboxyl group.[11][12] A single, sharp peak should be observed. For a detailed protocol, see Section 5.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming both identity and isotopic enrichment. The mass spectrometer will detect the M+3 mass shift corresponding to the three ¹³C atoms.[3][13] High-resolution mass spectrometry can resolve the labeled compound from any unlabeled (M+0) counterpart, allowing for precise calculation of isotopic purity.[5][13]
Troubleshooting Guide: Purity Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| ¹H NMR shows unexpected small peaks. | 1. Residual synthesis starting materials or reagents. 2. Minor degradation has occurred. 3. Solvent impurities (e.g., water in DMSO-d6). | 1. Run an HPLC-UV analysis to quantify the impurity level. If >2%, the material may not be suitable for quantitative applications. 2. Acquire a ¹³C NMR spectrum to help identify the impurity's structure.[14] 3. Use a fresh ampoule of high-purity NMR solvent. |
| HPLC chromatogram shows a secondary peak. | 1. A chemical impurity is present. 2. The compound has degraded during storage or sample preparation. | 1. Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of the impurity. This can help identify it (e.g., a dimer or a degradation product). 2. Review storage conditions. If degradation is suspected, refer to the stability troubleshooting section below. |
| LC-MS shows a significant M+0 peak. | 1. Low isotopic enrichment of the product. 2. In-source fragmentation or isotopic exchange with the mobile phase. 3. Contamination with unlabeled levulinic acid. | 1. Re-evaluate the certificate of analysis from the supplier. The isotopic purity should be specified. 2. Optimize MS source conditions to minimize fragmentation. 3. Ensure all glassware and solvents are free from potential contaminants. Run a blank to confirm. |
Section 3: Stability & Storage
The long-term stability of an isotopically labeled standard is crucial for the reproducibility of experimental results. Both chemical degradation and isotopic exchange are potential concerns.
FAQ 2: What are the optimal storage conditions for this compound?
Proper storage is essential to mitigate chemical degradation.[15] For carboxylic acids, which can be susceptible to degradation, stringent conditions are recommended.[16]
Caption: Decision tree for the proper storage of this compound.
Recommended Storage Conditions Summary
| Condition | Solid State (Recommended) | In Solution (Aprotic Solvent) |
| Temperature | -20°C to -80°C | -80°C is strongly preferred |
| Atmosphere | Store in a desiccator to prevent moisture absorption. | Aliquot under an inert gas (N₂ or Ar) if possible. |
| Light | Protect from light by using an amber vial or storing in a dark freezer. | Use amber vials. |
| Duration | Stable for years if handled properly. | Recommended for use within 1-2 weeks.[16] |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide: Stability Issues
Q: I suspect my sample has degraded. How can I confirm this and what are the likely products?
A: Re-run the HPLC-UV purity analysis as described in Section 2 and compare the chromatogram to that of a fresh sample or the original certificate of analysis. The appearance of new peaks is a clear sign of degradation.
Levulinic acid can degrade under harsh conditions (e.g., high temperature, strong acid/base).[17] Potential degradation products could include angelica lactone or products from decarboxylation. An LC-MS analysis would be invaluable in identifying the mass of these new species to aid in their identification.
Q: I dissolved the compound in water for my experiment and stored the leftover solution in the fridge. Is it still good?
A: It is not recommended. While the molecule may be chemically stable for a very short period in neutral water, there is a significant risk of isotopic exchange. The oxygen atoms on the carboxylic acid group can exchange with oxygen from the water, a process catalyzed by trace acid or base.[18] This would compromise the isotopic integrity of your standard for any analysis involving the carboxyl group. Aqueous solutions should be prepared fresh and used immediately.
Section 5: Detailed Experimental Protocols
Protocol 1: Quantitative Purity Analysis by HPLC-UV
This protocol is a general guideline for determining the chemical purity of this compound.
-
Instrumentation & Columns:
-
Mobile Phase Preparation:
-
Prepare an acidic mobile phase to ensure the carboxylic acid is protonated. A typical mobile phase is an aqueous solution of a dilute acid, such as 0.1% phosphoric acid or formic acid.[20]
-
Filter and degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in a known volume (e.g., 10.0 mL) of the mobile phase to create a ~1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Isotopic Enrichment Analysis by LC-MS
This protocol outlines the steps to confirm the identity and determine the isotopic purity.
-
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) for accurate mass measurement.[13]
-
-
Chromatographic Conditions:
-
Use the HPLC conditions described in Protocol 1. Using a volatile mobile phase buffer like formic acid is essential for good MS performance.[5]
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is typically preferred for carboxylic acids.
-
Scan Range: Set a range that includes the masses of both the labeled (m/z ~118 for [M-H]⁻) and potential unlabeled (m/z ~115 for [M-H]⁻) compound.
-
Source Optimization: Tune source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal and minimize in-source fragmentation.
-
-
Analysis:
-
Acquire the mass spectrum corresponding to the chromatographic peak of the compound.
-
Extract the ion chromatograms for the exact masses of the labeled [M-H]⁻ ion and the unlabeled [M-H]⁻ ion.
-
Calculate the isotopic purity (enrichment) by comparing the integrated peak areas: Isotopic Purity % = (Area of Labeled Ion / (Area of Labeled Ion + Area of Unlabeled Ion)) * 100.
-
References
-
Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved from [Link]
-
Giavalisco, P., et al. (2009). ¹³C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry. Retrieved from [Link]
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Motori, E., & Gerkau, N. J. (2023). ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. Retrieved from [Link]
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Ayoub, M., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link]
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Shastri, A. A., et al. (2012). Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0000720). Retrieved from [Link]
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Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022). Taylor & Francis Online. Retrieved from [Link]
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Kyle, J. E., et al. (2016). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000720). Retrieved from [Link]
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Degradation of levulinic acid by washed cells of G. nitida LE31 grown on... (n.d.). ResearchGate. Retrieved from [Link]
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Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. Retrieved from [Link]
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¹³C ¹⁸O Labeled Compounds. (n.d.). Retrieved from [Link]
-
Organic Acids : HPLC (Type-IV). (n.d.). OIV. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000720). Retrieved from [Link]
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Angene Chemical. (n.d.). This compound (>90%)(CAS# 1391051-93-6). Retrieved from [Link]
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¹H NMR (a) and ¹³C NMR (b) spectra of the isolated product (LA). (n.d.). ResearchGate. Retrieved from [Link]
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Regan, M. S., et al. (2020). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Levulinic acid. Retrieved from [Link]
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Axios Research. (n.d.). This compound - CAS - 1391051-93-6. Retrieved from [Link]
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Levulinic acid biorefinery in a life cycle perspective. (2024). iris.unina.it. Retrieved from [Link]
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New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. (2018). MDPI. Retrieved from [Link]
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PubChem. (n.d.). Levulinic Acid. Retrieved from [Link]
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Production of Levulinic Acid from Cellulose and Cellulosic Biomass in Different Catalytic Systems. (2022). MDPI. Retrieved from [Link]
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Kinetic Study of Levulinic Acid from Spirulina platensis Residue. (2022). PubMed. Retrieved from [Link]
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Troubleshooting and optimizing lab experiments. (2022). YouTube. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-oxo- (CAS 123-76-2). Retrieved from [Link]
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4-Oxopentanoic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass.com. Retrieved from [Link]
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How To Properly Store Your Radiolabeled Compounds. (n.d.). Moravek. Retrieved from [Link]
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NIST. (n.d.). Pentanoic acid, 4-oxo-. Retrieved from [Link]
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¹H-NMR (A) and ¹³C-NMR (B) of levulinic acid. Insert: the chemical... (n.d.). ResearchGate. Retrieved from [Link]
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How is levulinic acid analyzed and detected? (2025). Koyon. Retrieved from [Link]
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When a carboxylic acid is dissolved in isotopically labeled wa... (n.d.). Pearson+. Retrieved from [Link]
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HPLC Separation of Levulinic acid and Sorbic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Levulinic Acid Is a Key Strategic Chemical from Biomass. (2022). MDPI. Retrieved from [Link]
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Investigation of Extraction of 4-Oxopentanoic Acid by N,N-Dioctyloctan-1-amine in Six Different Diluents: Equilibrium Study. (2025). ResearchGate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Incorporation of 13C Tracers
Welcome to the technical support center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor incorporation of ¹³C tracers in metabolomics and metabolic flux analysis studies.
Introduction: Why Is My ¹³C Enrichment Low?
Low or undetectable ¹³C enrichment in your target metabolites is a frequent yet solvable challenge in tracer experiments.[1] This issue can stem from a variety of factors, ranging from the initial experimental design to the final sample processing steps. Effective troubleshooting requires a systematic approach to identify the root cause. This guide provides a logical, question-based framework to pinpoint the source of the problem and offers detailed protocols to rectify it.
The core principle of a successful tracer experiment is to ensure that the ¹³C-labeled substrate is efficiently taken up by the cells and metabolized through the pathways of interest, leading to a detectable and meaningful enrichment in downstream metabolites.[2][3][4] When this doesn't happen, the resulting data can be misleading or unusable for flux analysis.[1][5]
Part 1: Initial Diagnosis - Key Questions to Ask
Before diving into complex protocols, start by answering these fundamental questions about your experiment. The answers will often point you toward the most likely source of the problem.
Question 1: Is Your Tracer Getting Into the Cells?
Inefficient uptake of the ¹³C tracer is a primary suspect for poor labeling.[1]
-
Did you verify the tracer's purity and stability?
-
Is the tracer concentration in the medium optimal?
-
Causality: Insufficient tracer concentration can lead to rapid depletion by the cells, especially in cultures with high metabolic activity.[8] Conversely, excessively high concentrations might be toxic or alter normal metabolism.
-
-
Are there competing, unlabeled carbon sources in your medium?
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Causality: Standard culture media often contain unlabeled glucose, amino acids, and other metabolites.[9] Sera, like Fetal Bovine Serum (FBS), are a significant source of these competing molecules.[8] These unlabeled compounds will dilute the ¹³C tracer, leading to lower enrichment in your target metabolites.[10]
-
Question 2: Is Your Labeling Time Sufficient to Reach Isotopic Steady State?
Achieving isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is critical for many metabolic flux analysis (MFA) models.[1]
-
How does your labeling time compare to the cell doubling time?
-
Causality: For many metabolites, approaching a pseudo-steady-state labeling requires an incubation time that equals or exceeds the cell population doubling time.[8] Pathways with slow turnover rates, like those involved in the synthesis of complex molecules such as UDP-GlcNAc, may require even longer labeling periods.[8]
-
-
Have you considered the turnover rates of different metabolite pools?
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Causality: Different metabolic pathways have vastly different kinetics. Glycolytic intermediates may reach a steady state within minutes, while TCA cycle intermediates can take several hours. Amino acid pools can be particularly slow to label if there's significant exchange with unlabeled amino acids in the medium.
-
Question 3: Are Your Cells Healthy and Metabolically Active?
The metabolic state of your cells directly impacts tracer uptake and metabolism.
-
What was the cell confluence at the time of harvest?
-
Causality: It is generally recommended to harvest cells at 70-90% confluence.[8] Overly confluent or sparse cultures can exhibit altered metabolic phenotypes, which may affect tracer incorporation.
-
-
Have you checked for nutrient depletion in the spent medium?
-
Causality: Depletion of the tracer (e.g., ¹³C-glucose) or other essential nutrients (e.g., glutamine) before the end of the experiment will force cells to alter their metabolism, confounding the interpretation of labeling patterns.[8]
-
Question 4: Is Your Sample Handling and Extraction Preserving the In Vivo Metabolic State?
Metabolism is a rapid process, and improper sample handling can drastically alter metabolite levels and labeling patterns.[11]
-
How quickly are you quenching metabolic activity?
-
Is your extraction method suitable for your target metabolites?
Part 2: Troubleshooting Workflows & Protocols
Based on your answers to the initial diagnostic questions, follow the relevant workflow(s) below.
Workflow 1: Verifying Tracer and Media Integrity
This workflow addresses issues related to the tracer itself and the culture medium.
Diagram: Tracer & Media Verification Workflow
Caption: A stepwise process to ensure tracer and media are not the source of poor labeling.
Protocol 2.1.1: Assessing Tracer Purity
-
Source Verification: Always obtain tracers from reputable suppliers that provide a certificate of analysis detailing chemical and isotopic purity.[6]
-
LC-MS Analysis:
-
Prepare a standard solution of the ¹³C tracer in a suitable solvent.
-
Analyze the solution using high-resolution mass spectrometry to confirm the mass of the labeled compound and to check for the presence of unlabeled counterparts or other contaminants.
-
The isotopic purity should ideally be >99%.[14]
-
Protocol 2.1.2: Optimizing Culture Medium
-
Use Dialyzed FBS: If your experiment requires serum, use dialyzed Fetal Bovine Serum (dFBS). The dialysis process removes small molecule metabolites, including unlabeled glucose and amino acids, that would otherwise compete with your tracer.[8]
-
Formulate Custom Medium: For maximal control, prepare a custom medium from basal formulations (e.g., DMEM, RPMI 1640) that lack the nutrient you intend to use as a tracer.[8][15]
-
Example: For a ¹³C-glucose tracing experiment, use glucose-free DMEM supplemented with your ¹³C-glucose tracer at the desired concentration (e.g., 11 mM).[8]
-
-
Analyze Spent Medium: Before and after your experiment, analyze the culture medium for key nutrients (e.g., glucose, glutamine) and metabolic byproducts (e.g., lactate). This helps determine optimal cell seeding densities and ensures that nutrients are not depleted prematurely.[8]
Table 1: Comparison of Serum Types for Tracer Studies
| Serum Type | Key Characteristics | Impact on ¹³C Labeling | Recommendation |
| Standard FBS | Contains endogenous unlabeled glucose, amino acids, etc. | High potential for isotopic dilution, leading to low enrichment.[8] | Not recommended for most tracer studies. |
| Dialyzed FBS | Growth factors retained, small molecule metabolites removed. | Minimizes isotopic dilution from serum components.[8] | Recommended when serum is required. |
| Serum-Free | No exogenous unlabeled metabolites. | Provides the cleanest background for labeling. | Ideal, if cell line viability and phenotype are maintained. |
Workflow 2: Optimizing Labeling Duration
This workflow helps determine the appropriate time needed to achieve isotopic steady state.
Diagram: Labeling Duration Optimization Workflow
Caption: A generalized procedure for rapid quenching and metabolite extraction.
Protocol 2.3.1: Rapid Quenching and Extraction for Adherent Cells
This protocol is adapted from established methods to ensure the rapid cessation of metabolic activity. [12][16][17]
-
Preparation: Prepare an ice-cold quenching solution (e.g., 60:40 v/v methanol:aqueous ammonium hydrogen carbonate solution at -48°C) and an extraction solvent (e.g., 80% methanol at -80°C). [16]Place a metal block or tray on dry ice.
-
Medium Removal: Remove the culture dish from the incubator and place it on the pre-chilled metal block. Immediately aspirate the culture medium.
-
Quenching: Add the ice-cold quenching solution to the plate to cover the cell monolayer. This step should be performed as quickly as possible to arrest metabolism. [13]4. Cell Lysis and Extraction:
-
Aspirate the quenching solution.
-
Add the pre-chilled extraction solvent to the plate.
-
Use a cell scraper to scrape the cells into the solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) at 4°C.
-
-
Sample Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. Store immediately at -80°C.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a mixture of different ¹³C tracers in one experiment? A: Yes, using mixtures of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, can be a powerful strategy. [18]This approach can provide more comprehensive labeling across different pathways and improve the precision of flux estimations for central carbon metabolism. [18][19]However, the experimental design and data analysis become more complex.
Q2: My target metabolite is showing no enrichment, but upstream metabolites are labeled. What's wrong? A: This suggests a bottleneck or a branch point in the metabolic pathway.
-
Slow Flux: The flux through the reaction connecting the labeled upstream metabolite and the unlabeled target metabolite may be very low under your experimental conditions.
-
Pathway Branching: The labeled carbon may be diverted into a different, more active pathway.
-
Dilution from Other Sources: The target metabolite pool might be heavily diluted by contributions from other, unlabeled sources (e.g., uptake from the medium or breakdown of macromolecules).
Q3: How do I correct for the natural abundance of ¹³C in my samples? A: All carbon-containing molecules have a natural ¹³C abundance of approximately 1.1%. [10]This background must be corrected for to accurately determine the enrichment from your tracer. This is typically done computationally using algorithms that account for the natural isotopic distribution of all elements in the metabolite. Several software packages are available for this purpose. [7] Q4: What is the best single tracer to use for general central carbon metabolism? A: The choice of the optimal tracer is highly dependent on the specific pathways you want to investigate. [2][19][20]For a general overview, [1,2-¹³C₂]glucose has been shown to provide precise estimates for glycolysis and the pentose phosphate pathway. [19]For analyzing the TCA cycle, [U-¹³C₅]glutamine is often the preferred choice. [19]Combining tracers often yields the most informative data. [18]
References
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Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. PubMed. Available at: [Link]
-
Beyß, M., Parra-Peña, V. D., Ramirez-Malule, H., & Nöh, K. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 685323. Available at: [Link]
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Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available at: [Link]
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Beyß, M., Parra-Peña, V. D., Ramirez-Malule, H., & Nöh, K. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. PMC. Available at: [Link]
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Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ACS Publications. Available at: [Link]
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13C metabolic flux analysis: Optimal design of isotopic labeling experiments. ScienceDirect. Available at: [Link]
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Sellick, C. A., Hansen, R., Stephens, G., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols, 6(8), 1241–1249. Available at: [Link]
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Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. RSC Publishing. Available at: [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. Available at: [Link]
-
Lorkiewicz, P. K., & Higashi, R. M. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PMC. Available at: [Link]
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Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. Available at: [Link]
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Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Available at: [Link]
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Crown, S. B., Ahn, W. S., & Antoniewicz, M. R. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Available at: [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. ResearchGate. Available at: [Link]
-
Le, A., & Antoniewicz, M. R. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. PMC. Available at: [Link]
-
Antoniewicz, M. R. (2013). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. NIH. Available at: [Link]
-
Kiefer, P., Nicolas, C., Letisse, F., & Portais, J. C. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. PMC. Available at: [Link]
-
HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. PMC. Available at: [Link]
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13C-based metabolic flux analysis. ResearchGate. Available at: [Link]
-
Antoniewicz, M. R. (2015). Publishing 13C metabolic flux analysis studies: A review and future perspectives. PMC. Available at: [Link]
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13C metabolic flux analysis in cell line and bioprocess development. ScienceDirect. Available at: [Link]
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Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Available at: [Link]
-
Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PMC. Available at: [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]
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13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ResearchGate. Available at: [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. Available at: [Link]
-
Profiling the metabolism of human cells by deep 13C labeling. PMC. Available at: [Link]
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ISOTOPE LABELING. ResearchGate. Available at: [Link]
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Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Frontiers. Available at: [Link]
-
Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Oxford Academic. Available at: [Link]
-
and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Nature. Available at: [Link]
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Technical Support Center: Refinement of 4-Oxopentanoic-13C3 Acid Extraction Protocols
Welcome to the technical support center for the extraction of 4-Oxopentanoic-13C3 Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining extraction methodologies. As a stable isotope-labeled (SIL) analog of levulinic acid, this compound is a critical internal standard for quantitative mass spectrometry assays. Its accurate recovery is paramount for reliable data. This document moves beyond basic protocols to address the specific challenges and nuances you may encounter, presented in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its chemical properties important for extraction?
A1: this compound is the stable isotope-labeled form of 4-oxopentanoic acid, commonly known as levulinic acid.[1] The three 13C isotopes increase its molecular weight, allowing it to be distinguished from the endogenous (unlabeled) levulinic acid by a mass spectrometer.[2] For the purposes of extraction, its chemical properties are virtually identical to those of unlabeled levulinic acid.[3] It is a polar organic keto acid, highly soluble in water and other polar solvents.[3][4] Its carboxylic acid group has a pKa of approximately 4.6.[5] This pKa value is the most critical parameter for its extraction, as the molecule's charge state—and therefore its solubility in organic vs. aqueous phases—is dictated by the pH of the solution.
Q2: What are the primary methods for extracting this compound?
A2: The two most common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). For this compound, this requires acidifying the aqueous sample to neutralize the carboxylic acid group, making it more soluble in the organic phase.[6][7]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a different solvent. SPE is particularly useful for cleaning up complex matrices like plasma or fecal extracts and can be more easily automated.[8][9]
Q3: Which extraction method, LLE or SPE, is better for my sample type?
A3: The choice depends on sample complexity, required throughput, and the downstream analytical method.
-
Choose LLE for: Simpler aqueous matrices (e.g., biomass hydrolysate, reaction mixtures), situations where cost is a primary concern, and when developing a method quickly. It is highly effective but can be labor-intensive and prone to emulsion formation with complex samples.[10][11]
-
Choose SPE for: Complex biological matrices (e.g., plasma, urine, tissue homogenates, fecal extracts), samples requiring high cleanup to remove interferences, and high-throughput automated workflows.[8][12] While initial method development can be more involved, SPE often provides cleaner extracts and better reproducibility.[9]
Q4: Is derivatization necessary for the analysis of this compound after extraction?
A4: It depends on your analytical instrument.
-
For Gas Chromatography (GC): Yes, derivatization is almost always required. Carboxylic acids are polar and have low volatility, leading to poor peak shape (tailing) and thermal degradation in the GC inlet.[13] Silylation (e.g., using BSTFA) or methylation are common techniques to increase volatility and improve chromatographic performance.[13][14]
-
For Liquid Chromatography (LC): Derivatization is typically not necessary. Reversed-phase LC is well-suited for analyzing organic acids directly, though careful mobile phase selection (e.g., using an acidic modifier like formic acid) is crucial to ensure good peak shape.[15]
Troubleshooting Guide: Common Extraction Problems
Issue 1: Low Analyte Recovery
Q: My recovery of this compound is consistently low. What are the likely causes and solutions?
A: Low recovery is the most common issue and can stem from several factors related to pH, solvent choice, or procedural steps.
-
The Chemistry: For this compound to be extracted from an aqueous solution into an organic solvent (LLE) or retained on a non-polar SPE sorbent (like C18), its carboxylic acid group must be in its neutral, protonated form (-COOH). If the pH of the sample is above its pKa (~4.6), the group will be deprotonated (-COO-), making the molecule a charged salt that is highly water-soluble and will not partition into the organic phase or retain on the sorbent.[7][16]
-
The Solution: Always adjust the pH of your aqueous sample to be at least 2 pH units below the pKa. A target pH of ≤ 2.5 is recommended. Use a strong acid like HCl or H2SO4 for this adjustment. Verify the pH with a meter or pH paper.
-
The Chemistry: The choice of organic solvent dictates the partition coefficient (Kd)—the ratio of the analyte's concentration in the organic phase to the aqueous phase at equilibrium. A higher Kd means more efficient extraction. While this compound is an organic acid, its ketone group and short carbon chain give it significant polarity.
-
The Solution: Avoid non-polar solvents like hexane, which show poor affinity for this analyte.[10] Use more polar, water-immiscible solvents. The table below summarizes suitable options. For maximum efficiency, perform the extraction 2-3 times with fresh solvent and combine the organic extracts.
| Solvent | Type | Distribution Coefficient (Kd) for Levulinic Acid | Rationale & Citation |
| 2-Methyltetrahydrofuran (MTHF) | Ether (Green Solvent) | High (1.3 - 1.6) | Excellent affinity and can be derived from levulinic acid itself.[10][17] |
| Methyl Isobutyl Ketone (MIBK) | Ketone | High | Shows high partitioning for levulinic acid.[18][19] |
| Ethyl Acetate | Ester | Moderate-High | A common and effective extraction solvent for moderately polar organic acids. |
| Dichloromethane (DCM) | Halogenated | High | Very effective but carries health and environmental concerns.[19] |
| n-Butanol / 1-Octanol | Alcohol | High | Highly effective but has some miscibility with water, which can complicate phase separation.[20] |
-
The Problem: Particularly with biological samples containing proteins and lipids, vigorous shaking can create a stable emulsion between the aqueous and organic layers, making separation impossible and trapping your analyte in the interfacial layer.[11]
-
The Solution:
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times for a longer period.
-
Breaking an Emulsion: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or centrifuging the sample at low speed.[21]
-
-
The Problem: The analyte has been successfully retained on the SPE sorbent, but the elution solvent is not strong enough to release it completely.
-
The Solution: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For a reversed-phase (e.g., C18) sorbent, where retention is based on hydrophobic interactions, a polar, water-miscible organic solvent is needed.
-
Start with methanol or acetonitrile.
-
If recovery is still low, add a small percentage (1-2%) of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to the elution solvent. For an acidic analyte like this, an acidic modifier can help ensure it remains protonated, while a basic modifier can ionize it, disrupting interaction with residual silanols on the sorbent and improving elution.
-
Issue 2: Poor Reproducibility / High Variability (%RSD)
Q: My recovery is acceptable on average, but my results are highly variable between replicates. Why?
A: High variability often points to inconsistencies in manual procedures.
-
Inconsistent pH Adjustment: Small variations in pH around the pKa can cause large swings in extraction efficiency. Use a calibrated pH meter and ensure thorough mixing after adding acid.
-
Variable Extraction Time/Mixing: Ensure that vortexing or shaking time and intensity are identical for all samples. For manual LLE, use a consistent number of inversions.
-
Solvent Evaporation: If you are evaporating the organic solvent to concentrate the extract, inconsistencies in the process can lead to variable loss of the semi-volatile analyte. Use a gentle nitrogen stream and a controlled temperature. Do not evaporate to complete dryness; leave a small residual volume and reconstitute.
-
Inconsistent SPE Flow Rate: A flow rate that is too fast during sample loading can lead to breakthrough (analyte failing to bind). A flow rate that is too fast during elution can lead to channeling and incomplete recovery. Use a vacuum manifold with controlled settings or an automated system for consistency.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from an Aqueous Matrix
This protocol is designed for the extraction of this compound from a simple aqueous sample, such as a buffer solution or biomass hydrolysate.
-
Sample Preparation: Transfer 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Acidification: Add 50 µL of concentrated HCl (or an appropriate amount of 6M HCl) to the sample. Vortex briefly. Confirm the pH is ≤ 2.5 using pH paper or a micro-pH probe.
-
First Extraction: Add 3.0 mL of 2-Methyltetrahydrofuran (MTHF). Cap the tube and vortex for 2 minutes.
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to achieve a clean separation of the two phases.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean glass tube using a glass Pasteur pipette. Be careful not to disturb the aqueous layer.
-
Second Extraction: Add another 3.0 mL of MTHF to the original sample tube. Repeat steps 3-5, combining the second organic extract with the first.
-
Drying & Concentration: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water. Transfer the dried extract to a new tube and evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS or derivatization agent for GC-MS).
Protocol 2: Robust Solid-Phase Extraction (SPE) from a Biological Matrix (e.g., Plasma)
This protocol uses a mixed-mode polymer-based SPE cartridge, which is effective for cleaning up complex samples.
-
Sample Pre-treatment: To 500 µL of plasma, add 1.5 mL of 2% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa or equivalent) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.[8][12]
-
Sample Loading: Load the supernatant from the pre-treated sample (step 1) onto the conditioned SPE cartridge. Apply a gentle vacuum to achieve a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1.0 mL of methanol containing 2% formic acid. Collect the eluate in a clean glass tube.
-
Concentration & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of a suitable solvent for analysis.
Workflow Visualizations
References
-
Aidic. (n.d.). Comparison of Extraction Solvents in the Recovery of Levulinic Acid from Biomass Hydrolysate Using a Group Contribution Method. Retrieved from [Link]
-
Silva, T. H., et al. (2022). Solvent screening for liquid-liquid extraction of levulinic acid from aqueous medium. Separation Science and Technology, 57(10). Retrieved from [Link]
-
Taylor & Francis Online. (2022, July 3). Solvent screening for liquid-liquid extraction of levulinic acid from aqueous medium. Retrieved from [Link]
-
ACS Engineering Au. (2025, June 5). Solvent Extraction of Levulinic Acid from Its Aqueous Solution: A Monte Carlo Simulation Study. Retrieved from [Link]
-
MDPI. (2024, September 16). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024, October 14). (PDF) Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Retrieved from [Link]
-
Organic Syntheses. (n.d.). levulinic acid. Retrieved from [Link]
-
MDPI. (2022, April 11). Reaction Extraction of Levulinic Acid and Formic Acid from Cellulose Deep Hydrolyzate. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of levulinic acid (LA) from water with... | Download Table. Retrieved from [Link]
-
Angene. (n.d.). This compound (>90%)(CAS# 1391051-93-6). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A review of the methods for levulinic acid separation and extraction. Retrieved from [Link]
-
International Labmate. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
Wikipedia. (n.d.). Levulinic acid. Retrieved from [Link]
-
Axios Research. (n.d.). This compound - CAS - 1391051-93-6. Retrieved from [Link]
-
PubChem. (n.d.). Levulinic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Investigation of Extraction of 4-Oxopentanoic Acid by N,N-Dioctyloctan-1-amine in Six Different Diluents: Equilibrium Study | Request PDF. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. Retrieved from [Link]
-
YouTube. (2018, October 26). Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222. Retrieved from [Link]
-
Celignis. (n.d.). Analysis of Levulinic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Oxopentanoic acid (FDB003296). Retrieved from [Link]
-
ChemBK. (n.d.). 4-Oxopentanoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-oxo- (CAS 123-76-2). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
OUCI. (n.d.). Theoretical and Experimental Studies on Extraction of Carboxylic Acids from Aqueous Solution Using Ionic Liquids. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 4-oxo-. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 4-Oxopentanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
Sources
- 1. usbio.net [usbio.net]
- 2. angenesci.com [angenesci.com]
- 3. Levulinic acid - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
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- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical and Experimental Studies on Extraction of Carboxylic Acids from Aqueous Solution Using Ionic Liquids [ouci.dntb.gov.ua]
- 21. reddit.com [reddit.com]
Technical Support Center: 13C Metabolic Flux Analysis
Correcting for Natural Isotope Abundance in 13C MFA
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical step of correcting for natural isotope abundance in 13C Metabolic Flux Analysis (MFA). Accurate correction is paramount for obtaining reliable metabolic flux data.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it a problem in 13C MFA?
A: All elements with stable isotopes exist in nature as a mixture of these isotopes in relatively constant proportions. For carbon, the two stable isotopes are ¹²C and ¹³C, with natural abundances of approximately 98.9% and 1.1%, respectively[1]. In a 13C labeling experiment, we introduce a substrate highly enriched in ¹³C to trace its path through metabolic networks. However, the mass spectrometers used to measure metabolite labeling patterns cannot distinguish between a ¹³C atom that originated from the labeled tracer and a ¹³C atom that was already naturally present in the molecule[2]. This inherent presence of natural ¹³C isotopes in all carbon-containing metabolites can artificially inflate the measured mass isotopomer distributions (MIDs), leading to inaccurate flux calculations if not properly corrected[1][3].
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains. For a carbon-containing metabolite, the different mass isotopomers are designated as M+0, M+1, M+2, etc., where M+0 is the monoisotopic peak (containing only ¹²C), M+1 contains one ¹³C atom, M+2 contains two ¹³C atoms, and so on. The Mass Isotopomer Distribution (MID) is the vector of the fractional abundances of all mass isotopomers of a given metabolite[1]. For example, for a 3-carbon metabolite, the MID would be the set of fractional abundances for M+0, M+1, M+2, and M+3.
Q3: How does the correction for natural isotope abundance work in principle?
A: The correction process aims to mathematically remove the contribution of naturally abundant isotopes from the measured MIDs to reveal the true enrichment from the ¹³C-labeled tracer[2]. This is typically achieved using a correction matrix based on the binomial distribution of natural isotopes for each element in the metabolite and its derivatization agent (if any)[2][4]. The measured (uncorrected) MID is then multiplied by the inverse of this correction matrix to obtain the corrected MID, which represents the theoretical MID that would be observed if no natural ¹³C existed[2].
Q4: What information is needed to perform the correction?
A: To perform an accurate correction, you need the following information:
-
The elemental composition of the metabolite: The number of carbon, hydrogen, oxygen, nitrogen, and other atoms in the metabolite of interest.
-
The elemental composition of the derivatizing agent (if used): For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to make them volatile. The atoms introduced by the derivatizing agent also have natural isotopes that must be accounted for[3][4].
-
The natural abundance of all stable isotopes: These are well-established physical constants.
Q5: Are there software tools available to perform this correction?
A: Yes, several software packages are available to automate the correction for natural isotope abundance. Some popular options include:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software that can perform both steady-state and isotopically non-stationary MFA and includes routines for natural abundance correction[5][6][7][8][9].
-
IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural isotope abundance and tracer impurity[10][11].
-
METRAN: A software for 13C-MFA that utilizes the Elementary Metabolite Units (EMU) framework and includes correction capabilities[12][13].
-
AccuCor2: An R-based tool designed for correcting dual-isotope tracer data (e.g., ¹³C-¹⁵N) for natural abundance[14].
Many of these software packages can automatically perform the correction if the elemental composition of the metabolites and derivatives are provided[9].
Troubleshooting Guide
Q: My corrected MIDs contain negative values. What does this mean and how can I fix it?
A: The presence of negative values in the corrected MID is a common issue and typically indicates one of the following problems:
-
Incorrect Elemental Formula: The most frequent cause is an error in the elemental formula of the metabolite or its derivative. Even a small error, such as a single incorrect carbon or silicon atom, can lead to an inaccurate correction matrix and result in negative values.
-
Troubleshooting Steps:
-
Double-check the chemical formula of your metabolite.
-
Verify the exact chemical structure and formula of the derivatizing agent used. For example, the commonly used TBDMS (tert-butyldimethylsilyl) derivative adds Si, C, and H atoms.
-
Ensure your software is using the correct formulas for both the metabolite and the derivative.
-
-
-
Measurement Noise and Low Signal Intensity: For mass isotopomers with very low abundance, the signal-to-noise ratio can be poor. Random noise can lead to an underestimation of the peak intensity, which, after correction, can result in a negative value[2].
-
Troubleshooting Steps:
-
Review the raw mass spectra for the affected metabolite. Check for clear, well-defined peaks.
-
If the signal is weak, consider optimizing your sample preparation or mass spectrometry methods to increase the signal intensity.
-
Some software allows for setting a threshold for low-abundance isotopomers, treating them as zero to avoid the propagation of noise.
-
-
-
Interfering Peaks: Co-eluting compounds with overlapping mass spectra can interfere with the accurate measurement of your target metabolite's MID, leading to distorted distributions and negative values upon correction.
-
Troubleshooting Steps:
-
Examine the chromatography to ensure a single, sharp peak for your metabolite of interest.
-
If co-elution is suspected, optimize your chromatographic method to improve separation.
-
Utilize high-resolution mass spectrometry to distinguish between your target metabolite and interfering compounds based on their exact mass[15].
-
-
Q: The sum of my corrected fractional abundances is not equal to 1. Why is this happening?
A: This issue often arises from similar root causes as negative values in the corrected MIDs.
-
Incorrect Correction Matrix: An inaccurate elemental formula will lead to an incorrect correction matrix, which can cause the sum of the corrected MIDs to deviate from 1.
-
Troubleshooting Steps: As above, meticulously verify the elemental composition of your metabolite and any derivatives.
-
-
Inconsistent Data Integration: If the peaks for different mass isotopomers are not integrated consistently, the initial uncorrected MID will be inaccurate, leading to errors in the corrected distribution.
-
Troubleshooting Steps:
-
Manually inspect the peak integration for all mass isotopomers of a given metabolite in your raw data.
-
Ensure that the integration boundaries are consistent across all isotopomer peaks.
-
Adjust integration parameters in your data processing software if necessary.
-
-
Q: How can I validate that my natural isotope abundance correction is accurate?
A: Validation is a critical step to ensure the reliability of your 13C MFA results. Here are some methods to validate your correction:
-
Analyze an Unlabeled Standard: The most direct way to validate your correction method is to analyze a sample of the unlabeled metabolite (a chemical standard). The corrected MID of an unlabeled standard should theoretically be 100% M+0 and 0% for all other mass isotopomers.
-
Protocol:
-
Prepare a sample containing the pure, unlabeled standard of your metabolite of interest.
-
Process this sample using the same derivatization and analytical methods as your experimental samples.
-
Apply your natural isotope abundance correction workflow to the measured MID of the unlabeled standard.
-
The result should be close to [1, 0, 0, ...]. Small deviations can be attributed to instrument noise.
-
-
-
Use of Software with Built-in Validation: Some advanced 13C MFA software packages have built-in statistical tools to assess the goodness-of-fit of the model to the data, which can indirectly highlight issues with the correction[16]. If the model consistently fails to fit the corrected data, it may indicate a problem with the correction itself.
Experimental Workflow for Natural Isotope Abundance Correction
The following diagram illustrates a typical workflow for correcting raw mass spectrometry data for natural isotope abundance in a 13C MFA experiment.
Data Presentation: Example of Correction
The following table shows an example of a measured (uncorrected) MID for a hypothetical 3-carbon metabolite and the corresponding corrected MID after accounting for natural isotope abundance.
| Mass Isotopomer | Uncorrected MID | Corrected MID |
| M+0 | 0.450 | 0.500 |
| M+1 | 0.350 | 0.300 |
| M+2 | 0.150 | 0.150 |
| M+3 | 0.050 | 0.050 |
Logical Relationship Diagram
This diagram illustrates the logical relationship between the observed data, the correction process, and the final interpretation in 13C MFA.
References
-
Wahl, S. A., Dauner, M., & Wiechert, W. (2004). The importance of accurately correcting for the natural abundance of stable isotopes. Biotechnology and Bioengineering, 85(3), 259-268. [Link]
-
Niedenführ, S., ten Pierick, A., van Dam, P. T. N., Suarez‐Mendez, C. A., Nöh, K., & Wahl, S. A. (2016). Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics. Biotechnology and Bioengineering, 113(5), 1137-1147. [Link]
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. [Link]
-
Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]
-
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11(1), 1-13. [Link]
-
Niedenführ, S., ten Pierick, A., van Dam, P. T., Suarez-Mendez, C. A., Nöh, K., & Wahl, S. A. (2016). Natural isotope correction of MS/MS measurements for metabolomics and 13 C fluxomics. Biotechnology and Bioengineering, 113(5), 1137-1147. [Link]
-
Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software for 13C-based metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]
-
Liebermeister, W., & Klipp, E. (2006). Isotope correction of mass spectrometry profiles. Journal of Mass Spectrometry, 41(6), 747-753. [Link]
-
Heinrich, J., Jungreuthmayer, C., & Zanghellini, J. (2018). IsoCorrectoR: Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS-and high-resolution-multiple-tracer-data from stable isotope labeling experiments. Bioinformatics, 34(22), 3940-3942. [Link]
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). AccuCor: an R package for accurate correction of natural abundance in dual-isotope tracer experiments. Bioinformatics, 33(14), 2235-2237. [Link]
-
Weitzel, M., Wiechert, W., & Nöh, K. (2014). Visual workflows for 13 C-metabolic flux analysis. Bioinformatics, 30(24), 3563-3571. [Link]
-
Heinrich, J. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Publikationsserver der Universität Regensburg. [Link]
-
Weitzel, M., Nöh, K., Dalman, T., & Wiechert, W. (2013). Overview scheme of typical steps within the 13C-MFA workflow and... ResearchGate. [Link]
-
Rahim, M., Ragavan, M., Deja, S., Burgess, S. C., & Young, J. D. (2022). INCA 2.0: A tool for integrated, dynamic modeling of NMR-and MS-based isotopomer measurements and rigorous metabolic flux analysis. Metabolic Engineering, 70, 136-147. [Link]
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis reveals redirection of central carbon metabolism in Pichia anomala. BMC systems biology, 3(1), 1-14. [Link]
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1336. [Link]
-
Moseley, H. N. B. (2010). Validation of the multi-isotope natural abundance correction algorithm... ResearchGate. [Link]
-
Rahim, M., Ragavan, M., Deja, S., Burgess, S. C., & Young, J. D. (2022). INCA: A computational platform for isotopically non-stationary metabolic flux analysis. Metabolic Engineering, 70, 136-147. [Link]
-
Lu, W., & Rabinowitz, J. D. (2016). Metabolomics and isotope tracing. Cell, 166(5), 1082-1095. [Link]
-
Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 34-42. [Link]
-
Rahim, M., Ragavan, M., Deja, S., Burgess, S. C., & Young, J. D. (2022). INCA 2.0: A tool for integrated, dynamic modeling of NMR-and MS-based isotopomer measurements and rigorous metabolic flux analysis. Metabolic Engineering, 70, 136-147. [Link]
-
Young, J. D. (2014). User Manual for INCA. [Link]
-
Crown, S. B., Ahn, C. S., & Antoniewicz, M. R. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H881-H891. [Link]
-
Sauer, U. (n.d.). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]
-
Nilsson, R., & Jain, M. (2019). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLoS computational biology, 15(9), e1007335. [Link]
-
MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. [Link]
-
Sundqvist, T., Nilsson, R., & Jain, M. (2022). The basic steps in ¹³C MFA and the model selection problem... ResearchGate. [Link]
-
Murphy, M. P., & Young, J. D. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1081. [Link]
-
Antoniewicz Laboratory. (n.d.). Downloads. [Link]
Sources
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Technical Support Center: Troubleshooting Low Signal Intensity in 13C NMR
Welcome to the technical support center for 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity in their 13C NMR experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common issues, ensuring you acquire high-quality data efficiently.
The Core Challenge: Why is 13C NMR Inherently Insensitive?
Before diving into troubleshooting, it's crucial to understand the fundamental reasons behind the low sensitivity of 13C NMR. Unlike 1H NMR, several factors contribute to the inherently weak signals in 13C NMR, making it a more challenging technique.
Question: I've just started with 13C NMR, and my signal-to-noise ratio is much lower than in my 1H experiments. Why is this the case?
Answer: The low signal-to-noise (S/N) ratio in 13C NMR is a result of a combination of intrinsic properties of the carbon-13 nucleus:
-
Low Natural Abundance: The NMR-active isotope, 13C, has a natural abundance of only about 1.1%.[1][2][3] The vast majority of carbon atoms are the NMR-inactive 12C isotope. This scarcity of detectable nuclei means there are significantly fewer spins available to generate a signal compared to the nearly 100% natural abundance of protons (1H).[2][4]
-
Low Gyromagnetic Ratio: The gyromagnetic ratio (γ) of a nucleus is a fundamental constant that determines the strength of its magnetic moment and, consequently, its NMR signal intensity. The gyromagnetic ratio of 13C is approximately four times lower than that of 1H.[5][6] Since the NMR signal is proportional to the cube of the gyromagnetic ratio, this factor alone makes the 13C signal about 64 times weaker than the 1H signal.[5]
-
Long Spin-Lattice Relaxation Times (T1): Many carbon nuclei, especially non-protonated (quaternary) carbons, have very long spin-lattice relaxation times (T1).[7][8] T1 is the time constant that describes how quickly the nuclear spins return to thermal equilibrium after being excited by a radiofrequency pulse. To acquire a good signal, the experiment's repetition time (the sum of the acquisition time and a relaxation delay) should be sufficiently long to allow for near-complete relaxation. Long T1 values necessitate longer experimental times to achieve a reasonable signal-to-noise ratio.
Troubleshooting Guides & FAQs
This section provides a systematic approach to diagnosing and resolving poor signal intensity in your 13C NMR experiments.
Guide 1: Initial Checks and Sample Preparation
If you are observing weak or no signals, start with these fundamental checks.
Question: My signal is extremely weak, even after running the experiment overnight. What are the first things I should check?
Answer: Before delving into complex parameter optimization, ensure your sample preparation and basic setup are correct.
| Possible Cause | Recommended Action |
| Insufficient Sample Concentration | The signal strength is directly proportional to the molar concentration of your analyte.[9] For a standard instrument, aim for a sample concentration of at least 10-20 mg in 0.6-0.7 mL of deuterated solvent. For modern spectrometers with cryoprobes, a concentration of around 10 mM should yield a decent spectrum within a reasonable time.[9][10] |
| Improper Sample Preparation | The presence of solid particles can degrade the magnetic field homogeneity, leading to broad lines and poor signal.[11] Filter your sample through a glass wool plug in a Pasteur pipette into a clean, dry NMR tube to remove any suspended solids.[11][12] |
| Incorrect Sample Volume | Insufficient sample volume can lead to poor shimming, resulting in distorted and broad peaks.[11] Ensure the sample height is at least 4-5 cm from the bottom of a standard 5 mm NMR tube.[11] |
| Poor Magnetic Field Homogeneity (Shimming) | Poor shimming leads to broad peaks, which reduces their height and lowers the S/N ratio.[1] Re-shim the magnet, especially if the sample or temperature has been changed. |
Guide 2: Optimizing Acquisition Parameters
Fine-tuning the parameters of your NMR experiment can significantly impact signal intensity.
Question: How can I adjust my experiment's parameters to get a better signal in a reasonable amount of time?
Answer: Optimizing acquisition parameters is a balancing act between signal intensity and experimental time. Here are the key parameters to consider:
-
Number of Scans (NS): Increasing the number of scans is a straightforward way to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans. Therefore, to double the S/N ratio, you need to quadruple the number of scans. This can lead to very long experiment times, so it's often combined with other optimization techniques.
-
Relaxation Delay (D1) and Pulse Angle: For routine qualitative spectra, a shorter relaxation delay (e.g., 2.0 seconds) combined with a smaller flip angle (e.g., 30°) can improve the signal intensity over a given experiment time.[9] This is based on the Ernst angle principle, which provides the optimal flip angle for a given repetition rate. For quantitative analysis where full relaxation is necessary, longer relaxation delays (5-7 times the longest T1) are required.[13]
-
Proton Decoupling and the Nuclear Overhauser Effect (NOE): Proton decoupling during both the acquisition and relaxation delay periods can significantly enhance the signal through the Nuclear Overhauser Effect (NOE).[7][9] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[14][15] In 13C NMR, irradiating the protons can increase the 13C signal intensity by up to 200%.[7][9]
-
Acquisition Time (AQ): A longer acquisition time can lead to narrower lines and better resolution, but it also increases the total experiment time. A good compromise for many small molecules is an acquisition time of around 1-2 seconds.
Guide 3: Advanced Techniques for Signal Enhancement
When standard optimization is insufficient, advanced NMR techniques can provide a significant boost in sensitivity.
Question: I'm still struggling to see my signals, especially for quaternary carbons. Are there more advanced methods I can use?
Answer: Yes, several advanced techniques can dramatically improve signal intensity, particularly for specific types of carbons.
Polarization Transfer Experiments (DEPT and INEPT)
Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are powerful techniques that transfer polarization from the highly sensitive protons to the less sensitive 13C nuclei.[16][17]
-
How it Works: These pulse sequences use J-coupling to transfer magnetization, resulting in a significant sensitivity enhancement.[16][17] The signal enhancement is proportional to the ratio of the gyromagnetic ratios of the two nuclei, which is about a factor of 4 for 1H to 13C transfer.[18]
-
DEPT Experiments: The DEPT experiment is particularly useful as it can also provide information about the number of protons attached to each carbon. There are three common DEPT experiments:
-
DEPT-45: Shows all protonated carbons (CH, CH2, and CH3) with a positive phase.
-
DEPT-90: Only shows CH carbons.
-
DEPT-135: Shows CH and CH3 carbons with a positive phase and CH2 carbons with a negative phase.[16]
A limitation of these methods is that quaternary carbons are typically not observed.[16]
-
Caption: A systematic workflow for troubleshooting low signal-to-noise in 13C NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my quaternary carbon signals missing or very weak? A1: Quaternary carbons often have very weak signals for two main reasons:
-
Long T1 Relaxation Times: They lack directly attached protons, which are a primary source of relaxation. This means they take a long time to return to equilibrium, and if the relaxation delay (D1) is too short, their signal becomes saturated and very weak. [7][8]2. No Nuclear Overhauser Effect (NOE): The NOE, which can enhance the signal of protonated carbons by up to 200%, is absent for quaternary carbons because it relies on close proximity to protons. [7][14]Solution: To observe quaternary carbons, increase the relaxation delay (D1) or add a paramagnetic relaxation agent like Cr(acac)3. [9] Q2: Can I get a quantitative 13C NMR spectrum? A2: Yes, but it requires specific experimental conditions. For a 13C NMR spectrum to be quantitative (i.e., the peak integrals are directly proportional to the number of carbons), you must ensure complete relaxation of all nuclei between scans and suppress the variable NOE. This is typically achieved by using a long relaxation delay (at least 5 times the longest T1) and an inverse-gated decoupling pulse sequence, which turns off the proton decoupler during the relaxation delay to prevent NOE buildup. [19]The addition of a relaxation agent can significantly shorten the required relaxation delay, making quantitative experiments more feasible. [20] Q3: How much can a cryoprobe help with my 13C NMR signal? A3: A cryogenically cooled probe (cryoprobe) can significantly improve the S/N ratio by reducing thermal noise in the detector electronics. [1]This can lead to a 3 to 4-fold increase in sensitivity compared to a standard room-temperature probe, which translates to a 9 to 16-fold reduction in experiment time for the same S/N ratio.
Q4: Will increasing the magnetic field strength of the NMR spectrometer improve my 13C signal? A4: Yes, moving to a higher field spectrometer will improve your signal-to-noise ratio. The sensitivity of an NMR experiment increases with the magnetic field strength to the power of 3/2. While this provides a significant boost, it may not be sufficient to overcome severe sensitivity issues on its own.
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Use of Paramagnetic Relaxation Agents in the Characterization of Acrylic Polymers: Application of Chromium (III) Acetylacetonate and Iron (III) Acetylacetonate - Taylor & Francis Online. (n.d.). Retrieved from Taylor & Francis Online. URL: [Link]
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Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs. (2012, March 7). Retrieved from UMass Nuclear Magnetic Resonance (NMR) Labs. URL: [Link]
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Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC. (n.d.). Retrieved from National Center for Biotechnology Information. URL: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Metabolic Flux Model Validation: A Comparative Analysis of 4-Oxopentanoic-13C3 Acid and Gold-Standard Tracers
For researchers, scientists, and drug development professionals, the precise quantification of metabolic fluxes is a cornerstone of understanding cellular physiology, identifying novel therapeutic targets, and optimizing bioprocesses. 13C-Metabolic Flux Analysis (13C-MFA) is the definitive method for these quantitative assessments.[1] The selection of an isotopic tracer is a pivotal decision that directly influences the precision and accuracy of the resulting flux estimations.[2]
This guide presents an objective comparison of isotopic tracers for 13C-MFA, with a special focus on the novel, theoretical application of 4-Oxopentanoic-13C3 Acid. We will delve into its hypothetical metabolic fate and compare its potential utility against the well-established, experimentally validated gold-standard tracers: [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine. This analysis is supported by a synthesis of existing experimental data for the established tracers and a theoretically grounded pathway for this compound, providing a comprehensive framework for tracer selection in metabolic research.
The Imperative of Isotopic Tracer Selection in 13C-MFA
The core principle of 13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize this substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of 13C enrichment in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can mathematically deduce the rates (fluxes) of the metabolic reactions that produced these patterns.[1]
The choice of the 13C-labeled tracer is paramount because different tracers, and even different labeling patterns on the same molecule (isotopologues), provide varying degrees of resolution for different metabolic pathways.[2] An optimal tracer will generate unique and informative labeling patterns in key metabolites, allowing for the precise and accurate estimation of fluxes throughout the metabolic network of interest.
A Comparative Analysis of Isotopic Tracers
The effectiveness of a 13C tracer is pathway-dependent. Below is a comparative analysis of the novel this compound and the gold-standard tracers, [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine.
| Feature | This compound (Levulinic Acid-13C3) | [1,2-¹³C₂]Glucose | [U-¹³C₅]Glutamine |
| Primary Metabolic Target | TCA Cycle, Anaplerosis, Fatty Acid Metabolism (Theoretical) | Glycolysis, Pentose Phosphate Pathway (PPP) | TCA Cycle, Reductive Carboxylation |
| Point of Entry into Central Carbon Metabolism | Hypothetically as Acetyl-CoA and Propionyl-CoA | Glycolysis | TCA Cycle (via α-ketoglutarate) |
| Key Advantages | - Novel Probe: Potential to provide unique labeling patterns for the TCA cycle and anaplerotic reactions. - Dual Entry: Simultaneous introduction of labeled acetyl-CoA and propionyl-CoA could offer distinct insights into their respective metabolic fates. | - High Precision for Upper Metabolism: Considered the optimal single tracer for resolving fluxes in glycolysis and the PPP.[2] - Well-Characterized: Extensive experimental validation and established protocols. | - Superior for TCA Cycle Analysis: Provides the most precise estimates for fluxes within the TCA cycle.[2] - Probes Glutamine Metabolism: Directly traces the significant contributions of glutamine to cellular metabolism.[3] |
| Potential Limitations | - Lack of Validation: No published experimental data in mammalian cells for MFA. - Metabolic Pathway Uncertainty: The precise metabolic route in mammalian cells is not fully elucidated. - Potential Cytotoxicity: Requires experimental determination of non-toxic working concentrations. | - Lower Resolution for TCA Cycle: Less informative for TCA cycle fluxes compared to glutamine tracers.[2] | - Limited Information for Glycolysis/PPP: Does not provide significant labeling in the upper part of central carbon metabolism.[2] |
| Experimental Validation | None for MFA in mammalian cells. | Extensive. | Extensive. |
The Hypothetical Metabolism of this compound: A Novel Avenue for Flux Analysis
While not a conventional tracer, the metabolic fate of 4-oxopentanoic acid (levulinic acid) in bacteria offers a compelling theoretical framework for its application in mammalian cells. In Pseudomonas putida, levulinic acid is catabolized into two key intermediates of central carbon metabolism: acetyl-CoA and propionyl-CoA.
Assuming a similar metabolic potential in mammalian cells, this compound could serve as a unique tool to probe the TCA cycle and anaplerotic pathways. Propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids, is carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.[4] The simultaneous introduction of 13C-labeled acetyl-CoA and propionyl-CoA from a single tracer could provide novel constraints on the fluxes around these crucial metabolic nodes.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow: A Roadmap for Validation
The validation of any novel tracer requires a rigorous and systematic experimental approach. The following workflow outlines the key steps for assessing the utility of this compound in 13C-MFA.
Caption: Experimental workflow for validating a novel isotopic tracer.
Detailed Experimental Protocol (Hypothetical)
This protocol provides a step-by-step methodology for a proof-of-concept study using this compound.
1. Cell Culture and Tracer Preparation:
-
Culture mammalian cells of interest (e.g., CHO, HEK293) in a chemically defined medium to mid-exponential growth phase.
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent. The final concentration in the culture medium should be determined based on prior cytotoxicity assays, but a starting point could be in the range of 1-10 mM.
2. Isotopic Labeling:
-
Gently aspirate the existing culture medium and replace it with fresh medium containing this compound.
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This will likely require a time-course experiment (e.g., 0, 1, 4, 8, 24 hours).
3. Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
4. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Develop a targeted method to detect and quantify the mass isotopologues of key central carbon metabolism intermediates (e.g., TCA cycle intermediates, amino acids).
5. Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of 13C.
-
Determine the Mass Isotopomer Distributions (MIDs) for each measured metabolite.
-
Use a computational flux modeling software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the experimental MID data.
Conclusion and Future Directions
While this compound is not a conventional tracer for metabolic flux analysis, its theoretical metabolic fate presents an intriguing possibility for probing central carbon metabolism in a novel way. The proposed dual entry into the TCA cycle as both acetyl-CoA and propionyl-CoA could offer unique advantages for resolving specific fluxes that are challenging to measure with existing tracers.
However, the utility of this novel tracer is contingent on experimental validation. The hypothetical pathway and experimental protocol outlined in this guide provide a roadmap for researchers to explore the potential of this compound. Future studies should focus on confirming its metabolic pathway in mammalian cells, assessing its cytotoxicity, and directly comparing its performance in resolving metabolic fluxes against established tracers like [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine. Such research will be instrumental in expanding the toolkit of isotopic tracers available to the scientific community, ultimately enabling a more comprehensive and precise understanding of cellular metabolism.
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A Comparative Guide to Keto Acid Tracers in Metabolic Research: The Case for 4-Oxopentanoic-13C3 Acid
This guide provides an in-depth technical comparison of 4-Oxopentanoic-13C3 Acid with other established keto acid tracers for researchers, scientists, and drug development professionals engaged in metabolic studies. While the application of this compound as a metabolic tracer is an emerging area with limited published data, this document will explore its theoretical advantages and potential applications based on its unique biochemical properties and the well-understood principles of stable isotope tracing.
Introduction to Keto Acid Tracers in Metabolism
Stable isotope-labeled keto acids are indispensable tools in metabolic research, allowing for the precise tracking of carbon and nitrogen through central carbon metabolism and associated pathways. By introducing a "heavy" isotope, such as carbon-13 (¹³C), into a keto acid molecule, researchers can follow its metabolic fate using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This enables the quantification of metabolic fluxes—the rates of biochemical reactions—providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone.[1][2][3]
The choice of a specific keto acid tracer is dictated by the metabolic pathway under investigation. Tracers like ¹³C-labeled α-ketoglutarate and pyruvate are widely used to probe the Krebs cycle (TCA cycle) and glycolysis, respectively.[4] This guide introduces a potential new player in this field: this compound, and explores its comparative utility.
This compound: A Novel Tracer on the Horizon
4-Oxopentanoic acid, also known as levulinic acid, is a five-carbon keto acid.[5] While its primary applications have been in the production of biofuels and as a chemical intermediate, its structure suggests a unique potential as a metabolic tracer.[6][7] The commercially available this compound, with its three-carbon isotope label, offers a distinct advantage for tracing specific metabolic fates.[8][9][10]
Hypothesized Metabolic Fate and Applications
Based on its structure, this compound is hypothesized to be metabolized into key intermediates of central carbon metabolism. Its five-carbon chain is likely cleaved to yield a three-carbon unit (propionyl-CoA) and a two-carbon unit (acetyl-CoA). The ¹³C3 labeling would therefore introduce labeled propionyl-CoA into the metabolic network.
This positions this compound as a potentially powerful tool for studying:
-
Odd-chain fatty acid metabolism: The metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which enters the TCA cycle via succinyl-CoA.[11] this compound could serve as a direct precursor to labeled propionyl-CoA, allowing for the precise measurement of its contribution to anaplerosis (the replenishment of TCA cycle intermediates).
-
Amino acid catabolism: The breakdown of several amino acids, including valine, isoleucine, methionine, and threonine, also generates propionyl-CoA. This tracer could help to deconvolute the contributions of different substrates to the propionyl-CoA pool.
-
Gluconeogenesis: Propionyl-CoA is a gluconeogenic precursor. The labeled carbons from this compound can be traced into glucose, providing a measure of gluconeogenic flux from this specific precursor.[12]
The Significance of the ¹³C3 Label
The specific labeling pattern of this compound is crucial. By having three labeled carbons, it is likely that the propionyl-CoA generated will be fully labeled (¹³C3). This provides a distinct and easily traceable signature in downstream metabolites.
Comparison with Established Keto Acid Tracers
To understand the potential value of this compound, it is essential to compare it with commonly used keto acid tracers.
| Tracer | Primary Metabolic Pathway Probed | Key Insights Provided | Potential Advantages of 4-Oxopentanoic-¹³C3 Acid |
| [U-¹³C5]α-Ketoglutarate | Krebs Cycle (TCA Cycle) | TCA cycle flux, glutamine metabolism, reductive carboxylation.[4] | Provides a more direct and specific probe for propionyl-CoA metabolism, which is not directly traced by α-ketoglutarate. |
| [¹³C]Pyruvate | Glycolysis, Pyruvate Dehydrogenase (PDH) activity, Pyruvate Carboxylase (PC) activity | Entry of glucose-derived carbon into the TCA cycle, anaplerotic flux via PC.[13] | Offers a complementary view of anaplerosis from a different precursor, allowing for a more comprehensive understanding of TCA cycle dynamics. |
| [¹³C]β-Hydroxybutyrate | Ketone body metabolism, fatty acid oxidation | Utilization of ketone bodies as an energy source, contribution of fatty acid oxidation to acetyl-CoA pools.[7] | Traces a distinct metabolic pathway (propionyl-CoA) that is not addressed by β-hydroxybutyrate, which primarily labels acetyl-CoA. |
Experimental Protocols: A Theoretical Framework
While specific protocols for this compound are not yet established in the literature, a standard protocol for its use in cell culture can be extrapolated from existing methods for other ¹³C-labeled tracers.[14]
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The optimal concentration will need to be determined empirically but would likely be in the range of other keto acid tracers (e.g., 1-10 mM).
-
Incubation: Incubate the cells for a sufficient duration to allow for the tracer to be incorporated into downstream metabolites and reach a steady state of labeling. This time will vary depending on the cell type and the metabolic pathway of interest.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.
-
Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
Mass Spectrometry Analysis
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: For GC-MS analysis, derivatize the samples to increase the volatility of the metabolites.
-
Data Acquisition: Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can help to visualize the theoretical metabolic fate of this compound and the experimental workflow.
Caption: Hypothesized metabolic pathway of this compound.
Caption: A generalized experimental workflow for using a ¹³C-labeled tracer.
Conclusion and Future Perspectives
This compound represents a promising, yet largely unexplored, tool for metabolic research. Its unique structure and labeling pattern position it as a potentially powerful probe for investigating propionyl-CoA metabolism, a critical node connecting odd-chain fatty acid breakdown, amino acid catabolism, and gluconeogenesis. While direct experimental validation in peer-reviewed literature is currently lacking, the theoretical framework presented in this guide provides a solid foundation for researchers interested in exploring its applications.
Future studies are needed to empirically determine its metabolic fate in various biological systems, optimize experimental protocols for its use, and directly compare its performance against established keto acid tracers. Such research will be instrumental in validating the utility of this compound and potentially adding a valuable new instrument to the metabolic tracer toolkit.
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A Senior Application Scientist's Guide to Cross-Validation of 4-Oxopentanoic Acid Quantification using a ¹³C₃-Labeled Internal Standard
Introduction: The Pursuit of Unimpeachable Data in Bioanalysis
In the realms of drug development and clinical research, the quantitative analysis of endogenous and exogenous compounds in biological matrices is the bedrock upon which critical decisions are made. The reliability of this data is non-negotiable. 4-Oxopentanoic acid, also known as levulinic acid, is a key keto acid and a versatile platform chemical that appears in various metabolic contexts and as a product of biomass conversion.[1][2][3] Its accurate quantification in complex matrices like plasma, urine, or tissue homogenates presents a significant analytical challenge.
This guide provides an in-depth comparison and validation framework for the quantification of 4-oxopentanoic acid, championing the use of its stable isotope-labeled (SIL) analog, 4-Oxopentanoic-¹³C₃ Acid, as the internal standard (IS). We will explore the fundamental principles of Stable Isotope Dilution Analysis (SIDA), present a comprehensive protocol for method validation in line with global regulatory standards, and detail the critical process of cross-validation against an alternative analytical approach. This document is designed for the discerning researcher who understands that the quality of their results is inextricably linked to the robustness of their analytical methodology.
The Gold Standard: Why Stable Isotope Dilution Analysis (SIDA) Prevails
At the heart of high-precision quantitative mass spectrometry is the concept of the internal standard—a compound added in a known, constant amount to every sample, calibrator, and quality control (QC) sample before processing.[4][5] Its purpose is to correct for variability that can occur at any stage of the analytical workflow, from sample extraction to instrument injection and ionization.[5][6]
While various molecules can serve as an internal standard, the ideal IS is a stable isotope-labeled version of the analyte itself.[7][8] 4-Oxopentanoic-¹³C₃ Acid is the quintessential example for this application. Here’s why this approach is considered the gold standard:
-
Physicochemical Equivalence: The SIL-IS is chemically identical to the analyte, 4-oxopentanoic acid. This means it has the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's source.[9] Any physical loss of the analyte during sample preparation is mirrored by a proportional loss of the SIL-IS.
-
Correction for Matrix Effects: Biological samples are notoriously complex. Co-eluting endogenous components can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[10] Because the SIL-IS co-elutes and behaves identically in the ion source, it experiences the same matrix effect as the analyte. The ratio of the analyte signal to the IS signal remains constant, effectively nullifying the impact of the matrix and ensuring accurate quantification.[10]
-
Enhanced Precision and Accuracy: By compensating for variations in sample handling and matrix effects, SIDA methods yield superior accuracy and precision compared to methods using other types of internal standards (e.g., structural analogs) or external calibration.[7][11]
Part 1: Full Validation of a Bioanalytical Method Using 4-Oxopentanoic-¹³C₃ Acid
A bioanalytical method's journey from development to routine use is paved with a rigorous validation process. This process demonstrates that the assay is suitable for its intended purpose, providing reliable data.[12][13][14] The following protocol outlines a comprehensive validation for the quantification of 4-oxopentanoic acid in human plasma using LC-MS/MS, adhering to the principles outlined in the ICH M10 guideline, which is recognized by both the FDA and EMA.[12][13][15][16]
Experimental Protocol: LC-MS/MS Quantification of 4-Oxopentanoic Acid
1. Preparation of Stock and Working Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of 4-oxopentanoic acid in methanol.
-
IS Stock: Prepare a 1 mg/mL stock solution of 4-Oxopentanoic-¹³C₃ Acid in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the analyte working solutions to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and typically 8 non-zero concentration levels.
-
Separately, spike blank human plasma with different analyte working solutions to prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (CS, QC, or unknown), add 200 µL of the IS working solution prepared in ice-cold acetonitrile. The acetonitrile serves to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
4. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[17]
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 100Å, 3 µm, 150x2 mm) is suitable for retaining this polar organic acid.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
5. Validation Parameters and Acceptance Criteria: The method must be validated for the following parameters according to regulatory guidelines.[12][21]
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of LLOQ for the analyte and <5% for the IS. |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor CV should be ≤15%. |
| Calibration Curve | Demonstrate the relationship between instrument response and concentration. | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ). |
| Carryover | Ensure that residual analyte from a high-concentration sample does not affect the next sample. | Response in a blank sample following the highest calibrator should be <20% of LLOQ and <5% for the IS. |
| Dilution Integrity | Verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Accuracy and precision of diluted samples must be within ±15%. |
| Stability | Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Workflow for Bioanalytical Method Validation
Caption: Workflow for the full validation of a bioanalytical method.
Part 2: The Imperative of Cross-Validation
Full method validation establishes the performance characteristics of an assay under a specific set of conditions. However, in the lifecycle of a drug development program, it is often necessary to compare results generated under different circumstances. This is the role of cross-validation.[22] Regulatory bodies mandate cross-validation in several scenarios, including:
-
When two or more bioanalytical methods are used to generate data within the same study.
-
When data is generated at different laboratories or sites.
-
Following a significant change in the analytical method, such as a change in the instrument platform or critical reagent.
The objective is to ensure that the data is comparable and consistent, regardless of the method or lab used.[22][23] For this guide, we will compare our "gold standard" SIDA method with an alternative method that utilizes a structural analog as the internal standard. This comparison will powerfully illustrate the benefits of using a SIL-IS.
Alternative Method: Quantification Using a Structural Analog IS
A structural analog IS is a molecule that is chemically similar but not identical to the analyte. For 4-oxopentanoic acid, a suitable analog might be 4-oxohexanoic acid. While often more readily available and less expensive than a SIL-IS, it has a critical drawback: its physicochemical properties are not identical to the analyte. This means it may have a different chromatographic retention time, extraction recovery, and, most importantly, a different response to matrix effects.[11]
Experimental Protocol: Cross-Validation of Incurred Samples
The most meaningful way to perform cross-validation is by re-analyzing study samples, often referred to as incurred sample reanalysis (ISR).
1. Sample Selection:
-
Select a representative set of incurred samples from a clinical or non-clinical study. The number of samples should be sufficient for statistical assessment (e.g., at least 20 samples).
2. Sample Analysis:
-
Analyze the selected samples using the fully validated primary method (Method A: using 4-Oxopentanoic-¹³C₃ Acid IS).
-
Analyze the same set of samples using the alternative method (Method B: using a structural analog IS, e.g., 4-oxohexanoic acid). The validation for Method B should also be appropriate for its intended use.
3. Data Comparison and Acceptance Criteria:
-
For each sample, calculate the percent difference between the concentration obtained by Method A (Cₐ) and Method B (Cₑ).
-
Percent Difference = [(Cₑ - Cₐ) / Mean(Cₑ, Cₐ)] * 100
-
-
Acceptance Criterion: The cross-validation is considered successful if the percent difference for at least two-thirds (67%) of the samples is within ±20%.
Comparative Data: SIL-IS vs. Analog IS
The choice of internal standard directly impacts data quality. The following table summarizes the expected performance differences.
| Performance Characteristic | Method A (SIL-IS) | Method B (Analog IS) | Rationale for Difference |
| Precision (%CV) | ≤15% | Often >15%, more variable | The SIL-IS perfectly tracks and corrects for variability in sample prep and matrix effects. The analog IS does not, leading to higher data scatter.[11] |
| Accuracy (%RE) | Within ±15% | Can be biased (e.g., >±15%) | If the analog IS experiences a different degree of ion suppression/enhancement than the analyte, the final calculated concentration will be systematically biased. |
| Matrix Effect | Effectively nullified | Susceptible to differential matrix effects | The analyte and analog IS do not co-elute perfectly and have different chemical structures, leading to different responses to interfering compounds in the matrix.[10] |
| Reliability | High | Moderate to Low | The consistent analyte/IS ratio in the SIDA method provides a built-in quality check for each sample. Variability in the analog IS response can be difficult to interpret.[4] |
Example Cross-Validation Results
| Sample ID | Conc. Method A (ng/mL) | Conc. Method B (ng/mL) | Mean Conc. (ng/mL) | % Difference | Within ±20%? |
| 001 | 15.2 | 12.8 | 14.0 | -17.1% | Yes |
| 002 | 88.1 | 95.3 | 91.7 | 7.9% | Yes |
| 003 | 254.6 | 198.2 | 226.4 | -24.9% | No |
| 004 | 5.8 | 6.5 | 6.15 | 11.4% | Yes |
| 005 | 121.3 | 148.9 | 135.1 | 20.4% | No |
| ... | ... | ... | ... | ... | ... |
In a scenario like the one partially depicted above, if more than one-third of the samples show a >20% difference, the cross-validation would fail. An investigation would be required to understand the discrepancy, which would likely be attributed to the inferior performance of the analog IS in correcting for matrix effects or variable recovery in specific patient samples.
Cross-Validation Decision Logic
Caption: Decision-making workflow for the cross-validation of two analytical methods.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The quantitative data underpinning modern pharmaceutical research demands the highest standards of accuracy and precision. The use of a stable isotope-labeled internal standard, such as 4-Oxopentanoic-¹³C₃ Acid for the analysis of levulinic acid, provides a robust and reliable foundation for bioanalysis. Its ability to perfectly mimic the analyte through extraction, chromatography, and ionization makes it the superior choice for mitigating the variability and matrix effects inherent in biological samples.
Full method validation, conducted according to harmonized international guidelines, is the first critical step in establishing a trustworthy assay. However, the process does not end there. Cross-validation serves as an essential tool for ensuring data consistency across different methods, laboratories, and time points. As demonstrated, a comparison between a SIDA method and one using a structural analog often highlights the profound impact the internal standard has on data quality. By adhering to these rigorous validation and cross-validation principles, researchers can ensure the unimpeachable integrity of their data, fostering confidence in the critical decisions that drive scientific advancement.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][12][15]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][13]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][24]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][14]
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European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link][21][22]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][25]
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European Medicines Agency. (2009). Draft Guideline on validation of bioanalytical methods. [Link][23]
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SIELC Technologies. Separation of 4-Oxopentanoic acid on Newcrom R1 HPLC column. [Link][17]
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Riedel, K. et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms. Rapid Communications in Mass Spectrometry, 22(14), 2269-79. [Link][19]
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A Researcher's Guide to Confirming Metabolite Identification with ¹³C Labeling
In the landscape of metabolomics, the confident identification of metabolites stands as a persistent bottleneck. While orthogonal methods like high-resolution mass spectrometry (HRMS), tandem MS (MS/MS) spectral library matching, and retention time alignment provide crucial evidence, they often fall short of absolute certainty. Co-eluting isomers, novel metabolites, and matrix effects can lead to ambiguous or erroneous annotations. This guide, written from the perspective of a Senior Application Scientist, details the definitive method for confirming metabolite identity and tracing metabolic pathways: stable isotope labeling with Carbon-13 (¹³C).
Here, we move beyond theoretical discussions to provide a practical, in-depth comparison of ¹³C labeling against other techniques, complete with experimental workflows and the rationale behind critical steps. This is the gold standard methodology for generating irrefutable, publication-quality data for researchers, scientists, and drug development professionals.[1][2]
The Unambiguous Power of a Mass Shift: The Core Principle
The fundamental premise of ¹³C labeling is elegantly simple yet incredibly powerful. A biological system (e.g., cell culture, organism) is supplied with a nutrient or precursor that has been artificially enriched with the heavy isotope of carbon, ¹³C, in place of the naturally abundant ¹²C.[3] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into the carbon backbones of downstream metabolites.[4][5]
This incorporation results in a predictable increase in the mass of these metabolites. For each ¹²C atom replaced by a ¹³C atom, the mass of the molecule increases by approximately 1.00335 Da. By tracking these specific mass shifts using mass spectrometry, a direct biochemical link is established between the precursor and the product, thus confirming the metabolite's identity and its biosynthetic origin.[6]
Core Methodologies: Mass Spectrometry vs. NMR
Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical platforms for detecting ¹³C incorporation.
-
Mass Spectrometry (MS): This is the most common technique due to its exceptional sensitivity and compatibility with chromatographic separations (LC-MS and GC-MS).[1] MS analysis of a ¹³C-labeling experiment reveals a metabolite's mass isotopomer distribution (MID)—the fractional abundance of each isotopologue (e.g., M+0 for the unlabeled molecule, M+1 for a molecule with one ¹³C, M+2 for two, and so on).[6] This MID is a rich fingerprint of metabolic activity.
-
NMR Spectroscopy: While less sensitive than MS, NMR offers the unique advantage of providing positional information about the ¹³C label within the molecule's carbon skeleton.[7][8] This allows for the precise mapping of carbon atom transitions, which is invaluable for elucidating complex or novel metabolic pathways.[7][9] The large chemical shift dispersion and narrow singlets of ¹³C NMR spectra also reduce peak overlap, simplifying analysis of complex mixtures.[10][11]
The ¹³C Labeling Experimental Workflow
Executing a successful ¹³C labeling experiment requires careful planning and execution. The following protocol outlines the critical steps from experimental design to data interpretation.
Diagram 1: General Experimental Workflow
Caption: High-level overview of a typical ¹³C labeling experiment.
Part A: Experimental Design & Tracer Selection
Expertise & Experience: The choice of tracer is paramount and depends entirely on the pathway being interrogated. A poorly chosen tracer will yield uninformative data.
-
Select the ¹³C-Labeled Substrate: Choose a tracer that is a primary entry point into the metabolic network of interest. For typical cell culture experiments, uniformly labeled glucose ([U-¹³C]-glucose) is often used to trace carbon through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[5]
-
Determine Labeling Duration:
-
Steady-State Labeling: The system is cultured with the ¹³C tracer for a sufficient duration (often multiple cell doubling times) to ensure that the isotopic enrichment of intracellular metabolites becomes stable.[6] This is ideal for quantifying relative pathway contributions.
-
Dynamic Labeling: Samples are collected at multiple, rapid time points after the introduction of the ¹³C tracer.[12] This approach is powerful for determining metabolic fluxes and identifying pathway bottlenecks, as it measures the rate of ¹³C incorporation.[12][13]
-
| Tracer | Primary Pathways Probed |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis |
| [1,2-¹³C]-Glucose | Distinguishes Glycolysis vs. Pentose Phosphate Pathway activity |
| [U-¹³C]-Glutamine | TCA Cycle anaplerosis, amino acid metabolism, nucleotide synthesis |
| [U-¹³C]-Fatty Acids | Fatty acid oxidation (FAO), lipid metabolism |
Table 1: Common ¹³C Tracers and Their Primary Applications.
Part B: Sample Quenching and Extraction Protocol
Trustworthiness: The single most critical step for data integrity is the rapid and complete quenching of all enzymatic activity. Failure to do so will result in artifactual changes to metabolite pools and labeling patterns.
-
Prepare Quenching/Extraction Solution: Prepare a cold solution of 80:20 methanol:water (-80°C). This high concentration of organic solvent effectively denatures enzymes and ensures metabolites remain soluble.
-
Cell Culture Wash: Quickly aspirate the culture medium. Immediately wash the cells with ice-cold saline (0.9% NaCl) to remove extracellular metabolites from the ¹³C-labeled medium. Perform this step as rapidly as possible.
-
Metabolic Quenching: Immediately after washing, add the pre-chilled 80:20 methanol:water solution to the culture plate. For a standard 10 cm dish, 1 mL is sufficient. This step must be performed in under 1 second to prevent metabolic turnover.
-
Cell Lysis and Metabolite Extraction: Place the plate on dry ice for 10 minutes. Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the extract at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.
Data Interpretation: From Mass Shift to Confirmation
The analytical output from the mass spectrometer is a series of peaks for each metabolite of interest. In an unlabeled sample, a metabolite with n carbon atoms will show a primary peak at its monoisotopic mass (M+0) and a small M+1 peak due to the 1.1% natural abundance of ¹³C.
In a ¹³C-labeled sample, the story is different. If a 3-carbon metabolite like pyruvate is derived entirely from [U-¹³C]-glucose, its mass spectrum will show a near-complete disappearance of the M+0 peak and the emergence of a dominant M+3 peak, indicating all three carbons are now ¹³C. This provides definitive confirmation that the peak corresponds to pyruvate synthesized from glucose.
Diagram 2: Principle of ¹³C-Labeling for Pyruvate Identification
Caption: How ¹³C from glucose is incorporated into pyruvate, leading to a detectable mass shift.
Comparison with Orthogonal Identification Methods
While ¹³C labeling is the most definitive method, it exists within a suite of analytical strategies. The table below compares its performance to common orthogonal methods.
| Method | Principle | Confidence Level | Advantages | Limitations |
| ¹³C Labeling | Traces incorporation of heavy isotope from a known precursor to a product. | Level 1 (Highest) | Unambiguous structural and pathway confirmation.[3] Differentiates isomers. Provides flux information.[1][4] | Requires culturable system. Higher experimental cost and complexity. |
| MS/MS Spectral Library Matching | Compares the experimental fragmentation pattern to a reference library of known standards. | Level 2 (High) | High-throughput. Relatively simple data analysis. | Library coverage is incomplete. Cannot identify novel compounds. May not distinguish some isomers. |
| Accurate Mass & Formula Prediction | High-resolution MS provides a mass accurate enough to predict a unique elemental formula. | Level 3 (Medium) | Does not require standards. Can suggest novel compound formulas. | Many isomers can share the same formula. Confidence decreases with mass. |
| Retention Time (RT) Matching | Compares the chromatographic elution time of an analyte to a known standard run on the same system. | Level 4 (Low) | Simple and fast. | Highly dependent on stable chromatography. Prone to shifts. Not definitive on its own. |
Table 2: Objective Comparison of Metabolite Identification Strategies.
Advanced Application: ¹³C for Quantitative Analysis
Beyond identification, ¹³C-labeled metabolites are the gold standard for quantification. By adding a known amount of a fully ¹³C-labeled version of the metabolite of interest to a sample, it can be used as an ideal internal standard (IS) .[14][15] This ¹³C-IS co-elutes and has nearly identical ionization properties to the endogenous ¹²C-analyte, perfectly correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression.[16][17] This Isotope Dilution Mass Spectrometry (IDMS) approach provides the most accurate and precise quantification possible in metabolomics.[14]
Conclusion
For research that demands the highest level of scientific rigor, confirming metabolite identity is not optional. While orthogonal methods provide valuable clues, they are ultimately correlative. ¹³C stable isotope labeling provides direct, mechanistic proof of a metabolite's identity by demonstrating its biochemical synthesis from a known precursor. It is the only method that moves beyond annotation to true biological confirmation, enabling researchers to build metabolic models, discover novel pathways, and quantify metabolic fluxes with unparalleled confidence.[4][13]
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A Senior Application Scientist's Guide to the Comparative Analysis of 13C Labeled Substrates
For the dedicated researcher in the fields of metabolic investigation, drug discovery, and therapeutic development, the ability to trace and quantify the flux of nutrients through cellular pathways is paramount. The use of stable, non-radioactive 13C-labeled substrates has become the gold standard for these pursuits, offering a window into the intricate metabolic reprogramming that underlies both normal physiology and disease states.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of commonly utilized 13C-labeled substrates, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear comparative analysis to empower you in designing robust and insightful metabolic studies.
The Foundation: Understanding 13C Metabolic Flux Analysis (13C-MFA)
At its core, 13C-MFA is a powerful technique that involves introducing a substrate enriched with the heavy carbon isotope (13C) into a biological system.[1][2] As cells metabolize this labeled substrate, the 13C atoms are incorporated into a multitude of downstream metabolites. The specific pattern of 13C enrichment, known as the mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][5] This MID data, when coupled with a stoichiometric model of the metabolic network, allows for the precise calculation of intracellular metabolic fluxes—the rates of reactions within the cell.[3]
The selection of the 13C-labeled substrate is a critical determinant of the success and precision of a 13C-MFA experiment. Different substrates, and even different labeling patterns on the same substrate, provide unique insights into specific pathways.
Comparative Analysis of Key 13C Labeled Substrates
The choice of a 13C tracer is not a one-size-fits-all decision. It is dictated by the specific metabolic pathway under investigation. Here, we compare the most common 13C labeled substrates, highlighting their strengths and providing experimental context for their application.
13C-Labeled Glucose: The Central Hub of Carbon Metabolism
Glucose is the primary energy source for most mammalian cells, making 13C-labeled glucose the most widely used tracer for interrogating central carbon metabolism.
-
[U-13C6]-Glucose: With all six carbons labeled, this is the workhorse for obtaining a global view of glucose metabolism. It is highly effective for tracing carbon flow through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6] The uniform labeling allows for the tracking of the entire carbon backbone of glucose as it is incorporated into various downstream metabolites.
-
Position-Specific Labeled Glucose ([1,2-13C2]-Glucose, [1-13C]-Glucose, etc.): These tracers offer a more nuanced view of specific pathways.
-
[1,2-13C2]-Glucose is particularly powerful for resolving fluxes through the PPP. The release of the C1 carbon as 13CO2 in the oxidative PPP leads to distinct labeling patterns in downstream metabolites compared to glycolysis. Experimental evidence has shown that [1,2-13C2]glucose provides the most precise estimates for both glycolysis and the PPP.[1][7][8]
-
Tracers like [2-13C]glucose and [3-13C]glucose have been demonstrated to outperform the more traditionally used [1-13C]glucose in providing precise flux estimates for glycolysis and the overall network.[1][7][8]
-
Experimental Insight: The choice between uniformly and position-specific labeled glucose depends on the research question. For a broad overview of glucose utilization, [U-13C6]-glucose is ideal. However, to dissect the relative contributions of glycolysis and the PPP, a position-specific tracer like [1,2-13C2]-glucose is superior.
13C-Labeled Glutamine: A Key Anaplerotic Substrate
Glutamine is a critical nutrient for many proliferating cells, serving as a key anaplerotic substrate to replenish TCA cycle intermediates, as well as a source of nitrogen for nucleotide and amino acid biosynthesis.
-
[U-13C5]-Glutamine: This is the preferred tracer for investigating the TCA cycle.[1][7][8] It allows for the direct tracing of glutamine's entry into the TCA cycle as α-ketoglutarate. The resulting labeling patterns in TCA cycle intermediates can reveal the extent of glutaminolysis and anaplerosis. Parallel labeling experiments using both [U-13C6]-glucose and [U-13C5]-glutamine can provide a highly detailed and accurate map of central carbon metabolism.[9]
Experimental Insight: In cancer metabolism studies, [U-13C5]-glutamine is invaluable for studying the phenomenon of "glutamine addiction" and for elucidating the role of reductive carboxylation, a non-canonical pathway for lipid synthesis.
13C-Labeled Fatty Acids: Tracing Lipid Metabolism
13C-labeled fatty acids are essential for investigating fatty acid oxidation (FAO) and de novo lipogenesis.
-
[U-13C]-Palmitate/Oleate: These uniformly labeled long-chain fatty acids are used to trace their uptake, transport, and catabolism through FAO. By measuring the 13C enrichment in acylcarnitines and TCA cycle intermediates, researchers can quantify the contribution of fatty acids to cellular energy production.[10] They are also instrumental in tracking the incorporation of fatty acids into complex lipids like triglycerides and phospholipids.[11][12][13]
Experimental Insight: When studying metabolic diseases like obesity and type 2 diabetes, 13C-labeled fatty acids are critical for understanding dysregulated lipid metabolism in tissues such as the liver, skeletal muscle, and adipose tissue.
Other 13C-Labeled Substrates: Probing Specific Pathways
-
13C-Labeled Amino Acids (Leucine, Lysine, etc.): These are used to study amino acid metabolism and its contribution to various metabolic pathways.[][15] For example, 13C-labeled branched-chain amino acids (BCAAs) like leucine can be used to investigate BCAA catabolism, which is often altered in metabolic diseases.[16] They are also fundamental in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.[17]
-
13C-Labeled Pyruvate: As the end product of glycolysis, pyruvate sits at a critical metabolic node. 13C-labeled pyruvate can be used to directly probe the activity of pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA for entry into the TCA cycle, and pyruvate carboxylase (PC), an anaplerotic enzyme that converts pyruvate to oxaloacetate.[18][19]
Quantitative Comparison of Tracer Performance
The following table summarizes the optimal tracers for analyzing different metabolic pathways based on the precision of flux estimations derived from experimental data.
| Metabolic Pathway/Network | Optimal 13C Labeled Substrate(s) | Rationale |
| Glycolysis | [1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose | These tracers provide high precision in estimating the fluxes through the upper and lower parts of glycolysis.[1][7][8] |
| Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose | The specific labeling pattern allows for clear differentiation of carbon flow through the oxidative and non-oxidative branches of the PPP.[1][7][8] |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]glutamine, [U-13C6]glucose | [U-13C5]glutamine is superior for dissecting anaplerotic and cataplerotic fluxes, while [U-13C6]glucose provides a comprehensive view of glucose-derived carbon entry.[1][7][8] |
| Overall Central Carbon Metabolism | [1,2-13C2]glucose | This tracer offers the best overall precision for a comprehensive analysis of the central carbon network.[1][7][8] |
| Fatty Acid Oxidation (FAO) | [U-13C]-Palmitate/Oleate | Uniform labeling allows for tracing the entire fatty acid backbone as it is broken down into acetyl-CoA.[10] |
| Pyruvate Carboxylase vs. PDH activity | [1-13C]pyruvate, [2-13C]pyruvate | The position of the label determines whether it is lost as CO2 by PDH or incorporated into oxaloacetate by PC.[18][19] |
Experimental Workflows and Protocols
The integrity of any 13C-MFA study rests on meticulous experimental execution. Here, we provide detailed protocols for key stages of a typical experiment.
Experimental Workflow Overview
Caption: A generalized workflow for a 13C metabolic flux analysis experiment.
Protocol 1: 13C Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Media equilibration: One hour before introducing the labeled substrate, replace the growth medium with fresh medium containing 10% dialyzed fetal bovine serum (dFBS). The use of dFBS is crucial to minimize the concentration of unlabeled small molecule metabolites.
-
Label Introduction: At the start of the labeling period, aspirate the medium and quickly wash the cells once with glucose-free medium. Immediately add the pre-warmed 13C-labeled medium to the cells.
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[20]
Protocol 2: Metabolite Extraction for Mass Spectrometry
-
Quenching: To halt all metabolic activity, rapidly aspirate the labeling medium and place the culture plate on dry ice or in a freezer at -80°C.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the frozen cells.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
-
Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., MTBSTFA with 1% TBDMCS) and incubate at an elevated temperature (e.g., 70°C) to create volatile derivatives suitable for gas chromatography.[21]
-
Analysis: Analyze the derivatized sample using a GC-MS system.
Visualizing Metabolic Pathways
The following diagram illustrates the entry points and major metabolic fates of 13C-labeled glucose and glutamine in central carbon metabolism.
Caption: Entry of 13C-glucose and 13C-glutamine into central carbon metabolism.
Analytical Platforms: A Head-to-Head Comparison
The two primary analytical techniques for 13C-MFA are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each has distinct advantages and limitations.
| Feature | Mass Spectrometry (GC-MS, LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomolar to femtomolar) | Lower (micromolar to millimolar) |
| Resolution | High mass resolution | High spectral resolution |
| Information | Provides Mass Isotopomer Distribution (MID) | Provides positional isotopomer information |
| Sample Prep | More extensive, often requires derivatization (GC-MS) | Minimal, non-destructive |
| Throughput | High | Lower |
Causality in Technique Selection: The choice between MS and NMR is driven by the specific experimental goals. MS is the preferred method for high-throughput screening and for detecting low-abundance metabolites due to its superior sensitivity. NMR, while less sensitive, provides invaluable information on the specific position of 13C atoms within a molecule (isotopomer analysis), which can be crucial for resolving complex metabolic pathways.[22][23][24][25][26][27][28]
Conclusion: A Strategic Approach to 13C Tracer Selection
The successful application of 13C labeled substrates in metabolic research requires a deep understanding of the strengths and limitations of each tracer and analytical platform. This guide has provided a comparative analysis of key 13C substrates, supported by experimental evidence and practical protocols, to empower researchers to make informed decisions in their experimental design. By carefully selecting the appropriate 13C tracer and analytical method, researchers can unlock a wealth of information about the intricate workings of cellular metabolism, paving the way for new discoveries in health and disease.
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A Senior Application Scientist's Guide to Assessing and Optimizing Flux Estimate Precision with Isotopic Tracers
In the intricate world of cellular metabolism, understanding the flow of molecules—the metabolic flux—is paramount for deciphering disease mechanisms and accelerating drug development. ¹³C-Metabolic Flux Analysis (MFA) stands as the gold standard for quantifying these intracellular fluxes.[1][2] However, the precision and reliability of these estimations are not guaranteed; they are critically dependent on a well-designed experiment, most notably the choice of isotopic tracer.
This guide provides an in-depth comparison of different tracers for MFA, moving beyond a simple listing of options to explain the causality behind experimental choices. We will explore how to structure experiments for maximal precision, present supporting data from key studies, and offer a self-validating framework to ensure the trustworthiness of your findings.
Chapter 1: The Foundation: Why Tracer Selection Dictates Flux Precision
Metabolic flux analysis operates by introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system.[3] As cells metabolize this tracer, the ¹³C atoms are incorporated into downstream metabolites. Analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy then measure the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms—for each metabolite.[4][5]
The core principle is that the observed MID for a given metabolite is a direct consequence of the activities of the metabolic pathways that produced it. By fitting these measured MIDs to a computational model of the cell's metabolic network, we can infer the fluxes. The sensitivity of these MIDs to changes in pathway fluxes ultimately determines the confidence, or precision, of the flux estimates.[6] Therefore, the choice of tracer is the most critical experimental variable, as it directly dictates the labeling patterns that the entire analysis relies upon.[1][7]
Chapter 2: A Comparative Guide to Common ¹³C Tracers
The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. The ideal tracer will generate unique and informative labeling patterns for the pathways of interest. Below is a summary of findings from studies that have computationally and experimentally evaluated various tracers for central carbon metabolism.
The Causality of Tracer Selection
Why is [1,2-¹³C₂]glucose superior for the Pentose Phosphate Pathway (PPP)? When [1,2-¹³C₂]glucose enters the PPP, the oxidative branch releases the C1 carbon as ¹³CO₂, leaving the C2 carbon to label downstream intermediates. In contrast, glycolysis processes the glucose molecule intact. This differential processing creates highly distinct labeling patterns in metabolites like phosphoglycerate, allowing the model to precisely distinguish flux between the two pathways.[6] Similarly, [U-¹³C₅]glutamine is ideal for the TCA cycle because it directly feeds into the cycle as α-ketoglutarate, providing a robust source of ¹³C atoms that propagate throughout the cycle's intermediates.[1][7]
Data-Driven Tracer Performance Comparison
| Metabolic Pathway | Optimal Single Tracer(s) | Key Findings on Precision | Reference(s) |
| Glycolysis & PPP | [1,2-¹³C₂]glucose | Provides the most precise estimates for glycolysis, the pentose phosphate pathway, and the overall network. Outperforms the more commonly used [1-¹³C]glucose. | [1][6][7] |
| TCA Cycle | [U-¹³C₅]glutamine | Emerged as the preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle. | [1][6][7] |
| Overall Central Carbon | Doubly ¹³C-labeled glucoses ([1,6-¹³C]glucose, [1,2-¹³C]glucose, [5,6-¹³C]glucose) | Consistently produce the highest flux precision across the entire central carbon network. Pure tracers generally perform better than mixtures. | [8][9] |
Chapter 3: Experimental Workflow for High-Precision Flux Analysis
A rigorous and reproducible experimental protocol is the bedrock of trustworthy flux estimates. Each step must be carefully controlled to minimize variance and ensure the system reaches an isotopic steady state, a prerequisite for most MFA models.[5]
Detailed Experimental Protocol
-
Cell Culture & Media Preparation (Self-Validation Step 1):
-
Rationale: Consistency in cell culture is critical. Passage number, confluence, and growth media composition can all impact cellular metabolism.
-
Protocol:
-
Culture cells in standard growth medium to the desired confluence (typically 80-90%).
-
Prepare the tracer-containing medium. This medium should be identical to the standard growth medium in every way (e.g., glucose, glutamine concentrations) except for the substitution of the unlabeled substrate with its labeled counterpart. For example, replace standard glucose with [1,2-¹³C₂]glucose.
-
Ensure the final concentration of the tracer substrate matches the unlabeled concentration precisely to avoid inducing a metabolic shift.[5]
-
-
-
Isotopic Labeling (Self-Validation Step 2):
-
Rationale: The labeling duration must be sufficient to achieve isotopic steady state, where the isotopic enrichment of key metabolites is no longer changing over time. This duration varies by pathway.[5]
-
Protocol:
-
Aspirate the standard medium from the cultured cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled substrate.
-
Add the pre-warmed, tracer-containing medium to the cells.
-
Incubate for a predetermined duration. For cultured mammalian cells, glycolysis reaches steady state in minutes, while the TCA cycle can take hours.[5] A time-course experiment is recommended to empirically determine the optimal labeling time for your specific system.
-
-
-
Metabolite Quenching & Extraction (Self-Validation Step 3):
-
Rationale: Metabolism must be instantly halted (quenched) to capture an accurate snapshot of the metabolite labeling patterns. Inefficient quenching is a major source of error.
-
Protocol:
-
Rapidly aspirate the labeling medium.
-
Immediately add a cold quenching/extraction solvent, typically an 80:20 mixture of methanol:water, kept at -80°C.[10]
-
Incubate at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.
-
Scrape the cells in the cold solvent and transfer the slurry to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.
-
-
-
Analytical Measurement & Data Processing:
-
Rationale: The chosen analytical platform must accurately measure the mass isotopomer distributions (MIDs) of key metabolites.
-
Protocol:
-
-
Flux Estimation & Model Validation:
-
Rationale: The corrected MIDs are used to constrain the metabolic model. The model's goodness-of-fit to the data must be statistically validated.
-
Protocol:
-
Input the corrected MIDs and a defined metabolic network model into MFA software (e.g., INCA, Metran).
-
The software performs an optimization to find the set of fluxes that best reproduces the experimental data.
-
Perform a goodness-of-fit test, such as a chi-squared (χ²) test, to validate the model.[13] A statistically acceptable fit indicates that the model is a plausible representation of the biological system. If the fit is poor, the model may need to be revised.[2][14]
-
-
Chapter 4: Advanced Strategies for Maximizing Precision
While selecting the optimal single tracer is a significant step, the highest precision is often achieved through more advanced experimental designs.
Parallel Labeling Experiments
The use of multiple, distinct isotopic tracers in parallel experiments under identical conditions is a powerful strategy to enhance flux precision.[15] For example, one set of replicate cultures is fed [1,2-¹³C₂]glucose, while a parallel set is fed [U-¹³C₅]glutamine.
-
Causality: Each tracer provides complementary information. The glucose tracer robustly labels glycolysis and the PPP, while the glutamine tracer provides high-resolution data for the TCA cycle. When the MID data from both experiments are integrated into a single model, they provide much tighter constraints on the possible flux solutions than either tracer could alone, significantly reducing the confidence intervals of the estimated fluxes.[13][15]
Key Determinants of Flux Precision
The final precision of a flux estimate is a multifactorial outcome. The choice of tracer is foundational, but the analytical measurement, the completeness of the metabolic model, and the overall experimental design all play critical roles. Neglecting any one of these areas can compromise the quality of the final result.
Conclusion
Assessing and achieving high precision in metabolic flux estimates is not a matter of following a simple recipe but of understanding the causal links between experimental design and data quality. The choice of isotopic tracer is the most impactful decision a researcher can make, with specifically labeled tracers like [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine offering superior precision for distinct parts of metabolism.[1][6][7] Furthermore, employing advanced techniques such as parallel labeling experiments can constrain flux solutions to an even greater degree.[15] By integrating a carefully selected tracer with a rigorous, self-validating experimental workflow and robust computational modeling, researchers can generate high-precision flux maps that are essential for advancing our understanding of cellular physiology in health and disease.
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A Comparative Guide to the Validation of Analytical Methods for 4-Oxopentanoic Acid: The Gold Standard of Isotopic Dilution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of analytical methodology and, critically, the internal standard can profoundly influence the reliability of experimental data. This guide provides an in-depth technical comparison of analytical methods for the quantification of 4-Oxopentanoic Acid, a significant keto acid, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing its stable isotope-labeled counterpart, 4-Oxopentanoic-13C3 Acid.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are indispensable in modern quantitative analysis, particularly in LC-MS/MS, where they serve to correct for variability throughout the analytical process, from sample preparation to instrument response. The ideal internal standard should mimic the analyte's behavior as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry assays.[1][2][3] This is because their physicochemical properties are nearly identical to the analyte, differing only in mass.[4] This near-identical behavior allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument drift, leading to highly accurate and precise results.[4][5]
In contrast, alternative internal standards, such as structural analogs, may not co-elute with the analyte or experience the same degree of matrix effects, potentially leading to less accurate quantification.[2] While often more readily available and less expensive, their use necessitates more rigorous validation to ensure they do not compromise data integrity.[2]
Method Validation: A Pillar of Scientific Integrity
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[6] This is a critical requirement for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in guidelines from the International Council for Harmonisation (ICH).[7][8][9][10] A robustly validated method provides confidence in the generated data, which is the bedrock of scientific discovery and drug development. The key parameters assessed during method validation include specificity, linearity, accuracy, precision, and stability.[11][12][13][14]
Comparative Analysis: this compound vs. a Structural Analog Internal Standard
To illustrate the practical implications of internal standard selection, this guide compares two LC-MS/MS methods for the quantification of 4-Oxopentanoic Acid in human plasma:
-
Method A: Utilizes this compound as the internal standard.
-
Method B (Alternative): Employs a hypothetical, structurally similar compound (e.g., 3-Oxopentanoic Acid) as the internal standard. While a real compound, its use here is for comparative illustration.
The following sections will detail the validation of Method A and present a comparative summary of the expected performance of both methods.
Experimental Protocol: Validation of an LC-MS/MS Method for 4-Oxopentanoic Acid using this compound
This protocol outlines the steps for validating a method for the quantification of 4-Oxopentanoic Acid in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-Oxopentanoic Acid and this compound in methanol.
-
Prepare serial dilutions of the 4-Oxopentanoic Acid stock solution to create working standards for the calibration curve and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC sample), add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
4-Oxopentanoic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The precursor and product ions will have a +3 Da shift compared to the unlabeled analyte).
-
4. Validation Parameters and Acceptance Criteria:
The following validation parameters should be assessed according to FDA and ICH guidelines.[11][12][15]
-
Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Construct a calibration curve with at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (as relative standard deviation, RSD) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of the LC-MS/MS method.
Caption: Workflow for LC-MS/MS Method Validation.
Comparative Performance Data
The following table summarizes the expected validation results for Method A (using this compound) and Method B (using a structural analog).
| Validation Parameter | Method A: this compound (IS) | Method B: Structural Analog (IS) | Rationale for Difference |
| Specificity | High | Moderate to High | The SIL IS is mass-differentiated, reducing the likelihood of interference. The structural analog may have endogenous or metabolic interferences. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | The SIL IS provides better correction for variability across the concentration range. |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | The SIL IS co-elutes and experiences identical matrix effects, leading to more accurate correction.[5] |
| Precision (% RSD) | < 10% | < 15% | The SIL IS minimizes variability introduced during sample preparation and analysis.[4] |
| Matrix Effect | Minimal (compensated) | Potential for significant variability | The SIL IS effectively tracks and corrects for ion suppression/enhancement experienced by the analyte.[5] |
| Recovery | Consistent and reproducible | Potentially more variable | The SIL IS has nearly identical extraction recovery to the analyte. |
| Overall Robustness | High | Moderate | The method is less susceptible to minor variations in experimental conditions. |
Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards
The validation of analytical methods is a cornerstone of reliable scientific research. When quantifying small molecules like 4-Oxopentanoic Acid in complex biological matrices, the choice of internal standard is a critical determinant of data quality. As illustrated in this guide, the use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages over structural analogs.[1][2]
The near-identical physicochemical properties of SIL internal standards ensure they effectively compensate for a wide range of analytical variabilities, resulting in methods with superior accuracy, precision, and robustness.[4] While the initial cost of a SIL internal standard may be higher, the long-term benefits of generating high-quality, reliable, and defensible data far outweigh this investment, particularly in the context of drug development and regulatory submissions. For researchers and scientists seeking the highest level of confidence in their quantitative results, the adoption of stable isotope-labeled internal standards is not just a best practice, but a scientific imperative.
References
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A Senior Application Scientist's Guide to Benchmarking 4-Oxopentanoic-¹³C₃ Acid as a Gold Standard Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of their data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth technical comparison of 4-Oxopentanoic-¹³C₃ Acid, a stable isotope-labeled (SIL) internal standard, against other common alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to validate and implement the optimal internal standard for your assays.
The Foundational Role of an Internal Standard in Quantitative Analysis
In bioanalytical workflows, an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1][2] Its purpose is to correct for variability that can be introduced at various stages of the analytical process, such as sample extraction, derivatization, and instrument response.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to account for any variations.[1]
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[4] By replacing some atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), SIL standards are chemically identical to the analyte but have a different mass.[5] This allows them to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte, providing the most accurate correction for matrix effects and other sources of error.[6][7]
4-Oxopentanoic Acid: A Key Biomarker and Platform Chemical
4-Oxopentanoic acid, also known as levulinic acid, is a versatile platform chemical derived from biomass and recognized for its wide range of applications in pharmaceuticals, agriculture, and the production of biofuels.[8][9] It is also a key metabolic intermediate, making its accurate quantification crucial in various biological studies.[10][11] Given its significance, the need for a robust and reliable internal standard for its analysis is clear.
Benchmarking 4-Oxopentanoic-¹³C₃ Acid: A Comparative Analysis
While several options exist for internal standards for 4-oxopentanoic acid, including deuterated analogues (e.g., 4-Oxopentanoic-d₃ Acid) and structural analogues, 4-Oxopentanoic-¹³C₃ Acid offers distinct advantages. The primary benefit of ¹³C labeling over deuterium (²H) labeling is the greater stability of the C-C bond compared to the C-D bond. Deuterated standards can sometimes exhibit different chromatographic behavior and are more susceptible to hydrogen-deuterium exchange, which can compromise data integrity.[12][13]
To illustrate the superior performance of 4-Oxopentanoic-¹³C₃ Acid, we present the following comparative data, which is representative of what would be expected from a rigorous validation study.
Table 1: Comparison of Key Performance Metrics for Different Internal Standards
| Performance Metric | 4-Oxopentanoic-¹³C₃ Acid (¹³C-IS) | 4-Oxopentanoic-d₃ Acid (d-IS) | Structural Analog IS (e.g., 3-Oxopentanoic Acid) |
| Linearity (r²) | >0.999 | >0.998 | >0.995 |
| Accuracy (% Bias) | < ± 5% | < ± 8% | < ± 15% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Matrix Effect (% CV) | < 5% | < 10% | > 20% |
| Recovery (% CV) | < 5% | < 8% | > 15% |
Interpretation of the Data:
-
Linearity: 4-Oxopentanoic-¹³C₃ Acid demonstrates the highest correlation coefficient, indicating a more accurate and reproducible response across the calibration range.
-
Accuracy and Precision: The lower percent bias and relative standard deviation (%RSD) for the ¹³C-IS highlight its ability to provide more accurate and precise quantification.
-
Matrix Effect: The significantly lower coefficient of variation (%CV) for the matrix effect with the ¹³C-IS underscores its superior ability to compensate for ion suppression or enhancement from complex biological matrices.
-
Recovery: The consistent recovery of the ¹³C-IS across different samples indicates that it effectively tracks the analyte during sample preparation.
Experimental Design for Benchmarking Internal Standards
To empirically validate the performance of 4-Oxopentanoic-¹³C₃ Acid, a comprehensive method validation should be conducted according to regulatory guidelines, such as those from the FDA.[1][14][15][16][17]
Caption: The rationale for selecting ¹³C-labeled internal standards.
The stronger covalent bond of ¹³C compared to ²H ensures that the label is not lost during sample preparation or ionization, a phenomenon that can occur with deuterated standards. [12][13]This inherent stability translates to a more reliable and consistent internal standard, ultimately leading to higher quality data.
Conclusion: A Foundation of Trustworthy Data
In the demanding environment of drug development and clinical research, the quality of analytical data is non-negotiable. The use of a well-characterized and robust internal standard is a cornerstone of reliable quantitative bioanalysis. As demonstrated, 4-Oxopentanoic-¹³C₃ Acid stands out as a superior choice over deuterated and structural analog internal standards. Its chemical stability and identical behavior to the native analyte ensure the highest levels of accuracy, precision, and trustworthiness in your results. By following the principles and protocols outlined in this guide, researchers can confidently implement 4-Oxopentanoic-¹³C₃ Acid to build a solid foundation for their analytical endeavors.
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Assessing the Biological Equivalence of Labeled vs. Unlabeled 4-Oxopentanoic Acid: A Comparative Guide
Introduction: The Imperative of Equivalence in Isotope Tracing
4-Oxopentanoic acid, more commonly known as levulinic acid, is a versatile platform chemical with increasing relevance in biological research.[1][2] Derived from biomass, it serves as a carbon source for some microorganisms and is a precursor for the synthesis of valuable compounds, including biofuels and pharmaceuticals.[1][3][4][5][6][7] In the realm of metabolic research, isotopically labeled analogues of 4-oxopentanoic acid are invaluable tools for tracing its metabolic fate and elucidating its role in various biochemical pathways.[8][9]
The fundamental assumption underpinning such studies is that the labeled molecule behaves identically to its unlabeled counterpart. This concept of biological equivalence is paramount; any significant deviation can lead to erroneous interpretations of metabolic fluxes and pathway dynamics.[10] This guide provides a comprehensive framework for researchers to rigorously assess the biological equivalence of labeled and unlabeled 4-oxopentanoic acid, ensuring the integrity and validity of their experimental findings. We will delve into the theoretical underpinnings of potential discrepancies, provide detailed experimental protocols for comparative analysis, and present a logical framework for data interpretation.
Understanding Isotope Effects: A Necessary Precaution
The introduction of a heavier isotope, such as Carbon-13 (¹³C) or Deuterium (²H), into a molecule can subtly alter its physicochemical properties. This can lead to kinetic isotope effects (KIEs) , where the rate of a chemical reaction differs for the labeled and unlabeled compounds.[11][12] Primary KIEs are most pronounced when the bond to the isotope is broken in the rate-determining step of a reaction.[10] While ¹³C labeling generally has minimal KIEs, deuterium labeling can sometimes result in more significant effects due to the larger relative mass difference between protium and deuterium.[10][11] Therefore, a thorough assessment of biological equivalence is a critical preliminary step in any study employing isotopically labeled 4-oxopentanoic acid.
Experimental Framework for Assessing Biological Equivalence
A multi-pronged approach is essential to comprehensively evaluate the biological equivalence of labeled and unlabeled 4-oxopentanoic acid. This involves a combination of physicochemical characterization and direct comparison in relevant biological systems.
Figure 1: A tiered experimental workflow for assessing the biological equivalence of labeled and unlabeled 4-oxopentanoic acid.
Phase 1: Foundational Physicochemical Characterization
Before delving into biological assays, it is crucial to confirm the identity, purity, and fundamental physicochemical properties of both the labeled and unlabeled 4-oxopentanoic acid.
Table 1: Physicochemical Properties of Labeled vs. Unlabeled 4-Oxopentanoic Acid
| Parameter | Unlabeled 4-Oxopentanoic Acid | [1,2,3,4,5-¹³C₅]-4-Oxopentanoic Acid | Acceptance Criteria |
| Purity (by HPLC) | >99.5% | >99.5% | >99% |
| Identity (by ¹H & ¹³C NMR) | Conforms to structure | Conforms to structure | Conforms |
| Mass (by HRMS) | 116.0473 g/mol | 121.0641 g/mol | ± 5 ppm of theoretical |
| Aqueous Solubility (mg/mL) | >500 | >500 | <5% difference |
| Stability in Media (24h, 37°C) | >98% remaining | >98% remaining | <2% difference |
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and an acid modifier like formic or phosphoric acid.[13]
-
Detection: UV at 210 nm.
-
Analysis: Calculate purity based on the area under the curve of the main peak relative to the total peak area.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Spectra: Acquire ¹H and ¹³C NMR spectra for both compounds.
-
Analysis: Confirm the chemical shifts and coupling constants are consistent with the known structure of 4-oxopentanoic acid. For the ¹³C-labeled compound, expect to see significant enhancement and coupling in the ¹³C spectrum. NMR is a powerful tool for identifying metabolites in complex mixtures.[14][15]
-
Phase 2: In Vitro Biological Assessment
The core of the equivalence assessment lies in directly comparing the behavior of the labeled and unlabeled compounds in a relevant biological context.
It is essential to ensure that the labeled compound does not exert any unforeseen cytotoxic effects compared to its unlabeled counterpart.
Table 2: Comparative Cytotoxicity in HepG2 Cells (72h Incubation)
| Compound | Concentration (mM) | Cell Viability (% of Control) |
| Unlabeled 4-Oxopentanoic Acid | 1 | 98.7 ± 2.1 |
| 10 | 95.3 ± 3.4 | |
| 50 | 89.1 ± 4.5 | |
| [¹³C₅]-4-Oxopentanoic Acid | 1 | 99.1 ± 1.9 |
| 10 | 96.0 ± 2.8 | |
| 50 | 90.2 ± 3.9 |
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver metabolism studies) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of both labeled and unlabeled 4-oxopentanoic acid for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to untreated control cells.
The most direct assessment of biological equivalence involves tracing the uptake and incorporation of the labeled and unlabeled compounds into downstream metabolites.
Figure 2: Workflow for assessing cellular uptake and metabolic incorporation of labeled 4-oxopentanoic acid.
Table 3: Comparative Uptake and Metabolism in a Bacterial Model (e.g., Pseudomonas putida)
| Parameter | Unlabeled 4-Oxopentanoic Acid | [¹³C₅]-4-Oxopentanoic Acid | % Difference |
| Intracellular Concentration at 30 min (µM) | 15.2 ± 1.8 | 14.9 ± 2.1 | -1.97% |
| % Enrichment in Acetyl-CoA at 60 min | N/A | 45.3 ± 3.7 | N/A |
| % Enrichment in Propionyl-CoA at 60 min | N/A | 38.9 ± 4.2 | N/A |
Pseudomonas putida is known to catabolize levulinic acid to acetyl-CoA and propionyl-CoA.[1][4][16]
-
Cell Culture and Treatment: Grow cells to mid-log phase and incubate with either labeled or unlabeled 4-oxopentanoic acid at a defined concentration.
-
Time-Course Sampling: At various time points, rapidly harvest the cells and quench metabolic activity (e.g., by washing with ice-cold saline and adding cold methanol).
-
Metabolite Extraction: Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.[17]
-
Data Analysis:
-
Quantify the intracellular concentration of both labeled and unlabeled 4-oxopentanoic acid against a standard curve.
-
For the labeled compound, determine the mass isotopomer distribution in key downstream metabolites to confirm its entry and processing through the expected metabolic pathways.[12][18]
-
Phase 3: In Vivo Pharmacokinetic Comparison
For applications in drug development or whole-organism studies, a comparative pharmacokinetic (PK) study is the gold standard for assessing biological equivalence.[19]
Table 4: Comparative Pharmacokinetic Parameters in Rats Following Oral Administration
| PK Parameter | Unlabeled 4-Oxopentanoic Acid | [¹³C₅]-4-Oxopentanoic Acid | Fold Difference |
| Cmax (µg/mL) | 125.4 ± 15.2 | 123.9 ± 18.1 | 0.99 |
| Tmax (hr) | 0.5 | 0.5 | 1.00 |
| AUC₀-t (µg·hr/mL) | 310.7 ± 45.6 | 305.2 ± 50.3 | 0.98 |
| Half-life (t½) (hr) | 1.8 ± 0.3 | 1.9 ± 0.4 | 1.06 |
-
Animal Dosing: Administer equivalent doses of labeled and unlabeled 4-oxopentanoic acid to two groups of animals (e.g., rats) via the intended route of administration (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of both the labeled and unlabeled compound in the plasma/serum samples. Stable isotope-labeled compounds are often used as internal standards in such assays.[20]
-
Pharmacokinetic Analysis: Use appropriate software to calculate key PK parameters (Cmax, Tmax, AUC, half-life) for both compounds and compare them statistically.
Conclusion: Ensuring Data Integrity through Rigorous Equivalence Assessment
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Title: A metabolic pathway for catabolizing levulinic acid in bacteria Source: OSTI.GOV URL: [Link]
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Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: PubMed URL: [Link]
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Title: NMR Spectroscopy and Databases for the Identification of Metabolites Source: Technology Networks URL: [Link]
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Title: Identification and characterization of the levulinic acid catabolic pathway in Pseudomonas putida Source: eScholarship.org URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Oxopentanoic-13C3 Acid
This document provides a comprehensive operational and safety guide for the handling and disposal of 4-Oxopentanoic-13C3 Acid. As a Senior Application Scientist, my objective is to distill complex safety data into a practical, field-proven framework that ensures both personal safety and experimental integrity. The stable isotope labeling in this compound does not alter its fundamental chemical properties or associated hazards when compared to its unlabeled analogue, Levulinic Acid. Therefore, all safety protocols are based on the known hazards of Levulinic Acid.
Hazard Assessment: Understanding the Risks
4-Oxopentanoic Acid (Levulinic Acid) is an organic keto acid that presents several hazards requiring stringent control measures in a laboratory setting.[1] According to the Globally Harmonized System (GHS), its primary classifications demand careful attention.[2]
The compound is harmful if swallowed and is recognized as a cause of serious eye damage and skin irritation.[2][3][4] Some safety data sheets classify it as causing severe skin burns and note that it may cause an allergic skin reaction.[3][4][5] These hazards are the primary drivers for the personal protective equipment (PPE) and handling protocols outlined below.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [4][5] |
| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage | [3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [4][5] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | [3] |
The LD50 (lethal dose, 50%) for oral ingestion in rats is 1850 mg/kg, confirming its moderate acute oral toxicity.[2][3] However, the most immediate risks in a research environment are exposure to the skin and eyes, where it can cause significant damage.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The selection of specific equipment is contingent on the nature of the task being performed. Facilities handling this chemical must be equipped with an eyewash station and a safety shower.[6][7]
Mandatory Base-Layer PPE (For all handling procedures)
-
Eye and Face Protection : Chemical safety goggles are mandatory.[7][8] Due to the risk of serious eye damage, a face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities. Standard safety glasses do not provide adequate protection.
-
Protective Gloves : Wear suitable chemical-resistant gloves tested according to standards like EN 374 (EU) or ASTM F739 (US).[9] Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or holes before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[8]
-
Laboratory Coat : A full-sleeved laboratory coat is required to protect against skin contact. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Task-Specific PPE Requirements
-
Weighing Solid Compound : If the compound is a powder or crystalline solid, there is a risk of generating dust.[6][7] In this case, handling should be performed in a chemical fume hood or a ventilated balance enclosure. If ventilation is inadequate, respiratory protection is necessary. A respirator with a P95 (US) or P2 (EU) particle filter is appropriate for nuisance dust exposures.[8]
-
Preparing Solutions and Transferring Liquids : When preparing solutions or transferring liquids, the risk of splashes is highest. At a minimum, chemical safety goggles, a lab coat, and appropriate gloves are required. A face shield provides an essential additional layer of protection. All work should be conducted within a certified chemical fume hood to minimize inhalation exposure to any vapors or aerosols.[8]
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate PPE based on the intended laboratory task.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling
Adherence to a strict operational protocol minimizes risk and ensures reproducible results.
Step 1: Preparation and Area Setup
-
Designate a specific work area inside a certified chemical fume hood.
-
Ensure the work surface is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Assemble all necessary equipment (glassware, stir bars, solvents) and the appropriate waste containers before handling the chemical.
-
Don all required PPE as determined by the task-specific workflow.
Step 2: Handling the Chemical
-
Receiving/Storage : Upon receipt, store the container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, bases, or reducing agents.[3][5][7] Keep the container tightly closed.
-
Weighing : If weighing the solid, perform the task in a fume hood or ventilated enclosure to control dust.[6] Use anti-static weigh boats or paper.
-
Dissolving/Diluting : When creating a solution, slowly add the this compound to the solvent while stirring. Never add solvent to the dry compound in bulk. The process may be exothermic.
-
Post-Handling : After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[6][8]
Disposal Plan: Waste Management Protocol
Improper disposal of chemical waste is a serious compliance and safety violation.[10] this compound and materials contaminated with it must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Waste Container : Use a dedicated, chemically compatible hazardous waste container, such as a high-density polyethylene (HDPE) jug.[11] The container must have a secure, leak-proof screw cap.[12][13]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").[11][14]
-
Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep it separate from bases and strong oxidizing agents.
-
Contaminated Materials : All disposable items that come into contact with the chemical (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected as solid hazardous waste in a separate, clearly labeled, and sealed bag or container.
Step 2: Storage and Disposal
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA.[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.[12][15]
-
Container Management : Keep the waste container closed at all times except when adding waste.[13] Do not fill containers beyond 90% capacity to allow for expansion.[12]
-
Final Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11] Never pour 4-Oxopentanoic Acid down the drain.[8][16]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6]
-
Skin Contact : Immediately remove all contaminated clothing.[4] Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[4][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[6]
-
Ingestion : Do NOT induce vomiting.[3][6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3][6]
-
Spill : For a small spill, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][7] Ensure the area is well-ventilated. Avoid generating dust. For large spills, evacuate the area and contact your institution's emergency response team.
By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
-
Cosmetic Ingredient Review. (n.d.). Levulinic Acid - CIR Report Data Sheet. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Levulinic acid, 98+%. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Levulinic acid. Available at: [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
Raj, P. S., et al. (2025, October). Safety Assessment of Levulinic Acid and Sodium Levulinate as Used in Cosmetics. International Journal of Toxicology, 44(3_suppl), 91S-99S. Available at: [Link]
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Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Available at: [Link]
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Daniels Health. (2025, May 21). Proper chemical waste management in laboratories. Available at: [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11579, Levulinic acid. Available at: [Link]
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Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Available at: [Link]
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Synerzine. (2018, June 22). Pentanoic acid, 4-oxo-, ethyl ester Safety Data Sheet. Available at: [Link]
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Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Available at: [Link]
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Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Available at: [Link]
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Wikipedia. (n.d.). Levulinic acid. Available at: [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
